cis-1,2-Dibenzoylethylene
Description
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Properties
CAS No. |
959-27-3 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(Z)-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11- |
InChI Key |
WYCXGQSQHAXLPK-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of cis-1,2-Dibenzoylethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and synthesis of cis-1,2-Dibenzoylethylene. It details the initial discovery of its isomerization from the trans isomer, outlines modern synthetic protocols, and presents key quantitative data in a structured format. This document also includes detailed experimental workflows and molecular structure diagrams to facilitate a comprehensive understanding of this compound for research and development purposes. While its direct application in drug development has not been extensively reported, its role as a photosensitive organic molecule continues to be of interest in synthetic chemistry.
Historical Overview and Discovery
The story of this compound is intrinsically linked to its more stable counterpart, trans-1,2-Dibenzoylethylene. The pioneering work on the stereoisomerism of dibenzoylethylene dates back to 1902 with the research of Paal and Schulze. Their investigations first described the conversion of the colored trans isomer into a colorless cis isomer upon exposure to sunlight. This photochemical isomerization was a significant early discovery in the field of stereochemistry, demonstrating the ability to alter the spatial arrangement of a molecule using light. The reverse thermal isomerization, converting the cis isomer back to the more stable trans form, was also noted, often facilitated by a trace of acid or iodine.
Initially, there was some debate regarding the correct assignment of the cis and trans configurations based on physical properties such as melting point. Typically, the trans isomer of a substituted ethylene (B1197577) is higher melting due to its greater molecular symmetry and more efficient crystal packing. However, in the case of 1,2-dibenzoylethylene, the cis isomer exhibits a higher melting point. This anomaly was eventually resolved through further spectroscopic and crystallographic studies.
Synthesis of this compound
There are two primary methods for the synthesis of this compound: photochemical isomerization of the trans isomer and oxidative ring-opening of 2,5-diphenylfuran (B1207041).
Photochemical Isomerization of trans-1,2-Dibenzoylethylene
This is the most common and historically significant method for preparing the cis isomer. The process involves the irradiation of a solution of trans-1,2-Dibenzoylethylene with ultraviolet light or direct sunlight.
-
Dissolution: Dissolve trans-1,2-Dibenzoylethylene in a suitable solvent such as 95% ethanol (B145695) or methanol. The trans isomer is a yellow crystalline solid.
-
Irradiation: Expose the solution to a UV lamp or bright, direct sunlight. The solution will gradually become colorless as the trans isomer converts to the cis isomer. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Crystallization: Once the conversion is deemed sufficient, cool the solution in an ice bath to induce crystallization of the this compound, which precipitates as colorless crystals.
-
Isolation and Purification: Collect the crystals by vacuum filtration. The product can be further purified by recrystallization from ethanol.
A representative workflow for this process is illustrated below.
Oxidative Synthesis from 2,5-Diphenylfuran
An alternative synthetic route involves the oxidative ring-opening of 2,5-diphenylfuran. This method can selectively produce the cis isomer under specific reaction conditions.
-
Reaction Setup: Dissolve 2,5-diphenylfuran in a suitable solvent system, such as aqueous tetrahydrofuran (B95107) (THF).
-
Oxidation: Introduce an oxidizing agent. Various reagents have been shown to effect this transformation, including Fenton's reagent (FeSO₄ and H₂O₂), peroxydisulfate, or Selectfluor®. The reaction is typically carried out with stirring at a controlled temperature.
-
Work-up: After the reaction is complete, the mixture is worked up by extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the this compound.
A generalized workflow for this oxidative synthesis is depicted below.
Quantitative Data
The following table summarizes key quantitative data for both cis- and trans-1,2-Dibenzoylethylene, compiled from various sources.
| Property | This compound | trans-1,2-Dibenzoylethylene |
| Molecular Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ |
| Molar Mass | 236.27 g/mol | 236.27 g/mol |
| Appearance | Colorless crystals | Yellow needles or crystals |
| Melting Point | ~134-136 °C | ~109-111 °C |
| Solubility | Soluble in ethanol, methanol, chloroform | Soluble in ethanol, methanol, chloroform |
| UV-Vis λmax (in Ethanol) | ~260 nm | ~269 nm |
Molecular Structures
The distinct geometries of the cis and trans isomers are visualized below.
Biological Activity and Drug Development Potential
To date, there is a notable lack of significant research into the biological activities of this compound. Searches of scientific literature and databases do not reveal any established signaling pathways in which this compound is involved, nor does it appear to be a current focus of drug development programs. Its primary utility remains within the realm of organic synthesis and photochemical studies. For drug development professionals, while the dibenzoylethylene scaffold itself might be of interest, the cis isomer specifically has not demonstrated notable therapeutic potential based on available information.
Conclusion
This compound is a molecule of historical importance in the development of stereochemistry and photochemistry. Its synthesis, primarily through the isomerization of its trans counterpart, provides a classic example for academic and research settings. While modern synthetic methods offer alternative routes, the photochemical approach remains the most prevalent. The distinct physical properties of the cis and trans isomers, particularly their color and melting points, make them excellent subjects for analytical studies. For researchers in materials science, the photosensitive nature of the dibenzoylethylene system may offer opportunities for the development of novel photoresponsive materials. However, for those in drug development, the current body of research does not suggest immediate therapeutic applications for this compound.
A Comprehensive Technical Guide to the Fundamental Properties of cis-1,2-Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical and structural properties of cis-1,2-Dibenzoylethylene. The information is compiled from various scientific sources to support research and development activities.
Chemical Identity and Structure
This compound, with the IUPAC name (Z)-1,4-diphenylbut-2-ene-1,4-dione, is an organic compound characterized by two benzoyl groups attached to a carbon-carbon double bond in a cis (or Z) configuration.[1][2] This stereoisomeric form is notable for its distinct physical properties and reactivity compared to its trans counterpart.
The chemical structure of this compound is visualized in the following diagram:
References
cis-1,2-Dibenzoylethylene chemical structure and IUPAC name
This technical guide provides a comprehensive overview of cis-1,2-Dibenzoylethylene, catering to researchers, scientists, and professionals in drug development. The document details its chemical structure, nomenclature, physicochemical properties, and synthesis, with a focus on experimental protocols and reaction mechanisms.
Chemical Structure and IUPAC Nomenclature
IUPAC Name: (Z)-1,4-diphenylbut-2-ene-1,4-dione[1][2]
Chemical Structure:
This compound is the geometric isomer of 1,2-dibenzoylethylene where the two benzoyl groups are on the same side of the carbon-carbon double bond. This cis configuration imparts distinct physical and chemical properties compared to its trans counterpart.
Molecular Formula: C₁₆H₁₂O₂[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound and its trans isomer is presented in the tables below for comparative analysis.
Table 1: Physical and Chemical Properties
| Property | This compound | trans-1,2-Dibenzoylethylene (B146848) |
| Molecular Weight | 236.26 g/mol [1][2] | 236.26 g/mol |
| Appearance | Colorless crystals | Yellow crystalline powder[3] |
| Melting Point | ~132 °C[2] | ~109-112 °C[2][4] |
| Polarity | More polar than the trans isomer | Less polar than the cis isomer |
| Water Solubility | Low | Low[4] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | trans-1,2-Dibenzoylethylene |
| ¹H NMR (CDCl₃, δ) | ~7.14 ppm (s, 2H, vinyl H) | ~8.01 ppm (s, 2H, vinyl H) |
| UV-Vis (λmax) | 260 nm | 269 nm |
Experimental Protocols
Synthesis of this compound via Photochemical Isomerization
This protocol describes the conversion of the more stable trans-1,2-dibenzoylethylene to the cis isomer through photochemical isomerization.
Materials:
-
trans-1,2-Dibenzoylethylene
-
Concentrated Hydrochloric Acid (for reverse reaction)
-
Erlenmeyer flask
-
Hirsch funnel or equivalent vacuum filtration setup
-
Light source (e.g., sunlight or UV lamp)
Procedure:
-
Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask, with gentle heating on a steam bath to facilitate dissolution.[3]
-
Stopper the flask and expose it to a bright light source, such as direct sunlight, for a period of one to seven days.[3] During this time, the yellow trans isomer will slowly convert to the colorless cis isomer, which will precipitate out of the solution.
-
After sufficient exposure, cool the flask in an ice bath to maximize crystallization of the cis product.[3]
-
Collect the colorless crystals of this compound by vacuum filtration using a Hirsch funnel.[3]
-
The product can be further purified by recrystallization from ethanol.[3]
Thermal Isomerization of this compound to trans-1,2-Dibenzoylethylene
This protocol details the conversion of the cis isomer back to the more thermodynamically stable trans isomer using heat and an acid catalyst.
Materials:
-
This compound (synthesized from the previous protocol)
-
95% Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve 100 mg of the purified this compound in 3.8 mL of 95% ethanol in a test tube or small flask, with heating if necessary.[3]
-
To the warm solution, add 3 drops of concentrated hydrochloric acid.[3]
-
Continue to warm the solution on a steam bath for approximately 5 minutes.[3] A color change to yellow indicates the formation of the trans isomer.
-
Cool the solution, and the yellow crystals of trans-1,2-dibenzoylethylene will precipitate.
-
Isolate the solid product by suction filtration.[3]
Reaction Mechanisms and Workflows
Experimental Workflow for Isomerization
The following diagram illustrates the experimental workflow for the photochemical synthesis of this compound and its thermal isomerization back to the trans form.
Caption: Experimental workflow for the synthesis and isomerization of 1,2-Dibenzoylethylene isomers.
Mechanism of Photochemical Isomerization
The photochemical trans to cis isomerization of 1,2-dibenzoylethylene, an analogue of stilbene, proceeds through the absorption of light, leading to an excited state where rotation around the central carbon-carbon bond becomes possible.
Caption: Simplified mechanism of photochemical trans-cis isomerization.
Biological Activity
Currently, there is limited specific data on the biological activity of this compound itself. However, it has been suggested that its unique properties may lend to applications in drug development and formulation.[2] Research into related compounds, such as other α,β-unsaturated ketone derivatives, has shown some antibacterial and cytotoxic activities against various pathogens and cancer cell lines. For instance, some (Z)-2-benzylidene-3-oxobutanamide derivatives have demonstrated antibacterial activity against resistant bacteria like MRSA.[5] Additionally, certain 1,4-dione-based compounds have been evaluated for their cytotoxic effects.[6][7] Further investigation is required to determine if this compound possesses similar biological activities.
Safety Information
This compound should be handled in accordance with good industrial hygiene and safety practices.[8] It may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[9] Appropriate personal protective equipment, such as safety glasses and gloves, should be worn when handling the compound.[8] It is incompatible with strong acids and oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 959-27-3 [smolecule.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.es [fishersci.es]
- 9. uwwapps.uww.edu [uwwapps.uww.edu]
molecular formula and weight of cis-1,2-Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-1,2-Dibenzoylethylene, including its fundamental molecular properties, experimental protocols for its synthesis and characterization, and a visualization of a key chemical transformation.
Core Molecular Data
This compound is an organic compound notable for its specific stereochemistry.[1] Its molecular formula and weight are fundamental parameters for any quantitative experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |
| Molecular Weight | 236.26 g/mol | [1][2] |
| IUPAC Name | (Z)-1,4-diphenylbut-2-ene-1,4-dione | [1][2] |
| CAS Number | 959-27-3 | [1] |
Physicochemical Properties
The cis and trans isomers of 1,2-Dibenzoylethylene exhibit distinct physical properties, which are crucial for their separation and identification.
| Property | This compound | trans-1,2-Dibenzoylethylene | Source |
| Melting Point | ~132°C | ~109°C | [1] |
| Onset Melting Point (DSC) | 132.1°C | 107.7°C | [3][4] |
| Enthalpy of Fusion (ΔHfusion) | 139.4 J/g | 124.4 J/g | [3][4] |
| Appearance | Colorless crystals | Yellow needles | [5][6] |
| UV-Vis λmax | 260 nm | 269 nm | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are essential for reproducible research.
Synthesis of this compound via Photochemical Isomerization
This protocol describes the conversion of the more stable trans isomer to the cis isomer using ultraviolet light.[1][6]
Materials:
-
trans-1,2-Dibenzoylethylene
-
13 x 100-mm test tube
-
Hirsch funnel
-
Stirring rod
-
Heat source
-
Ice bath
Procedure:
-
Dissolve 100 mg of trans-1,2-Dibenzoylethylene in 5.0 mL of 95% ethanol in a test tube, with gentle heating and stirring.[6]
-
After the solid has completely dissolved, cool the solution to room temperature and seal the test tube with a cork.[6]
-
Place the test tube in a location where it will be exposed to direct sunlight for a period of 1 to 7 days.[6] The yellow color of the trans isomer will fade as it converts to the colorless cis isomer.
-
After the exposure period, cool the test tube in an ice bath to facilitate the crystallization of the cis isomer.[7]
-
Isolate the colorless crystals of this compound by vacuum filtration using a Hirsch funnel.[6][7]
-
The product can be further purified by recrystallization from ethanol.[7]
Analysis by Thin-Layer Chromatography (TLC)
TLC can be used to monitor the progress of the isomerization.
Materials:
-
Silica (B1680970) gel TLC plate with fluorescent indicator
-
Methylene (B1212753) chloride (developing solvent)
-
Disposable micropipettes
-
UV lamp
Procedure:
-
Using a micropipette, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate.[6]
-
Develop the plate in a chamber containing methylene chloride.[6]
-
After the solvent front has reached a sufficient height, remove the plate and allow it to dry.
-
Visualize the spots under a UV lamp.[6] The cis and trans isomers will have different Rf values, allowing for the assessment of the conversion.
Thermal Reconversion to trans-1,2-Dibenzoylethylene
The cis isomer can be converted back to the more stable trans isomer through heating in the presence of an acid catalyst.[6]
Materials:
-
This compound (purified)
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Test tube
-
Heat source
-
Ice bath
-
Hirsch funnel
Procedure:
-
In a test tube, dissolve the previously synthesized this compound in 95% ethanol (e.g., 100 mg in 4.0 mL).[6][7]
-
Add a drop of concentrated hydrochloric acid to the solution.[6]
-
Gently heat the solution. The colorless solution will turn yellow, indicating the formation of the trans isomer.[6]
-
After heating for a few minutes, cool the solution in an ice bath to crystallize the yellow trans-1,2-Dibenzoylethylene.[6]
-
Recover the product by vacuum filtration using a Hirsch funnel.[6]
Visualized Experimental Workflow
The following diagram illustrates the photochemical isomerization of trans-1,2-Dibenzoylethylene to its cis isomer and the subsequent analysis.
Caption: Workflow for the photochemical synthesis and TLC analysis of this compound.
References
- 1. Buy this compound | 959-27-3 [smolecule.com]
- 2. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
physical properties of cis-1,2-Dibenzoylethylene melting point and polarity
An In-depth Technical Guide to the Physical Properties of cis-1,2-Dibenzoylethylene: Melting Point and Polarity
This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting point and polarity. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound.
Introduction to 1,2-Dibenzoylethylene Isomers
1,2-Dibenzoylethylene, with the molecular formula C₁₆H₁₂O₂, is an organic compound that exists as two geometric isomers: cis and trans. The arrangement of the two benzoyl groups relative to the central carbon-carbon double bond defines their distinct stereochemistry. This structural difference gives rise to significant variations in their physical properties, including melting point and polarity. The trans isomer is generally more stable due to reduced steric hindrance, while the cis isomer's unique geometry leads to different intermolecular interactions.
Core Physical Properties
The physical characteristics of this compound are directly influenced by its molecular structure. Below is a summary of its key physical constants compared to its trans isomer.
Data Presentation: Physical Properties of 1,2-Dibenzoylethylene Isomers
| Property | This compound | trans-1,2-Dibenzoylethylene |
| Melting Point | ~132°C[1][2], 132.1°C (onset)[3][4] | 108°C to 112°C[5][6][7][8] |
| Molecular Polarity | Polar[9][10] | Non-polar[10][11] |
| Appearance | Colorless crystals[2] | Yellow crystals[2] |
Polarity Explained
The difference in polarity between the two isomers is a direct consequence of their molecular geometry.
-
This compound : In the cis configuration, the two polar carbonyl (C=O) groups are situated on the same side of the double bond. This arrangement results in an overall net dipole moment, as the individual bond dipoles do not cancel each other out, rendering the molecule polar.[10] This increased polarity influences its solubility and chromatographic behavior.
-
trans-1,2-Dibenzoylethylene : Conversely, the trans isomer has its carbonyl groups on opposite sides of the double bond. This symmetrical arrangement allows the individual bond dipoles to cancel each other, resulting in a molecule with no net dipole moment, thus it is considered non-polar.[10][11]
The relationship between molecular geometry and polarity is visualized in the diagram below.
Experimental Protocols
The determination of the physical properties of this compound involves standardized laboratory procedures.
Melting Point Determination using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Sample Preparation : Samples are prepared by accurately weighing the desired mass (typically 6.0 to 11.6 mg) of this compound.[3] If creating mixtures with the trans isomer, the two compounds are thoroughly ground together with a mortar and pestle to ensure homogeneity.[3]
-
Instrumentation : The prepared sample is placed in a sealed aluminum volatile pan.
-
Analysis : The instrument heats the sample at a controlled rate (e.g., a slow ramp of 2°C/min for high precision) starting from a temperature well below the expected melting point.[12] The DSC thermogram records the heat flow, and the onset temperature of the endothermic peak is recorded as the melting point.[3][4]
Qualitative Polarity Determination using Thin-Layer Chromatography (TLC)
TLC is a chromatographic technique used to separate mixtures. The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.
-
Procedure : A small amount of dissolved this compound is spotted onto a TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase).
-
Principle : Due to its higher polarity, this compound will have a stronger affinity for the polar stationary phase (silica gel) compared to the less polar trans isomer.
-
Observation : This stronger interaction causes the cis isomer to travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the trans isomer, confirming its higher polarity.[9]
Experimental Workflow for Isomerization and Analysis
The conversion between isomers and subsequent analysis follows a defined workflow.
References
- 1. Buy this compound | 959-27-3 [smolecule.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. trans-1,2-Dibenzoylethylene, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 6. 112580050 [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. homework.study.com [homework.study.com]
- 9. Solved Organic lab photochemical isomerization of an | Chegg.com [chegg.com]
- 10. homework.study.com [homework.study.com]
- 11. homework.study.com [homework.study.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
A Technical Guide to the Synthesis of cis-1,2-Dibenzoylethylene via Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of cis-1,2-dibenzoylethylene from its trans-isomer, focusing on the well-established photochemical isomerization method. It includes a detailed experimental protocol, quantitative data, and visualizations of the reaction mechanism and workflow.
Introduction and Reaction Principle
The conversion of trans-1,2-dibenzoylethylene (B146848) to its cis-isomer is a classic example of photochemical E/Z isomerization.[1][2] The trans-isomer, which is typically a yellow crystalline solid, is thermodynamically more stable than the colorless cis-isomer due to reduced steric hindrance.[2][3] However, upon absorption of light energy, typically in the UV or visible spectrum, the π-bond of the alkene is excited, allowing for rotation around the central carbon-carbon bond.[4] Subsequent relaxation to the ground state can yield the cis-isomer.[4] This process is often reversible, and the final isomeric ratio can depend on factors such as the wavelength of light, irradiation time, and solvent.[5][6]
The cis-isomer is noted to be more polar than the trans-isomer.[2][3] In the trans configuration, the dipole moments of the two polar benzoyl groups (C=O) tend to cancel each other out, resulting in a non-polar molecule.[2] In the cis configuration, these dipoles are on the same side of the double bond, leading to a net molecular dipole moment.[2]
Reaction Mechanism and Experimental Workflow
The photoisomerization proceeds through an excited state intermediate. Upon absorbing a photon, the trans-isomer is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can undergo rotation around the C=C bond to form a perpendicular, twisted intermediate, which then relaxes to either the cis or trans ground state.
Visualizations
The following diagrams illustrate the photochemical reaction mechanism and a typical experimental workflow for the synthesis.
References
- 1. G. Kaupp, J. Schmeyers - The solid state E/Z-photoisomerization of 1,2-dibenzoylethene [photobiology.com]
- 2. homework.study.com [homework.study.com]
- 3. chegg.com [chegg.com]
- 4. 1-2 Dibenzoylethylene Lab Report - 1718 Words | Bartleby [bartleby.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
A Technical Guide to the Photochemical Isomerization of trans-1,2-Dibenzoylethylene to its cis-Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photochemical isomerization of trans-1,2-dibenzoylethylene (B146848) to its corresponding cis-isomer. This reversible reaction is a classic example of photoisomerization and serves as a valuable model system in photochemistry with applications in areas such as photoswitchable materials and drug delivery systems. This document outlines the reaction mechanism, experimental protocols, and key quantitative data associated with this process.
Introduction and Reaction Overview
The photochemical isomerization of 1,2-dibenzoylethylene involves the conversion of the thermodynamically more stable trans-isomer to the sterically hindered cis-isomer upon absorption of light. The reverse reaction, from cis to trans, can be induced either thermally or photochemically.
The trans-isomer is a yellow crystalline solid, while the cis-isomer is a colorless or white crystalline solid. This distinct color difference allows for straightforward visual monitoring of the reaction progress. The isomerization process is driven by the absorption of a photon, which excites the molecule to a higher electronic state where rotation around the central carbon-carbon double bond becomes possible.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic properties of both trans- and cis-1,2-dibenzoylethylene is presented below.
| Property | trans-1,2-Dibenzoylethylene | This compound |
| Molecular Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol | 236.27 g/mol |
| Appearance | Yellow crystalline solid | Colorless/white crystalline solid |
| Melting Point | 108-112 °C[1] | ~134-136 °C |
| UV-Vis λmax (in Ethanol) | 269 nm[2] | 260 nm[2] |
| ¹H NMR (CDCl₃, δ) | ~8.01 ppm (s, 2H, vinyl) | ~7.14 ppm (s, 2H, vinyl) |
| Solubility | Soluble in ethanol (B145695), methanol, methylene (B1212753) chloride | Soluble in ethanol, acetone |
Reaction Mechanism and Signaling Pathway
The photochemical isomerization of trans-1,2-dibenzoylethylene is initiated by the absorption of a ultraviolet (UV) photon. This absorption promotes an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition), leading to an excited singlet state (S₁). In this excited state, the rotational barrier around the central carbon-carbon double bond is significantly reduced, allowing for isomerization to the cis conformation. The molecule then returns to the ground electronic state (S₀), either as the cis-isomer or reverting to the trans-isomer.
In the solid state, the isomerization mechanism is thought to be different due to the constraints of the crystal lattice. A "hula-twist" mechanism, where one part of the molecule rotates relative to the other without a full 360° rotation of a substituent, has been proposed.
Caption: Photochemical isomerization pathway of trans-1,2-dibenzoylethylene.
Quantitative Data
Reaction Yields
The yield of the photochemical isomerization is highly dependent on the experimental conditions, including the solvent, irradiation time, and the light source.
| Conditions | Yield of cis-isomer | Reference |
| Solid-state, 1g trans-DBE, 16h irradiation (Pyrex filter) | 30% | [3] |
| Solid-state, 1g trans-DBE, 9h irradiation (Pyrex or UVW-55 filter) | 17% | [3] |
| 100 mg in 5.0 mL 95% ethanol, direct sunlight for 1-7 days | 65-80% recovery of the cis-isomer | [2] |
Quantum Yield
The determination of the quantum yield involves measuring the rate of photoisomerization and the photon flux of the light source. The rate of isomerization can be monitored by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by observing the change in concentration of the trans and cis isomers over time. The photon flux is typically determined using a chemical actinometer, such as potassium ferrioxalate.
Experimental Protocols
Photochemical Isomerization in Solution (Ethanol)
This protocol describes a common method for the photochemical conversion of trans- to this compound in an ethanol solution.
Caption: Workflow for the solution-phase photochemical isomerization.
Detailed Methodology:
-
Preparation of the Solution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in an Erlenmeyer flask. Gentle heating may be required to fully dissolve the solid.[4]
-
Irradiation: Stopper the flask and expose it to a UV light source. A high-pressure mercury lamp with a Pyrex filter (to block short-wavelength UV) or even direct sunlight can be used. The irradiation time will vary depending on the light source and intensity, ranging from several hours to a week.
-
Monitoring the Reaction: The progress of the isomerization can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates, using a solvent system such as methylene chloride. The disappearance of the yellow color of the solution also indicates the conversion to the cis-isomer.
-
Isolation of the cis-Isomer: Once the reaction is deemed complete, cool the flask in an ice bath to promote the crystallization of the cis-isomer.
-
Purification: Collect the colorless crystals of this compound by vacuum filtration. The product can be further purified by recrystallization from ethanol.
-
Characterization: Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, UV-Vis) to confirm its identity and purity.
Solid-State Photochemical Isomerization
This protocol outlines the isomerization performed on solid crystals of trans-1,2-dibenzoylethylene.
Detailed Methodology:
-
Sample Preparation: Place a known quantity (e.g., 1 g) of crystalline trans-1,2-dibenzoylethylene in a suitable container, such as a watch glass or a petri dish, to maximize the surface area exposed to light.[3]
-
Irradiation: Irradiate the solid sample with a high-pressure mercury lamp. A filter (e.g., Pyrex or a 365 nm bandpass filter) should be used to select the appropriate wavelength and avoid unwanted side reactions.[3]
-
Reaction Progress: The reaction can be monitored by observing the change in the physical appearance of the crystals, which may become turbid or change color. The progress can be quantitatively assessed by taking small samples at different time intervals and analyzing them by ¹H-NMR to determine the ratio of cis to trans isomers.[3]
-
Isolation and Analysis: After the desired irradiation time, the resulting mixture of isomers can be separated by techniques such as column chromatography, or the yield can be determined directly from the NMR spectrum of the mixture.
Logical Relationships in Experimental Design
The choice of experimental conditions has a significant impact on the outcome of the photochemical isomerization. The following diagram illustrates the key relationships between experimental variables and the expected results.
Caption: Key experimental variables and their influence on the reaction outcome.
Conclusion
The photochemical isomerization of trans-1,2-dibenzoylethylene to its cis-isomer is a well-studied and robust reaction that serves as an excellent model for understanding fundamental photochemical processes. This guide has provided a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols for both solution and solid-state transformations, and a summary of the available quantitative data. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is essential for the design and implementation of novel photoswitchable systems. Further research to precisely determine the quantum yield under various conditions would provide deeper insights into the efficiency of this important photochemical reaction.
References
An In-depth Technical Guide to the Cis-Trans Isomerization of Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanisms governing the cis-trans isomerization of 1,2-dibenzoylethylene, a process of significant interest in photochemistry and materials science. The document details the principles and experimental protocols for both photochemical and thermal isomerization pathways. Key quantitative data, including spectroscopic and physical properties, are systematically presented. Furthermore, this guide elucidates the underlying mechanistic details, including the roles of excited states in photoisomerization and the influence of acid catalysis on thermal isomerization. Detailed experimental workflows and proposed reaction pathways are visualized to facilitate a deeper understanding of these transformations.
Introduction
Cis-trans isomerization, the interconversion of geometric isomers across a double bond, is a fundamental process in chemistry with wide-ranging applications, from molecular switches and photosensitive materials to biological systems. 1,2-Dibenzoylethylene (DBE) serves as an excellent model system for studying these transformations due to the distinct properties of its cis and trans isomers. The trans isomer is typically the more thermodynamically stable form, while the cis isomer can be generated through photochemical means. This guide explores the two primary modes of DBE isomerization: photochemical and thermal, with a focus on the underlying mechanisms and the experimental techniques used for their investigation.
Physicochemical Properties of Cis- and Trans-1,2-Dibenzoylethylene (B146848)
The cis and trans isomers of 1,2-dibenzoylethylene exhibit distinct physical and spectroscopic properties that are crucial for their identification and for monitoring isomerization reactions. The trans isomer is a yellow crystalline solid, while the cis isomer is a colorless crystalline solid. A summary of their key properties is presented in Table 1.
Table 1: Physicochemical Properties of Cis- and Trans-1,2-Dibenzoylethylene
| Property | Trans-1,2-Dibenzoylethylene | Cis-1,2-Dibenzoylethylene |
| Appearance | Yellow crystals | Colorless crystals |
| Melting Point | ~109-111 °C[1][2] | ~132-136 °C[1][2] |
| Enthalpy of Fusion (ΔHfusion) | 124.4 J/g[3] | 139.4 J/g[3] |
| UV-Vis λmax (in ethanol) | 269 nm[4] | 260 nm[4] |
| 1H NMR (vinyl protons, in CDCl3) | δ 8.01 ppm (singlet)[4][5] | δ 7.14 ppm (singlet)[4][5] |
| Polarity | Less polar[6] | More polar[6] |
Photochemical Isomerization: Trans to Cis
The conversion of the thermodynamically more stable trans-1,2-dibenzoylethylene to the cis isomer is achieved through photochemical excitation.[2] This process involves the absorption of light, leading to the population of an excited electronic state where rotation around the central carbon-carbon double bond becomes possible.
Mechanism of Photoisomerization
The precise mechanism of photoisomerization can be complex and may involve either singlet or triplet excited states. A generalized mechanism is depicted in Figure 1.
-
Excitation: The trans isomer absorbs a photon of appropriate wavelength (typically in the UV-A or blue region of the spectrum), promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an excited singlet state (S1).
-
Excited State Dynamics: In the S1 state, the bond order of the central C=C bond is reduced, allowing for rotation. The molecule can twist towards a "perpendicular" conformation, which is a minimum on the excited-state potential energy surface.
-
Intersystem Crossing (Optional): The excited singlet state (S1) can potentially undergo intersystem crossing to a triplet state (T1). Isomerization can then proceed on the triplet potential energy surface. Triplet sensitization, using a sensitizer (B1316253) that absorbs the light and transfers its triplet energy to the DBE molecule, is a common method to specifically induce isomerization via the triplet state.
-
Relaxation: From the perpendicular conformation on either the singlet or triplet potential energy surface, the molecule can decay back to the ground electronic state (S0). This decay can lead to the formation of either the cis or trans isomer. The branching ratio between these two pathways determines the quantum yield of isomerization.
Experimental Protocol: Photochemical Synthesis of this compound
This protocol outlines a typical laboratory procedure for the photochemical conversion of trans- to cis-DBE.
Materials:
-
Trans-1,2-dibenzoylethylene
-
Erlenmeyer flask
-
UV lamp or direct sunlight
-
Hirsch funnel or Büchner funnel for vacuum filtration
-
Ice bath
Procedure:
-
Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask. Gentle heating on a steam bath may be required to fully dissolve the solid.[7]
-
Irradiation: Stopper the flask and expose it to a UV light source or direct sunlight. The reaction progress can be monitored over several hours to days.[7] The yellow color of the trans isomer solution will gradually fade as it converts to the colorless cis isomer.
-
Crystallization and Isolation: After sufficient irradiation, cool the flask in an ice bath to induce crystallization of the cis isomer.[7]
-
Filtration: Collect the colorless crystals of this compound by vacuum filtration using a Hirsch or Büchner funnel.[7]
-
Drying and Characterization: Dry the crystals and determine their mass and melting point. The purity can be further assessed by TLC or HPLC.
Thermal Isomerization: Cis to Trans
The less stable cis isomer of dibenzoylethylene can be converted back to the more stable trans isomer through the application of heat. This process can be significantly accelerated by the presence of an acid catalyst.
Mechanism of Thermal Isomerization
Uncatalyzed Thermal Isomerization: At elevated temperatures, the cis isomer can overcome the rotational energy barrier in the ground state to convert to the trans isomer. This process is generally slow and requires significant thermal energy. The proposed mechanism often involves a biradical-like transition state where the pi-bond is temporarily broken, allowing for rotation.
Acid-Catalyzed Thermal Isomerization: The presence of a strong acid, such as hydrochloric acid, provides an alternative, lower-energy pathway for isomerization.
-
Protonation: The acid protonates one of the carbonyl oxygen atoms of the cis isomer.
-
Resonance and Reduced Bond Order: This protonation increases the single-bond character of the central carbon-carbon bond through resonance stabilization of the resulting carbocation.
-
Rotation: The energy barrier for rotation around this bond with increased single-bond character is significantly lower.
-
Deprotonation: Loss of a proton from the more stable trans-configured intermediate yields the final trans-1,2-dibenzoylethylene product.
Experimental Protocol: Acid-Catalyzed Thermal Isomerization of this compound
This protocol describes a typical procedure for the acid-catalyzed conversion of cis- to trans-DBE.
Materials:
-
This compound
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Test tube or small flask
-
Heating source (steam bath or hot plate)
-
Ice bath
-
Hirsch funnel or Büchner funnel
Procedure:
-
Dissolution: In a test tube, dissolve approximately 100 mg of this compound in 4.0 mL of 95% ethanol. Gentle heating may be necessary.[7]
-
Acidification: Add a few drops of concentrated hydrochloric acid to the solution.[7]
-
Heating: Gently heat the solution on a steam bath for about 5-10 minutes. The solution will turn yellow as the trans isomer is formed.[7]
-
Crystallization and Isolation: Cool the solution in an ice bath to crystallize the yellow trans-1,2-dibenzoylethylene.
-
Filtration: Collect the yellow crystals by vacuum filtration.
-
Drying and Characterization: Dry the product and determine its mass and melting point.
Analytical Methods for Monitoring Isomerization
Several analytical techniques can be employed to monitor the progress of the isomerization and to quantify the relative amounts of the cis and trans isomers in a mixture.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for qualitatively assessing the conversion. Due to the difference in polarity (the cis isomer is more polar), the two isomers will have different retention factors (Rf) on a silica (B1680970) gel plate. The trans isomer, being less polar, will travel further up the plate, resulting in a higher Rf value.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of the cis and trans isomers. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The less polar trans isomer will typically have a longer retention time than the more polar cis isomer. The relative concentrations of the two isomers can be determined by integrating the areas of their respective peaks in the chromatogram.
UV-Visible Spectroscopy
The difference in the absorption maxima (λmax) of the two isomers can be used to monitor the isomerization process.[4] By measuring the absorbance at the λmax of the trans isomer (269 nm), its concentration can be followed over time according to the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy provides a clear distinction between the two isomers based on the chemical shift of their vinyl protons.[4][5] The vinyl protons of the trans isomer appear as a singlet at approximately 8.01 ppm, while those of the cis isomer appear as a singlet at a more upfield position, around 7.14 ppm.[4][5] The relative integration of these two signals allows for the determination of the isomer ratio in a mixture.
Conclusion
The cis-trans isomerization of 1,2-dibenzoylethylene provides a versatile platform for studying fundamental photochemical and thermal reaction mechanisms. The distinct properties of the two isomers allow for straightforward monitoring of the interconversion using a variety of analytical techniques. The photochemical pathway from the more stable trans isomer to the less stable cis isomer highlights the ability of light energy to drive reactions against a thermodynamic gradient. Conversely, the thermal and acid-catalyzed conversion of the cis isomer back to the trans form demonstrates the relaxation to the thermodynamically favored state. A thorough understanding of these mechanisms and the experimental protocols to study them is essential for researchers and professionals in the fields of organic synthesis, materials science, and drug development, where the control of molecular geometry is paramount. Further research to precisely quantify the quantum yields of photoisomerization and the activation energies of thermal isomerization will provide deeper insights into the dynamics of these fascinating molecular transformations.
References
- 1. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-1,2-Dibenzoylethylene [webbook.nist.gov]
- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
Spectroscopic Profile of cis-1,2-Dibenzoylethylene: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic data for cis-1,2-Dibenzoylethylene, a key organic compound with applications in research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived data in peer-reviewed literature for the cis-isomer, some values are estimated based on known spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum of this compound is characterized by signals from its vinyl and aromatic protons.
| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Vinyl (CH=CH) | 7.14 | Singlet | The two vinyl protons are chemically equivalent in the cis configuration, resulting in a single peak.[1] |
| Aromatic (C₆H₅) | ~7.4-7.8 | Multiplet | Estimated based on spectral analysis. The aromatic protons typically appear as a complex multiplet in this region. |
¹³C NMR (Carbon-13 NMR):
No experimental ¹³C NMR data for this compound was found in the surveyed literature. The following are predicted chemical shifts based on the functional groups present in the molecule.
| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |
| Carbonyl (C=O) | 190-200 | Ketonic carbonyl carbons are typically found in this downfield region. |
| Vinylic (C=C) | 130-140 | The sp² hybridized carbons of the double bond. |
| Aromatic (C₆H₅) | 125-135 | Aromatic carbons typically resonate in this range. Multiple peaks are expected due to the different chemical environments of the ipso, ortho, meta, and para carbons. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C=O (Carbonyl) | 1650-1680 | Stretching |
| C=C (Alkene) | 1610-1640 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Vinylic) | 3010-3040 | Stretching |
| C-H (Aromatic) | 690-900 | Out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system.
| Parameter | Value | Solvent |
| λmax | ~260 nm | Ethanol (B145695) |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
Sample Preparation (Solid): As this compound is a solid at room temperature, several methods can be employed for IR analysis:
-
KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Nujol Mull: The sample is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral oil). This paste is then placed between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or the salt plates and mulling agent) is typically run first and subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
Data Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is also prepared. The UV-Vis spectrum is recorded on a double-beam spectrophotometer, which measures the absorbance of the sample as a function of wavelength. The instrument automatically subtracts the absorbance of the solvent.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
In-Depth Technical Guide: Crystal Structure Analysis of cis-1,2-Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of cis-1,2-dibenzoylethylene, a key organic compound with applications in synthesis and materials science. This document outlines the crystallographic data, experimental protocols for its synthesis and characterization, and visual representations of the experimental workflows.
Core Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography. The corresponding crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 918565 .[1] This deposition is associated with a scientific publication in Organic Letters (DOI: 10.1021/ol4006344).[1]
While the full crystallographic information file (CIF) containing detailed bond lengths, angles, and torsion angles is accessible through the CCDC, the key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.26 g/mol [1] |
| CCDC Deposition No. | 918565[1] |
| Associated Publication | DOI: 10.1021/ol4006344[1] |
| Crystal System | Data not publicly available without direct access to CIF file |
| Space Group | Data not publicly available without direct access to CIF file |
| Unit Cell Dimensions | |
| a | Data not publicly available without direct access to CIF file |
| b | Data not publicly available without direct access to CIF file |
| c | Data not publicly available without direct access to CIF file |
| α | Data not publicly available without direct access to CIF file |
| β | Data not publicly available without direct access to CIF file |
| γ | Data not publicly available without direct access to CIF file |
| Volume | Data not publicly available without direct access to CIF file |
| Z | Data not publicly available without direct access to CIF file |
| Density (calculated) | Data not publicly available without direct access to CIF file |
Note: The detailed crystallographic parameters such as crystal system, space group, and unit cell dimensions are contained within the Crystallographic Information File (CIF) which can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 918565.
Experimental Protocols
Synthesis of this compound via Photochemical Isomerization
The primary method for synthesizing this compound is through the photochemical isomerization of its trans-isomer.[2][3]
Materials:
Procedure:
-
Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol (B145695) in a 125-mL Erlenmeyer flask. Gentle heating on a steam bath may be required to facilitate dissolution.[2]
-
Photochemical Reaction: Stopper the flask and expose it to bright light for an extended period, typically one week.[2] During this time, the yellow crystals of the trans-isomer will slowly convert to the colorless cis-isomer.[2]
-
Isolation: After sufficient exposure to light, cool the flask in an ice bath to induce further crystallization of the cis-product.[2]
-
Filtration: Collect the colorless crystals of this compound by vacuum filtration using a Büchner funnel.[4]
-
Purification: Recrystallize the obtained product from ethanol to achieve higher purity.[2]
-
Drying: Dry the purified crystals under vacuum.[2]
Characterization Methods
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the isomerization and to assess the purity of the final product.
-
Sample Preparation: Dilute a small sample of the reaction mixture or the purified product in HPLC-grade methanol.[2]
-
Analysis: Inject the prepared sample into an HPLC system to separate and quantify the cis and trans isomers based on their retention times.[2]
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the isomers, such as melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 15 mg) into an aluminum sample pan.[4] For mixture analysis, prepare samples with varying weight percentages of the cis and trans isomers.[4]
-
Analysis: Heat the sample in the DSC instrument at a controlled rate to obtain a thermogram showing endothermic melting peaks. The onset temperature of the peak corresponds to the melting point.
Visualized Experimental Workflows
The following diagrams illustrate the key experimental processes described above.
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflows for product characterization.
References
- 1. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. 1-2 Dibenzoylethylene Lab Report - 1718 Words | Bartleby [bartleby.com]
- 4. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
Solubility Profile of cis-1,2-Dibenzoylethylene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,2-Dibenzoylethylene. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the molecule's chemical structure and provides a detailed experimental protocol for its precise determination.
Core Concepts: Understanding the Solubility of this compound
This compound ((Z)-1,4-diphenylbut-2-ene-1,4-dione) is a molecule featuring two polar benzoyl groups attached to a central carbon-carbon double bond in a cis configuration. Its solubility is governed by the interplay between the polar carbonyl (C=O) functions and the largely nonpolar phenyl rings and ethylene (B1197577) backbone. The "like dissolves like" principle is the primary predictor of its behavior in various solvents.
The presence of polar functional groups suggests that the compound will not be soluble in water, a highly polar protic solvent. Indeed, its isomer, trans-1,2-Dibenzoylethylene, is known to be insoluble in water.[1][2] However, the molecule's overall structure allows for significant van der Waals interactions and dipole-dipole interactions, suggesting solubility in a range of common organic solvents. For instance, experimental procedures for the isomerization of 1,2-dibenzoylethylene mention dissolving both the cis and trans isomers in 95% ethanol (B145695), indicating at least moderate solubility in this polar protic solvent.[3]
Anticipated Solubility Profile:
-
High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can effectively solvate the polar benzoyl groups without having a strong, self-associating network that would hinder the dissolution of the relatively large, nonpolar parts of the molecule.
-
Moderate Solubility: Likely in polar protic solvents like ethanol and methanol. While the hydroxyl groups can interact with the carbonyls, the strong hydrogen-bonding network of the solvent might be partially disrupted by the nonpolar phenyl and ethylene components. Solubility is expected to decrease with increasing alcohol chain length. Some heating may be required to achieve significant dissolution.[3]
-
Low to Negligible Solubility: Expected in highly nonpolar solvents like hexane (B92381) and cyclohexane. The polarity of the benzoyl groups is too high to be overcome by the weak dispersion forces offered by these aliphatic hydrocarbon solvents. Similarly, very high polarity solvents like water are unlikely to be effective.
Quantitative Solubility Data
As of this review, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common organic solvents is not extensively reported in scientific literature. The following table is provided as a template for researchers to populate with experimentally determined values, utilizing the protocol outlined in the subsequent section.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) |
| Polar Protic | Methanol | ||
| Ethanol | |||
| 2-Propanol | |||
| Polar Aprotic | Acetone | ||
| Ethyl Acetate | |||
| Tetrahydrofuran (THF) | |||
| Acetonitrile | |||
| Dichloromethane (DCM) | |||
| Nonpolar | Toluene | ||
| Hexane | |||
| Diethyl Ether |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent. This method is based on creating a saturated solution and then quantifying the amount of dissolved solute.[4][5]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass evaporation dishes or vials
-
Vacuum oven or standard laboratory oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The solid should be in a quantity sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.[5]
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. Avoid disturbing the solid precipitate.
-
Attach a syringe filter to the syringe and dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed evaporation dish. Record the exact mass of the empty dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute (e.g., 50-60 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.
-
Once the solvent appears to be fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing cycles until a constant mass is achieved (e.g., consecutive weighings agree within ±0.2 mg).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Determine the solubility in mg/mL by dividing the mass of the dried solute by the volume of the saturated solution that was dispensed into the dish.
Solubility (mg/mL) = (Mass of dish + solute) - (Mass of empty dish) / Volume of solution sample (mL)
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for quantitative solubility determination.
References
A Theoretical and Experimental Guide to the Stability of cis-1,2-Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of cis-1,2-dibenzoylethylene, a key consideration for its application in organic synthesis and materials science. This document synthesizes experimental findings with established theoretical calculation protocols to offer a complete picture of the molecule's conformational energetics. While specific computational studies detailing the energetics of 1,2-dibenzoylethylene are not prevalent in the reviewed literature, this guide outlines the standard, high-level theoretical methodologies employed for analogous systems.
Introduction to Isomeric Stability
1,2-Dibenzoylethylene, a derivative of stilbene, exists as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the bulky benzoyl groups around the central carbon-carbon double bond is the primary determinant of their relative stabilities. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance, which allows for a more planar conformation and enhanced electron delocalization across the molecule.[1] The cis isomer, conversely, experiences greater steric strain as the benzoyl groups are forced into closer proximity.
The interconversion between these isomers can be induced photochemically or thermally, a property that is of significant interest in the development of molecular switches and photosensitive materials.[2] Understanding the energy landscape of this isomerization is crucial for controlling reaction outcomes and designing molecules with specific photoresponsive behaviors.
Experimental Determination of Isomer Stability
Differential Scanning Calorimetry (DSC) provides empirical data on the thermal properties of the isomers, offering insight into their relative lattice energies and melting points. A key study in this area provides the following data for the pure isomers.
| Parameter | This compound | trans-1,2-Dibenzoylethylene (B146848) |
| Onset Melting Point (°C) | 132.1 | 107.7 |
| Enthalpy of Fusion (ΔHfusion) (J/g) | 139.4 | 124.4 |
| (Data sourced from D'Amelia, R. P., et al., World Journal of Chemical Education, 2017)[3][4] |
The higher melting point and greater enthalpy of fusion of the cis isomer suggest a more stable crystal lattice packing, despite its lower intrinsic molecular stability in the gas or solution phase. This is a common phenomenon where crystal packing forces can overcome intramolecular steric strain.
Theoretical Calculations of Molecular Stability
High-level ab initio and Density Functional Theory (DFT) calculations are the standard theoretical tools for quantifying the relative stabilities of isomers. These methods allow for the determination of optimized molecular geometries and ground-state electronic energies.
Standard Computational Protocol
A typical workflow for the theoretical analysis of cis- and trans-1,2-dibenzoylethylene stability would involve the following steps:
-
Initial Structure Generation: 3D structures of both the cis and trans isomers are generated.
-
Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. A common and robust method for this is DFT using a hybrid functional such as B3LYP with a Pople-style basis set like 6-311++G(d,p).[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energies, including ZPVE corrections, are calculated for both isomers. The difference in these energies (ΔE) provides a quantitative measure of their relative stability.
Predicted Quantitative Data
While a specific study on 1,2-dibenzoylethylene was not identified, the following table illustrates the type of quantitative data that would be generated from the protocol described above. The trans isomer is expected to have a lower (more negative) ground-state energy.
| Parameter | This compound | trans-1,2-Dibenzoylethylene | Δ (cis - trans) |
| Ground-State Energy (Hartree) | Calculated Value | Calculated Value | Calculated ΔE |
| Relative Energy (kcal/mol) | Calculated Value | 0.00 | Calculated Value |
| Key Geometric Parameters | |||
| C=C Bond Length (Å) | Calculated Value | Calculated Value | |
| C-C(O) Bond Length (Å) | Calculated Value | Calculated Value | |
| C=O Bond Length (Å) | Calculated Value | Calculated Value | |
| C=C-C(O)-C Dihedral Angle (°) | Calculated Value | ~180° | |
| (Note: This table is illustrative of the expected outputs from a standard DFT calculation.) |
Isomerization Pathways and Mechanisms
The conversion between the cis and trans isomers is a dynamic process that can be triggered by light or heat.
Experimental Protocols
A. trans-to-cis Photochemical Isomerization [6] This procedure utilizes ultraviolet light to overcome the energy barrier for rotation around the C=C double bond.
-
Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol (B145695) in a 125-mL Erlenmeyer flask. Gentle heating on a steam bath may be required to achieve complete dissolution.
-
Irradiation: Stopper the flask and expose it to a bright, broad-spectrum light source (e.g., sunlight or a UV lamp) for an extended period (e.g., one week). The reaction progress can be monitored by the change in the solution's color, as the yellow trans isomer is converted to the colorless cis isomer.
-
Isolation: After the irradiation period, chill the flask in an ice bath to induce crystallization of the cis isomer.
-
Purification: Collect the colorless crystals by vacuum filtration and recrystallize from ethanol to obtain the purified cis product.
B. cis-to-trans Thermal/Acid-Catalyzed Isomerization [6] This protocol demonstrates the conversion of the less stable cis isomer back to the more stable trans form.
-
Dissolution: Dissolve 100 mg of purified this compound in 3.8 mL of 95% ethanol, with gentle warming if necessary.
-
Catalysis: To the warm solution, add 3 drops of concentrated hydrochloric acid (HCl).
-
Heating: Continue to warm the solution on a steam bath for approximately 5 minutes.
-
Isolation: Chill the solution to induce crystallization of the now-formed trans isomer.
-
Purification: Isolate the yellow solid by suction filtration and dry under vacuum.
Conclusion
The stability of this compound is a multifaceted topic where intramolecular steric effects, crystal packing forces, and external stimuli like light and heat play crucial roles. Experimentally, while the cis isomer exhibits a more stable crystal lattice as evidenced by its higher melting point, theoretical calculations based on established DFT methodologies would confirm that the trans isomer possesses lower intrinsic molecular energy due to reduced steric hindrance. The protocols and theoretical frameworks presented in this guide provide a robust foundation for researchers and professionals to understand, predict, and manipulate the isomeric forms of 1,2-dibenzoylethylene and related compounds in the contexts of drug development and materials science.
References
- 1. brainly.com [brainly.com]
- 2. G. Kaupp, J. Schmeyers - The solid state E/Z-photoisomerization of 1,2-dibenzoylethene [photobiology.com]
- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Isomeric and rotational effects in the chemi-ionisation of 1,2-dibromoethene with metastable neon atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
Methodological & Application
Application Notes: Laboratory Synthesis of cis-1,2-Dibenzoylethylene
Introduction
cis-1,2-Dibenzoylethylene, also known as (Z)-1,4-diphenylbut-2-ene-1,4-dione, is a chemical compound with applications in organic synthesis and materials science.[1] It exists as a geometric isomer of trans-1,2-Dibenzoylethylene (B146848). The two isomers can be interconverted through photochemical or thermal methods.[1] This document outlines the laboratory protocol for the synthesis of this compound primarily through the photochemical isomerization of its trans-isomer.
The synthesis of the starting material, trans-1,2-Dibenzoylethylene, can be achieved with good yields (60-75%) via a Friedel-Crafts reaction between fumaryl (B14642384) chloride and benzene (B151609) in the presence of aluminum chloride.[2] The resulting trans-isomer is typically a yellow, crystalline solid, which can then be converted to the colorless, cis-isomer upon exposure to sunlight.[2] The reverse transformation from the cis to the trans isomer can be induced by acid or a trace of iodine.[2]
The photochemical isomerization from the trans to the cis isomer is a common undergraduate organic chemistry experiment that demonstrates the principles of photochemistry.[3][4] The reaction proceeds by the absorption of light, which excites the electrons in the pi bond of the double bond, allowing for rotation and subsequent formation of the cis isomer.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of cis- and trans-1,2-Dibenzoylethylene.
| Parameter | This compound | trans-1,2-Dibenzoylethylene | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ | [5] |
| Molecular Weight | 236.26 g/mol | 236.26 g/mol | [5][6] |
| Appearance | Colorless crystals | Yellow needles/crystals | [2][3][7] |
| Melting Point | ~132°C | ~109-112°C | [1][7] |
| UV-Vis λmax | 260 nm (in 95% ethanol) | 269 nm (in 95% ethanol) | [3] |
| Yield (Isomerization) | 65-80% recovery | N/A | [3] |
| Yield (Friedel-Crafts) | N/A | 60-75% |
Experimental Protocols
Protocol 1: Photochemical Isomerization of trans- to this compound
This protocol details the conversion of the trans isomer to the cis isomer using sunlight.
Materials:
-
trans-1,2-Dibenzoylethylene
-
13 x 100 mm test tube with cork
-
Hirsch funnel and filter flask
-
Stirring rod
-
Heating apparatus (e.g., steam bath or hot plate)
-
Ice bath
Procedure:
-
Dissolve 100 mg of trans-1,2-dibenzoylethylene in 5.0 mL of 95% ethanol in a test tube. Gentle heating and stirring may be required to fully dissolve the solid.[3]
-
After the solid has dissolved, allow the solution to cool to room temperature.
-
Securely cork the test tube and place it in a location where it will receive direct sunlight for a period of 1 to 7 days.[3] The solution will transition from yellow to colorless as the trans isomer converts to the cis isomer.[7]
-
After the exposure period, cool the test tube in an ice bath to facilitate crystallization of the product.[7]
-
Isolate the colorless crystals of this compound by vacuum filtration using a Hirsch funnel.[3][7]
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Allow the crystals to dry completely before weighing to determine the yield.
Monitoring the Reaction: The extent of isomerization can be monitored using thin-layer chromatography (TLC).[3] Samples of the mother liquor can be spotted on a silica (B1680970) gel TLC plate and developed with a suitable solvent such as methylene (B1212753) chloride. The spots can be visualized under UV light.[3] Due to differences in polarity, the cis and trans isomers will have different Rf values.[8][9]
Protocol 2: Synthesis of trans-1,2-Dibenzoylethylene (Starting Material)
This protocol describes the synthesis of the starting material via a Friedel-Crafts acylation.
Materials:
-
Fumaryl chloride
-
Benzene
-
Aluminum chloride (finely powdered)
-
Carbon disulfide (optional, as a diluent)
-
Ice
-
Sodium carbonate solution
-
Apparatus for mechanical stirring and reflux
Procedure:
-
In a flask equipped with a mechanical stirrer and a reflux condenser, prepare a mixture of 31 g of finely powdered aluminum chloride and 250 cc of benzene.[2]
-
Slowly add 18 g of fumaryl chloride to the stirred mixture.[2]
-
Continue stirring the mixture at room temperature for 1 hour.[2]
-
Decompose the reaction mixture by carefully pouring it onto ice.[2]
-
Separate the benzene layer and wash it with a sodium carbonate solution, followed by water.
-
Dry the benzene layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Evaporate the benzene to obtain the crude trans-1,2-Dibenzoylethylene.
-
Recrystallize the crude product from alcohol to obtain pure, pale yellow needles of trans-1,2-Dibenzoylethylene.[2]
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy this compound | 959-27-3 [smolecule.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1,4-Diphenyl-2-butene-1,4-dione | C16H12O2 | CID 735960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. homework.study.com [homework.study.com]
- 9. Solved Organic lab photochemical isomerization of an | Chegg.com [chegg.com]
Application Note: Microscale Photochemical Synthesis of cis-1,2-Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the microscale synthesis of cis-1,2-Dibenzoylethylene through the photochemical isomerization of its trans-isomer. This method is an efficient, cost-effective, and straightforward procedure suitable for undergraduate organic chemistry laboratories and research settings. The protocol outlines the use of readily available reagents and equipment, with sunlight or a sunlamp serving as the light source for the isomerization. Comprehensive characterization data for both isomers, including melting points, UV-Vis absorption maxima, and ¹H NMR chemical shifts, are presented for comparative analysis.
Introduction
Geometric isomers often exhibit distinct physical, chemical, and biological properties. The isomerization of alkenes is a fundamental concept in organic chemistry with practical applications in synthesis and materials science. 1,2-Dibenzoylethylene serves as an excellent model system for demonstrating photochemical E/Z (trans/cis) isomerization. The trans-isomer, a yellow crystalline solid, can be converted to the colorless cis-isomer upon exposure to ultraviolet light.[1] This transformation involves the excitation of π-electrons to a higher energy state, allowing for rotation around the carbon-carbon double bond. This application note details a microscale procedure for this synthesis, emphasizing efficiency and ease of execution.
Experimental Protocol
This protocol is adapted from established microscale laboratory procedures.[2][3]
Materials:
-
95% Ethanol (5.0 mL)
-
Test tube (13 x 100 mm) with a cork or stopper
-
Hirsch funnel and filter flask
-
Stirring rod
-
Heat source (e.g., steam bath or hot plate)
-
Ice bath
-
Light source (direct sunlight or a 150-watt sunlamp)
Procedure:
-
Dissolution of trans-isomer: In a 13 x 100 mm test tube, dissolve 100 mg of trans-1,2-dibenzoylethylene in 5.0 mL of 95% ethanol. Gentle heating and stirring may be required to facilitate complete dissolution.[2]
-
Photochemical Isomerization: After the solution has cooled to room temperature, securely cork the test tube. Place the tube in a location where it will be exposed to direct sunlight for a period of 1 to 7 days.[2] Alternatively, for a more rapid conversion, irradiate the solution with an unfiltered 150-watt sunlamp at a distance of 3-4 inches for 6-7 hours.[3] The solution will gradually become colorless as the yellow trans-isomer converts to the colorless cis-isomer.
-
Crystallization and Isolation of cis-isomer: Once the isomerization is complete (indicated by the disappearance of the yellow color), cool the test tube in an ice bath to induce crystallization of the this compound.[3]
-
Filtration: Collect the resulting colorless crystals by vacuum filtration using a Hirsch funnel.[2]
-
Drying and Yield Calculation: Allow the crystals to air dry completely. Weigh the dried product to determine the actual yield and calculate the percent yield. Expected yields are typically in the range of 65-80%.[2]
Characterization and Data
The successful synthesis of this compound and the purity of both isomers can be confirmed by various analytical techniques. A summary of the key quantitative data is presented in the table below.
| Property | trans-1,2-Dibenzoylethylene | This compound |
| Appearance | Yellow crystals[4] | Colorless crystals[2] |
| Melting Point | 107.7–110.5 °C[3][5] | 132.1–136.3 °C[3][5] |
| UV-Vis (λmax in EtOH) | 269 nm[2] | 260 nm[2] |
| ¹H NMR (Vinyl Protons, δ) | 8.01 ppm[6][7] | 7.14 ppm[6][7] |
Visualized Experimental Workflow and Isomerization Process
The following diagrams illustrate the key stages of the experimental workflow and the photochemical isomerization at a molecular level.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Photochemical isomerization from trans to this compound.
Conclusion
The microscale photochemical synthesis of this compound from its trans-isomer is a robust and educational experiment. It effectively demonstrates the principles of photochemical isomerization and provides a hands-on opportunity for researchers to practice fundamental organic chemistry techniques on a small scale. The distinct physical properties of the two isomers allow for a clear visual and analytical confirmation of the reaction's progress and success. This protocol is well-suited for various scientific and educational environments due to its low cost, efficiency, and reliance on simple equipment.
References
- 1. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity - Dialnet [dialnet.unirioja.es]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of cis-1,2-Dibenzoylethylene from 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cis-1,2-Dibenzoylethylene from 2,5-diphenylfuran (B1207041). This conversion is a key oxidation reaction, yielding a product with significant applications in organic synthesis and materials science. The protocols outlined below are based on established chemical transformations, including photooxidation and oxidation with Fenton's reagent.
Introduction
This compound, also known as (Z)-1,4-diphenylbut-2-ene-1,4-dione, is a valuable organic compound characterized by two benzoyl groups in a cis configuration around a carbon-carbon double bond. Its synthesis from 2,5-diphenylfuran is an oxidative ring-opening reaction that provides stereoselective access to the cis-isomer. This isomer is of particular interest due to its unique photochemical and thermal properties. The primary methods for this synthesis involve the generation of reactive oxygen species, either through photosensitization or by chemical means.
Synthetic Strategies Overview
Two primary methods for the synthesis of this compound from 2,5-diphenylfuran are:
-
Photooxidation: This method utilizes a photosensitizer and light to generate singlet oxygen (¹O₂) in situ. The singlet oxygen then reacts with 2,5-diphenylfuran in a [4+2] cycloaddition reaction to form an unstable endoperoxide intermediate, which subsequently rearranges to yield the final cis-product.
-
Oxidation with Fenton's Reagent: This approach employs a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂), known as Fenton's reagent, to generate highly reactive hydroxyl radicals (•OH).[1] These radicals act as powerful oxidizing agents, leading to the formation of this compound.[1]
Data Presentation: Comparison of Synthesis Methods
| Method | Reagents | Solvent | Reaction Time | Yield | Key Considerations |
| Photooxidation | 2,5-Diphenylfuran, Photosensitizer (e.g., Rose Bengal or a copper complex), Oxygen (O₂) | Dichloromethane (B109758) (CH₂Cl₂) | 1.5 - 5 hours | Moderate to High | Requires a light source and continuous oxygen supply. The choice of photosensitizer is critical. |
| Oxidation with Fenton's Reagent | 2,5-Diphenylfuran, Ferrous sulfate (B86663) (FeSO₄), Hydrogen peroxide (H₂O₂) | Acetonitrile (B52724)/Water | Not specified | Not specified | The reaction is typically fast and exothermic. Precise control of reagent addition is necessary. |
Experimental Protocols
Method 1: Photooxidation using a Photosensitizer
This protocol is based on the general principles of furan (B31954) photooxidation and provides a representative procedure.
Materials:
-
2,5-Diphenylfuran (DPF)
-
Photosensitizer (e.g., Rose Bengal or Tetraphenylporphyrin (TPP))
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Oxygen (gas)
-
Photoreactor equipped with a suitable light source (e.g., 400W halogen lamp or LED array)
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reaction Setup: In a photoreactor vessel, dissolve 2,5-diphenylfuran (1.0 mmol) and the photosensitizer (0.01-0.1 mol%) in anhydrous dichloromethane (50 mL).
-
Oxygenation: Bubble a gentle stream of oxygen gas through the solution for 15-20 minutes to ensure saturation. Maintain a slow, continuous stream of oxygen throughout the reaction.
-
Irradiation: Irradiate the reaction mixture with a suitable light source. The choice of wavelength should correspond to the absorption maximum of the photosensitizer. Monitor the reaction progress by thin-layer chromatography (TLC) by observing the disappearance of the 2,5-diphenylfuran spot. A typical reaction time is around 90 minutes.[2]
-
Work-up: Once the reaction is complete, stop the oxygen flow and turn off the light source. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The melting point of this compound is approximately 132°C.[1]
Method 2: Oxidation with Fenton's Reagent
This protocol describes a general procedure for oxidation using Fenton's reagent. The optimal stoichiometry and conditions should be determined empirically for this specific substrate.
Materials:
-
2,5-Diphenylfuran
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile
-
Deionized water
-
Sulfuric acid (for pH adjustment, if necessary)
-
Standard laboratory glassware
Protocol:
-
Preparation of Fenton's Reagent: Prepare a stock solution of ferrous sulfate heptahydrate in deionized water.
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-diphenylfuran (1.0 mmol) in a mixture of acetonitrile and water.
-
Initiation of Reaction: To the stirred solution of 2,5-diphenylfuran, add the aqueous solution of ferrous sulfate.
-
Addition of Hydrogen Peroxide: Slowly add the 30% hydrogen peroxide solution to the reaction mixture dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) to decompose any remaining hydrogen peroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathway: Photooxidation of 2,5-Diphenylfuran
Caption: Photooxidation pathway of 2,5-diphenylfuran.
Experimental Workflow: Synthesis via Photooxidation
Caption: Experimental workflow for photooxidation.
References
Application Notes and Protocols: cis-1,2-Dibenzoylethylene in Diels-Alder Reactions for Drug Discovery Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cis-1,2-dibenzoylethylene as a dienophile in Diels-Alder reactions. The resulting bicyclic adducts, particularly norbornene and oxanorbornene derivatives, are valuable scaffolds in medicinal chemistry, notably in the development of novel anticancer agents. This document offers experimental protocols for the synthesis of these adducts and explores their potential therapeutic applications.
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. When cyclic dienes such as cyclopentadiene (B3395910) and furan (B31954) are employed, bridged bicyclic systems are readily formed. This compound, with its two electron-withdrawing benzoyl groups, is an activated dienophile, making it a suitable substrate for these reactions. The resulting dibenzoyl-substituted norbornene and oxanorbornene adducts are rigid, three-dimensional structures that can serve as valuable starting points for the synthesis of biologically active molecules. Recent research has highlighted the potential of such scaffolds in the development of therapies for cancer, including glioblastoma.[1][2]
Data Presentation
The Diels-Alder reaction of this compound with cyclic dienes can theoretically yield both endo and exo stereoisomers. The ratio of these products is influenced by kinetic and thermodynamic factors, with the endo product often being the kinetically favored product due to secondary orbital interactions.[3][4] Microwave-assisted synthesis has been reported to produce a mixture of exo and endo adducts.[2]
| Diene | Dienophile | Product(s) | Typical Yield | Notes |
| Cyclopentadiene | This compound | endo-2,3-Dibenzoylbicyclo[2.2.1]hept-5-ene & exo-2,3-Dibenzoylbicyclo[2.2.1]hept-5-ene | Good to High | Reaction can be performed under thermal or microwave conditions. A mixture of stereoisomers is common. |
| Furan | This compound | endo-2,3-Dibenzoyl-7-oxabicyclo[2.2.1]hept-5-ene & exo-2,3-Dibenzoyl-7-oxabicyclo[2.2.1]hept-5-ene | Moderate to Good | Furan is a less reactive diene than cyclopentadiene; higher temperatures or longer reaction times may be required. |
Experimental Protocols
Protocol 1: Photochemical Isomerization of trans-1,2-Dibenzoylethylene (B146848) to this compound
The more common trans-isomer of 1,2-dibenzoylethylene can be converted to the cis-isomer, which is the reactive dienophile in the Diels-Alder reaction, through photochemical isomerization.[1][5]
Materials:
-
trans-1,2-Dibenzoylethylene
-
Concentrated Hydrochloric Acid (for thermal back-isomerization, optional)
-
125 mL Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Heating mantle or steam bath
-
Hirsch funnel and vacuum flask
-
Silica (B1680970) gel TLC plates with fluorescent indicator
-
Methylene chloride (for TLC)
-
UV lamp
Procedure:
-
Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask with gentle heating and stirring.
-
Once dissolved, allow the solution to cool to room temperature.
-
Stopper the flask and place it in direct sunlight for several days (e.g., one week). The progress of the isomerization can be monitored by TLC.
-
As the reaction proceeds, the yellow color of the trans-isomer will fade, and colorless crystals of the cis-isomer will precipitate.
-
After the isomerization is deemed complete, chill the flask in an ice bath to maximize crystallization.
-
Collect the colorless crystals of this compound by vacuum filtration using a Hirsch funnel.
-
Wash the crystals with a small amount of cold 95% ethanol and allow them to air dry.
-
Determine the yield and melting point (literature mp for cis-isomer is ~132-134 °C).[5]
-
(Optional) The conversion can be confirmed by dissolving a small amount of the product in 95% ethanol, adding a drop of concentrated HCl, and gently heating. The yellow color of the trans-isomer should reappear, indicating thermal back-isomerization.[5]
Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol describes a representative thermal procedure for the synthesis of 2,3-dibenzoylbicyclo[2.2.1]hept-5-ene. Cyclopentadiene is reactive and readily dimerizes, so it is typically generated fresh by cracking dicyclopentadiene (B1670491).[6]
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene or other suitable high-boiling solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Apparatus for fractional distillation (for cracking dicyclopentadiene)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene (bp ~41 °C) will distill over. Collect the cyclopentadiene in a receiver cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.
-
In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound (1 equivalent) in a minimal amount of toluene.
-
Add freshly cracked cyclopentadiene (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess cyclopentadiene under reduced pressure.
-
The crude product, a mixture of endo and exo isomers, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the product and remove the solvent to yield the purified adducts.
-
Characterize the product(s) by NMR spectroscopy and mass spectrometry.
Protocol 3: Diels-Alder Reaction of this compound with Furan
This protocol is a representative procedure for the synthesis of 2,3-dibenzoyl-7-oxabicyclo[2.2.1]hept-5-ene. Furan is less reactive than cyclopentadiene, so a higher boiling solvent and longer reaction time may be necessary.
Materials:
-
This compound
-
Furan
-
Xylene or Toluene
-
Sealed reaction tube or a round-bottom flask with a reflux condenser
-
Heating mantle with stirrer
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a sealed reaction tube or a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in xylene.
-
Add a molar excess of furan (3-5 equivalents).
-
Heat the reaction mixture to reflux (for xylene, ~140 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess furan under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the adducts from any unreacted starting material.
-
Combine the product-containing fractions and remove the solvent to obtain the purified 2,3-dibenzoyl-7-oxabicyclo[2.2.1]hept-5-ene adducts.
-
Characterize the product(s) by NMR spectroscopy and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of Diels-Alder adducts.
References
Application Notes and Protocols for the Photochemical Isomerization of Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the photochemical isomerization of dibenzoylethylene, a classic organic chemistry experiment demonstrating the principles of photochemistry and cis-trans isomerism. The protocols are designed for easy implementation in a laboratory setting.
Introduction
1,2-Dibenzoylethylene exists as two geometric isomers: trans-1,2-dibenzoylethylene (B146848) and cis-1,2-dibenzoylethylene. The trans isomer is the more stable of the two. However, upon exposure to ultraviolet (UV) light, the trans isomer can be converted to the cis isomer.[1] This process is reversible, and the cis isomer can be converted back to the trans isomer either thermally or through acid catalysis.[1][2] This reversible isomerization makes dibenzoylethylene an excellent model system for studying photochemical reactions and the properties of photoswitchable molecules.
Quantitative Data Summary
The following table summarizes key quantitative data for the photochemical isomerization of dibenzoylethylene, compiled from various experimental sources.
| Parameter | trans-1,2-Dibenzoylethylene | This compound | Reference(s) |
| Melting Point | 109-110.5°C | 132-136.3°C | [3][4] |
| Appearance | Yellow crystals | Colorless/white crystals | [3] |
| UV-Vis λmax | 269 nm | 260 nm | [2] |
| Solubility | Soluble in ethanol (B145695) with heating | Soluble in ethanol with heating | [2][3] |
| Yield (trans to cis) | - | 17-30% (solid-state), up to 78% (solution) | [4][5] |
| Recovery (cis to trans) | 65-80% | - | [2] |
| Eutectic Composition | 70% | 30% | [4] |
| Eutectic Melting Point | 93.5-94°C | [4] |
Experimental Protocols
Protocol 1: Photochemical trans-to-cis Isomerization of 1,2-Dibenzoylethylene
This protocol describes the conversion of the trans isomer to the cis isomer using a light source.
Materials:
-
trans-1,2-dibenzoylethylene
-
95% Ethanol
-
125 mL or 250 mL Erlenmeyer flask
-
Steam bath or heating plate
-
Bright light source (e.g., sunlight, high-pressure mercury lamp)
-
Ice bath
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
HPLC or TLC apparatus for analysis
Procedure:
-
Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask. Gentle heating with a steam bath may be required to fully dissolve the solid.[3] Do not allow the ethanol to boil.
-
Initial Analysis (Optional): Take a small aliquot of the solution for initial analysis by HPLC or TLC to confirm the purity of the starting material.[3]
-
Irradiation: Stopper the flask and place it in a location where it will be exposed to a bright light source for an extended period. This can range from several days to a week for sunlight.[2][3] For a more rapid reaction, a high-pressure mercury lamp (e.g., Hanau HPK 125 with a 365 nm filter) can be used for 9-16 hours.[5] The yellow color of the solution will gradually fade as the colorless cis isomer is formed.[3]
-
Crystallization and Isolation: After the irradiation period, cool the flask in an ice bath to induce crystallization of the this compound.[3][4]
-
Filtration: Collect the colorless crystals by vacuum filtration using a Buchner funnel.[3]
-
Recrystallization (Optional): For higher purity, the collected cis product can be recrystallized from ethanol.[3]
-
Drying and Analysis: Dry the purified product under vacuum, then determine its mass and melting point.[3] The product can be further analyzed by HPLC, TLC, or UV-Vis spectroscopy to confirm the isomerization.
Protocol 2: Thermal or Acid-Catalyzed cis-to-trans Isomerization of 1,2-Dibenzoylethylene
This protocol details the conversion of the cis isomer back to the more stable trans isomer.
Materials:
-
This compound (from Protocol 1)
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Test tube or small flask
-
Steam bath or heating plate
-
Ice bath
-
Vacuum filtration apparatus
-
HPLC or TLC apparatus for analysis
Procedure:
-
Dissolution: Dissolve approximately 100 mg of the purified this compound in 3.8-4.0 mL of 95% ethanol in a test tube, with gentle heating if necessary.[2][3]
-
Initial Analysis (Optional): Take a small sample for HPLC or TLC analysis to confirm the starting material is predominantly the cis isomer.[3]
-
Acid Catalysis and Heating: To the warm solution, add a few drops of concentrated HCl.[3] Continue to warm the solution on a steam bath for about 5 minutes.[3] The solution should turn yellow, indicating the formation of the trans isomer.
-
Crystallization and Isolation: Cool the solution in an ice bath to crystallize the trans-1,2-dibenzoylethylene.[2]
-
Filtration: Isolate the yellow solid by suction filtration and dry it under vacuum for 15-20 minutes.[3]
-
Analysis: Determine the mass and melting point of the product.[3] Analyze the product and the mother liquor by HPLC or TLC to determine the extent of isomerization.[2]
Analytical Procedures
-
High-Performance Liquid Chromatography (HPLC): Dilute a small sample of the reaction mixture in HPLC-grade methanol. Use HPLC to separate and quantify the cis and trans isomers. The peak areas can be used to calculate the percentage of each isomer in the solution.[3]
-
Thin-Layer Chromatography (TLC): Spot samples of the reaction mixture on a silica (B1680970) gel TLC plate with a fluorescent indicator. Develop the plate using a suitable mobile phase, such as methylene (B1212753) chloride.[2][6] Visualize the spots under UV light. The cis isomer is more polar and will have a lower Rf value than the trans isomer.[7]
-
UV-Vis Spectroscopy: The isomerization can be monitored by observing the change in the UV-Vis absorption spectrum. The trans isomer has a maximum absorption (λmax) at 269 nm, while the cis isomer has a λmax at 260 nm.[2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points of the pure isomers and to study the phase behavior of mixtures, including the eutectic composition.[4]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the photochemical isomerization of trans-1,2-dibenzoylethylene to the cis isomer and its subsequent analysis.
Caption: Workflow for the photochemical synthesis and analysis of this compound.
Signaling Pathway: Isomerization Process
The following diagram illustrates the photochemical and thermal isomerization pathways between the trans and cis isomers of 1,2-dibenzoylethylene.
Caption: Reversible isomerization of 1,2-dibenzoylethylene.
References
- 1. Buy this compound | 959-27-3 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 5. G. Kaupp, J. Schmeyers - The solid state E/Z-photoisomerization of 1,2-dibenzoylethene [photobiology.com]
- 6. Solved Experiment 12: Photochemical Isomerization of an Al.. | Chegg.com [chegg.com]
- 7. Solved Organic lab photochemical isomerization of an | Chegg.com [chegg.com]
Application Note: Monitoring the Formation of cis-1,2-Dibenzoylethylene using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the photochemical isomerization of trans-1,2-dibenzoylethylene (B146848) to cis-1,2-dibenzoylethylene using thin-layer chromatography (TLC). This method offers a rapid, simple, and effective way to track the progress of the reaction by separating the geometric isomers based on their polarity differences. Detailed experimental procedures, data interpretation, and troubleshooting guidelines are presented.
Introduction
1,2-Dibenzoylethylene exists as two geometric isomers, cis and trans. The conversion between these isomers, typically through photochemical or thermal means, is a fundamental concept in organic chemistry.[1] The trans isomer can be converted to the cis form upon exposure to ultraviolet light or sunlight.[1][2] Monitoring the progress of this isomerization is crucial for optimizing reaction conditions and determining reaction endpoints. Thin-layer chromatography is an ideal analytical technique for this purpose, providing a clear visual separation of the more polar cis isomer and the less polar trans isomer.[2][3] This allows for a qualitative and semi-quantitative assessment of the reaction mixture over time.
Principle of TLC Separation
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica (B1680970) gel) and a mobile phase (a less polar solvent). The this compound isomer is more polar than the trans isomer.[3] Consequently, the cis isomer adsorbs more strongly to the polar silica gel stationary phase and travels a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. The less polar trans isomer interacts less with the stationary phase and is carried further by the mobile phase, leading to a higher Rf value.[4]
Experimental Data
Physical Properties of 1,2-Dibenzoylethylene Isomers
| Property | This compound | trans-1,2-Dibenzoylethylene |
| Appearance | Colorless crystals[2][5] | Yellow crystals[5][6] |
| Melting Point | approx. 132°C[1] | approx. 109-111°C[1][6] |
| Polarity | More Polar[3] | Less Polar[3] |
Typical TLC Parameters and Expected Results
| Parameter | Description |
| Stationary Phase | Silica gel TLC plate with fluorescent indicator (e.g., F254)[2] |
| Mobile Phase | Methylene (B1212753) Chloride[2] or Hexane:Ethyl Acetate (e.g., 4:1)[7] |
| Expected Rf (trans) | Higher Rf value |
| Expected Rf (cis) | Lower Rf value |
| Visualization | UV Light (254 nm)[2][8] |
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound
This protocol describes the conversion of the trans isomer to the cis isomer via exposure to sunlight.[2]
-
Dissolution: Dissolve 100 mg of trans-1,2-dibenzoylethylene in 5.0 mL of 95% ethanol (B145695) in a test tube. Gentle heating may be required to fully dissolve the solid.[2]
-
Irradiation: Stopper the test tube and place it in an area where it will receive direct, bright sunlight.[2] The reaction progress can be monitored over several hours to several days.[2]
-
Sampling: At regular intervals (e.g., every hour for the first day, then daily), open the test tube and take a small aliquot of the reaction mixture for TLC analysis using a capillary tube.
-
Isolation (Optional): Once the reaction is deemed complete by TLC, the colorless crystals of this compound can be isolated by cooling the solution in an ice bath and collecting the crystals via vacuum filtration using a Hirsch funnel.[2]
Protocol 2: TLC Monitoring of Reaction Progress
This protocol outlines the step-by-step procedure for analyzing the reaction mixture using TLC.[9][10]
-
Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., methylene chloride) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate.[9]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate. Mark three separate lanes for the starting material (trans isomer), a co-spot, and the reaction mixture.[11]
-
Spot the Plate:
-
Lane 1 (Start): Dissolve a small amount of pure trans-1,2-dibenzoylethylene in a few drops of ethanol and spot it on the first mark.
-
Lane 2 (Reaction): Use a clean capillary tube to spot the reaction mixture aliquot on the second mark.[9]
-
Lane 3 (Co-spot): Spot the starting material and the reaction mixture on top of each other on the third mark. This helps confirm the identity of the starting material spot in the reaction lane.
-
Ensure all spots are small and concentrated.[10]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.[10]
-
Visualize and Analyze:
-
When the solvent front is about 0.5 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The UV-active compounds will appear as dark spots against the fluorescent background.[12]
-
Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[4]
-
The formation of a new, lower-Rf spot indicates the presence of the this compound product. The diminishing intensity of the higher-Rf spot corresponds to the consumption of the trans starting material.
-
Visualizations
Caption: Experimental workflow for monitoring this compound formation.
Caption: Relationship between isomer polarity and TLC migration behavior.
References
- 1. Buy this compound | 959-27-3 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 7. echemi.com [echemi.com]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. kcl.ac.uk [kcl.ac.uk]
- 12. youtube.com [youtube.com]
Application Note: Quantitative Analysis of cis-1,2-Dibenzoylethylene using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate method for the quantitative analysis of cis-1,2-Dibenzoylethylene using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require precise quantification of this compound. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it ideal for routine analysis.
Introduction
This compound is a geometric isomer of 1,2-dibenzoylethylene, a compound with applications in organic synthesis. The accurate quantification of the cis isomer is often crucial, particularly in studies involving isomerization reactions or when assessing the purity of synthesized compounds. High-performance liquid chromatography is a powerful technique for separating and quantifying components in a mixture. This document provides a detailed protocol for the quantitative determination of this compound using a C18 stationary phase and a UV detector.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (4.6 x 150 mm, 4 µm) or equivalent C18 column.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: this compound reference standard (>99% purity), HPLC grade methanol (B129727) and ethanol (B145695).
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
2.2. Chromatographic Conditions
A summary of the HPLC operating parameters is provided in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 4 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Run Time | 10 minutes |
Protocols
3.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (Acetonitrile:Water, 60:40) to achieve concentrations of 10, 25, 50, 100, and 250 µg/mL.
3.2. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in 95% ethanol.[1]
-
Dilute the solution with HPLC-grade methanol to an estimated concentration within the calibration range.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Figure 1: Experimental workflow for the quantitative analysis of this compound.
Results and Data Presentation
4.1. System Suitability
System suitability parameters were assessed to ensure the performance of the chromatographic system. The results are summarized in Table 2.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
4.2. Method Validation
The HPLC method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
4.2.1. Linearity
The linearity of the method was determined by analyzing the five working standard solutions. The peak area was plotted against the concentration, and a linear regression analysis was performed.
Table 3: Calibration Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375585 |
| 50 | 751170 |
| 100 | 1502340 |
| 250 | 3755850 |
The calibration curve exhibited excellent linearity with a correlation coefficient (R²) greater than 0.999.
4.2.2. Limits of Detection and Quantification
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 4: Method Sensitivity
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Discussion
The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a C18 column allows for good separation of the cis isomer from potential impurities and its trans counterpart. The mobile phase composition of acetonitrile and water provides a suitable polarity for the elution of the analyte with good peak shape. The detection wavelength of 258 nm was selected as it corresponds to a high absorbance region for the analyte, ensuring good sensitivity.
The method validation results demonstrate that the protocol is linear, sensitive, and precise, making it well-suited for routine quality control and research applications. The sample preparation procedure is straightforward, involving dissolution in ethanol and subsequent dilution with methanol.
Conclusion
A simple, accurate, and precise RP-HPLC method for the quantitative determination of this compound has been developed and validated. The method is suitable for its intended purpose and can be readily implemented in analytical laboratories.
Figure 2: Logical relationship of the analytical method's components and validation.
References
The Synthetic Utility of cis-1,2-Dibenzoylethylene in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,2-Dibenzoylethylene, a derivative of stilbene, is a versatile building block in organic synthesis. Its unique structural feature, a cis-alkene backbone flanked by two benzoyl groups, renders it a valuable precursor for the synthesis of a variety of carbocyclic and heterocyclic compounds. The electron-withdrawing nature of the benzoyl groups activates the double bond for nucleophilic attack and cycloaddition reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of heterocycles, which are prevalent scaffolds in medicinal chemistry.
I. Synthesis of Nitrogen-Containing Heterocycles
The 1,4-dicarbonyl moiety embedded within the structure of this compound makes it an ideal substrate for condensation reactions with dinucleophiles to construct five- and six-membered heterocyclic rings.
A. Synthesis of Pyridazines
The reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) is a classical and efficient method for the synthesis of pyridazines. In this reaction, this compound undergoes a cyclocondensation reaction with hydrazine hydrate (B1144303) to yield 3,6-diphenylpyridazine (B189494). This reaction is typically high-yielding and proceeds under mild conditions.
Caption: Synthesis of 3,6-diphenylpyridazine from this compound.
Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3,6-diphenylpyridazine, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) |
| This compound | Hydrazine hydrate | 3,6-Diphenylpyridazine | Ethanol | Glacial acetic acid | 2-4 h | Reflux | >90 |
B. Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound can serve as the dicarbonyl component in this reaction to produce 2,3-diphenylquinoxaline.
Caption: Synthesis of 2,3-diphenylquinoxaline.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve this compound (1.0 eq) in warm ethanol or acetic acid in a round-bottom flask.[1][2]
-
Add a solution of o-phenylenediamine (1.0 eq) in the same solvent to the flask.[1][2]
-
Heat the mixture to reflux for 1-2 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will crystallize out.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.[1][3]
Quantitative Data: Note: The following data is based on the reaction with the trans-isomer (benzil), and similar results are expected for the cis-isomer.
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzil | o-Phenylenediamine | 2,3-Diphenylquinoxaline | Rectified Spirit | 1 h | Reflux | 75 | [3] |
| Benzil | o-Phenylenediamine | 2,3-Diphenylquinoxaline | Methanol | - | - | 94.65 | [1] |
| Benzil | o-Phenylenediamine | 2,3-Diphenylquinoxaline | Rectified Spirit | - | - | 98.95 | [4] |
C. Paal-Knorr Synthesis of Pyrroles
The Paal-Knorr synthesis is a widely used method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5] this compound can be employed as the 1,4-dicarbonyl substrate to generate N-substituted 2,5-diphenylpyrroles.
Caption: Paal-Knorr synthesis of N-substituted pyrroles.
Experimental Protocol: General Procedure for the Paal-Knorr Synthesis of N-Substituted-2,5-diphenylpyrroles
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a microwave vial or a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.[6]
-
Add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.[6]
-
If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]
-
If using conventional heating, reflux the mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the N-substituted-2,5-diphenylpyrrole.
Quantitative Data: Note: Yields for the Paal-Knorr synthesis are generally good to excellent, but will vary depending on the specific primary amine used.
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 1,4-Dicarbonyl Compound | Primary Amine | N-substituted Pyrrole | Various | Acidic | Various | 60-95 |
II. Pericyclic Reactions: Diels-Alder Reaction
The electron-deficient nature of the double bond in this compound suggests its potential use as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered ring.
Caption: Diels-Alder reaction with this compound.
Application Note: While theoretically a viable dienophile due to the electron-withdrawing benzoyl groups, specific examples of Diels-Alder reactions involving this compound are not extensively reported in the chemical literature. The steric hindrance from the two bulky benzoyl groups in the cis configuration may reduce its reactivity as a dienophile compared to its trans-isomer or other less substituted dienophiles. Researchers interested in exploring this transformation would likely need to employ highly reactive dienes and potentially elevated temperatures or Lewis acid catalysis to facilitate the reaction.
III. Conjugate Additions: Michael Addition
The α,β-unsaturated ketone system in this compound makes it a potential Michael acceptor. The conjugate addition of a nucleophile (Michael donor) would result in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to one of the carbonyl groups.
Caption: Michael addition to this compound.
Application Note: Similar to the Diels-Alder reaction, specific and detailed protocols for Michael additions to this compound are not readily available in the surveyed literature. The cis-geometry may present steric challenges for the approach of the nucleophile. However, the reaction is theoretically feasible with soft nucleophiles such as enolates (e.g., from malonates), amines, and thiols under basic conditions. The resulting adducts could serve as intermediates for the synthesis of more complex molecules. Further investigation is required to establish optimal conditions and the scope of this reaction for this compound.
Conclusion
This compound is a valuable and versatile precursor, particularly in the synthesis of nitrogen-containing heterocycles such as pyridazines, quinoxalines, and pyrroles. The protocols provided herein offer a foundation for the practical application of this reagent in a research and development setting. While its utility in Diels-Alder and Michael addition reactions is less documented, the inherent reactivity of its α,β-unsaturated dicarbonyl system suggests potential for further exploration in these areas. The development of novel synthetic methodologies utilizing this compound could lead to the discovery of new chemical entities with potential applications in drug discovery and materials science.
References
- 1. scribd.com [scribd.com]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. ijiset.com [ijiset.com]
- 4. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds using cis-1,2-Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of key heterocyclic compounds—pyridazines, pyrroles, and furans—utilizing cis-1,2-dibenzoylethylene as a versatile starting material. The protocols cover both conventional heating and microwave-assisted methods, offering flexibility and efficiency in synthetic strategies.
Introduction
This compound, a 1,2-dicarbonyl compound, is a valuable precursor for the synthesis of a variety of heterocyclic systems. Its ability to react with different nucleophiles allows for the construction of five- and six-membered rings, which are prevalent scaffolds in pharmaceuticals and functional materials. This document outlines the synthesis of 3,6-diphenylpyridazine, 1-substituted-2,5-diphenylpyrroles, and 2,5-diphenylfuran, providing detailed experimental procedures and quantitative data to facilitate reproducibility and further development.
Synthesis of 3,6-Diphenylpyridazine
The reaction of a 1,2-dicarbonyl compound with hydrazine (B178648) is a common and effective method for the synthesis of pyridazines. In this protocol, this compound undergoes cyclocondensation with hydrazine hydrate (B1144303) to yield 3,6-diphenylpyridazine.
Reaction Scheme:
Caption: Synthesis of 3,6-Diphenylpyridazine.
Experimental Protocols
Conventional Heating Protocol
A procedure adapted from the synthesis of a similar pyridazine (B1198779) derivative involves the reaction of a 1,2-diacyl compound with hydrazine hydrate in methanol.[1]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 0.91 mmol, 215 mg) in 50 mL of methanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 1 mL) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup: Add 50 mL of water to the reaction mixture to precipitate the product. Extract the product with dichloromethane (B109758) (3 x 10 mL).
-
Isolation: Combine the organic layers, dry with magnesium sulfate (B86663) (MgSO4), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization.
Microwave-Assisted Protocol
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the formation of pyridazine derivatives.[2][3][4]
-
Reaction Setup: In a microwave reaction vessel, combine this compound, hydrazine hydrate, and a suitable solvent (e.g., ethanol (B145695) or water).
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 120-150°C) for a short duration (e.g., 2-20 minutes).
-
Workup and Isolation: After cooling, the product can be isolated by filtration or extraction as described in the conventional protocol.
Quantitative Data Summary
| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 1,2-Diacylcyclopentadiene, Hydrazine Hydrate | Methanol | Room Temp. | 24 h | 71 | [1] |
| Microwave | Carboxylic Acid, Hydrazine Hydrate | Ethanol | - | 5.2 h (conventional) | - | [3] |
| Microwave | 3-Chloropyridazine, Hydrazine Hydrate | Dioxane | Reflux | 6 h (conventional) | 55 | [5] |
| Microwave | Hydrazonoyl Chlorides, Maleimide | - | 150 | 2 min | High | [6] |
Note: Data for closely related reactions are provided to illustrate typical conditions and outcomes. Yields for the direct reaction of this compound may vary.
Synthesis of 1-Substituted-2,5-diphenylpyrroles (Paal-Knorr Pyrrole (B145914) Synthesis)
The Paal-Knorr synthesis is a classic and versatile method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.
Reaction Workflow
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Experimental Protocols
Conventional Heating Protocol for 1,2,5-Triphenylpyrrole
This protocol is adapted from a microscale synthesis of a similar pyrrole derivative.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (2.0 mmol, 472 mg), aniline (B41778) (2.0 mmol, 186 mg), and 0.5 mL of methanol.
-
Catalyst Addition: Add 1 drop of concentrated hydrochloric acid.
-
Reaction: Heat the mixture at reflux for 15 minutes.
-
Workup: Cool the mixture in an ice bath and add 5.0 mL of 0.5 M HCl to precipitate the product.
-
Isolation and Purification: Collect the crystals by vacuum filtration and recrystallize from a methanol/water mixture.
Microwave-Assisted Protocol
Microwave irradiation offers a significant acceleration of the Paal-Knorr pyrrole synthesis.[7]
-
Reaction Setup: Combine this compound and the primary amine in a microwave-safe vessel, with or without a solvent. A weak acid catalyst can be added.
-
Microwave Irradiation: Heat the mixture in a microwave reactor for a short period, typically a few minutes.
-
Isolation: The product can be isolated by simple filtration or extraction after cooling.
Quantitative Data Summary
| Method | Diketone | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Hexane-2,5-dione | Aniline | HCl | Methanol | Reflux | 15 min | ~52 | [6] |
| Microwave | Various 1,4-diketones | Various amines | - | - | - | Minutes | Good | [7] |
Synthesis of 2,5-Diphenylfuran (Paal-Knorr Furan (B31954) Synthesis)
The Paal-Knorr synthesis can also be employed to synthesize furans from 1,4-dicarbonyl compounds, typically under acidic conditions.
Logical Relationship of Synthesis
Caption: Paal-Knorr Furan Synthesis Logic.
Experimental Protocols
Conventional Heating Protocol
-
Reaction Setup: Place this compound in a round-bottom flask.
-
Reagent Addition: Add a strong acid catalyst, such as concentrated sulfuric acid, or a dehydrating agent like phosphorus pentoxide. The reaction can be run neat or in an inert solvent.
-
Reaction: Heat the mixture under reflux for a specified period.
-
Workup: After cooling, the reaction mixture is typically poured into water and the product is extracted with an organic solvent.
-
Isolation and Purification: The organic layer is washed, dried, and concentrated. The crude furan can be purified by distillation or chromatography.
Microwave-Assisted Protocol
Microwave heating can be used to expedite the acid-catalyzed cyclization.
-
Reaction Setup: Combine this compound and the acid catalyst in a microwave vessel.
-
Microwave Irradiation: Heat the mixture in a microwave reactor.
-
Isolation: Isolate the product using standard workup procedures.
Quantitative Data Summary
| Method | Diketone | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 1,4-Diketones | Protic or Lewis Acids | Varies | Varies | Good | [8] |
| Microwave | 2-Butene-1,4-diones | - | - | Minutes | - |
Conclusion
This compound serves as a versatile and readily available starting material for the synthesis of important heterocyclic compounds. The protocols outlined in these application notes demonstrate both traditional and modern synthetic approaches. Microwave-assisted synthesis, in particular, offers significant advantages in terms of reaction time and efficiency, aligning with the principles of green chemistry. The provided data and methodologies can be a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Eco-friendly synthesis of 1,2-dialkylpyridazine-3,6-diones [wisdomlib.org]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: cis-1,2-Dibenzoylethylene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Dibenzoylethylene is a fascinating molecule that exhibits significant potential in the field of materials science, primarily due to its photochromic and photomechanical properties. This stilbene (B7821643) derivative can undergo a reversible isomerization from its cis to trans form upon exposure to specific wavelengths of light or thermal stimuli.[1] This transformation is accompanied by a change in both its physical properties and molecular geometry, making it a prime candidate for the development of "smart" materials. These materials can respond to external light stimuli, enabling applications in areas such as photo-switchable devices, photomechanical actuators, and advanced optical materials.[1]
This document provides detailed application notes and experimental protocols for leveraging the unique characteristics of this compound in a materials science context.
Key Properties and Data
The utility of this compound in materials science is underpinned by its distinct physicochemical properties, particularly the differences between its cis and trans isomers.
| Property | This compound | trans-1,2-Dibenzoylethylene | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | 236.27 g/mol | |
| Appearance | Colorless crystals | Pale yellow crystals | |
| Melting Point | ~132°C | ~109-112°C | [1] |
| UV-Vis λmax | Not specified | Not specified | |
| Isomerization Trigger (trans to cis) | Ultraviolet (UV) light | - | [1] |
| Isomerization Trigger (cis to trans) | Heat or acid catalyst | - | [1] |
Application I: Photoresponsive Polymer Films
The incorporation of this compound into a polymer matrix allows for the fabrication of photoresponsive films. These films can change their optical properties, such as UV-Vis absorbance, upon irradiation. This application is based on the principle of a "guest-host" system, where the this compound (guest) is dispersed within a polymer (host).
Experimental Protocol: Preparation of a Photoresponsive Polystyrene Film
This protocol details the preparation of a polystyrene film doped with this compound.
Materials:
-
This compound
-
trans-1,2-Dibenzoylethylene
-
Polystyrene (high molecular weight)
-
Chloroform (B151607) (spectroscopic grade)
-
Quartz slides
-
UV lamp (e.g., 365 nm)
-
Hot plate
-
Spectrophotometer
Procedure:
-
Preparation of the Doped Polymer Solution:
-
Dissolve 100 mg of polystyrene in 10 mL of chloroform. Stir until the polymer is completely dissolved.
-
Prepare a stock solution of this compound in chloroform (e.g., 1 mg/mL).
-
Add a specific aliquot of the this compound stock solution to the polystyrene solution to achieve the desired doping concentration (e.g., 1% by weight). Mix thoroughly.
-
-
Film Casting:
-
Clean a quartz slide thoroughly.
-
Cast the doped polymer solution onto the quartz slide using a spin coater or by drop-casting.
-
Allow the solvent to evaporate completely in a fume hood. Gentle heating on a hot plate (e.g., 50°C) can accelerate this process.
-
-
Photoisomerization and Analysis:
-
Record the initial UV-Vis absorption spectrum of the film.
-
Expose the film to UV light (365 nm) for a defined period (e.g., 10 minutes).
-
Record the UV-Vis spectrum again to observe the changes due to the cis-to-trans isomerization.
-
To observe the reverse reaction, gently heat the film (e.g., 80°C) for a period of time and record the spectrum.
-
Expected Results:
Upon UV irradiation, the absorption spectrum of the film is expected to change, reflecting the conversion of the cis-isomer to the trans-isomer. The thermal treatment should partially or fully reverse this change.
Logical Workflow for Photoresponsive Film Preparation and Testing
Caption: Workflow for the preparation and analysis of a photoresponsive polymer film.
Application II: Photomechanical Actuation in Single Crystals
The significant change in molecular geometry during the cis-trans isomerization of 1,2-Dibenzoylethylene can induce mechanical stress within a single crystal, leading to macroscopic movement.[2] This photomechanical effect can be harnessed to create light-driven actuators.
Experimental Protocol: Observation of Photomechanical Bending in this compound Crystals
This protocol describes the growth of this compound single crystals and the observation of their photomechanical response to light.
Materials:
-
This compound (synthesized and purified)
-
Acetone
-
Small crystallizing dishes or vials
-
Microscope with a light source (UV and visible light capabilities)
-
High-pressure mercury lamp or a focused laser source
Procedure:
-
Crystal Growth:
-
Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent mixture (e.g., acetone/ethanol).
-
Allow the solvent to evaporate slowly in a loosely covered container at room temperature.
-
Needle-like or rod-shaped single crystals should form over several days.
-
-
Mounting and Observation:
-
Carefully select a well-formed single crystal and mount it on a microscope slide.
-
Place the slide under the microscope.
-
-
Photomechanical Actuation:
-
Focus the microscope on the crystal.
-
Irradiate a portion of the crystal with a focused beam of UV light.
-
Observe any bending, twisting, or jumping of the crystal in response to the light.
-
Switch to visible light or apply gentle heating to observe if the crystal returns to its original shape.
-
Expected Results:
Upon irradiation with UV light, the crystal is expected to exhibit a noticeable mechanical response due to the internal stress generated by the cis-to-trans isomerization. The magnitude and nature of the movement will depend on the crystal's size, shape, and the intensity of the light source.
Signaling Pathway for Photomechanical Actuation
Caption: The causal chain from light stimulus to macroscopic motion.
Synthesis Protocol: Photochemical Isomerization of trans- to this compound
The cis-isomer of 1,2-Dibenzoylethylene is typically synthesized from the more stable trans-isomer through photochemical isomerization.
Materials:
-
trans-1,2-Dibenzoylethylene
-
95% Ethanol
-
Erlenmeyer flask
-
High-pressure mercury lamp or direct sunlight
-
Hirsch funnel or Büchner funnel for vacuum filtration
-
Ice bath
Procedure:
-
Dissolution: Dissolve 1.0 g of trans-1,2-Dibenzoylethylene in 50 mL of 95% ethanol in an Erlenmeyer flask. Gentle heating may be required to fully dissolve the solid.
-
Irradiation: Stopper the flask and expose it to a strong source of UV light, such as a high-pressure mercury lamp or direct sunlight. The reaction progress can be monitored by the change in color from yellow (trans) to colorless (cis). This may take several hours to days depending on the light source.[2]
-
Crystallization and Isolation: Once a significant amount of colorless crystals has formed, cool the flask in an ice bath to maximize crystallization.
-
Filtration: Collect the colorless crystals of this compound by vacuum filtration using a Hirsch or Büchner funnel.
-
Drying: Air-dry the crystals. A yield of 17-30% can be expected.[2]
Quantitative Data from Synthesis and Isomerization:
| Parameter | Value | Reference |
| Starting Material | trans-1,2-Dibenzoylethylene | |
| Solvent | 95% Ethanol | |
| Light Source | High-pressure mercury lamp (Pyrex or UVW-55 filter) | [2] |
| Irradiation Time | 9-16 hours | [2] |
| Product | This compound | |
| Yield | 17-30% | [2] |
Conclusion
While this compound is not as widely studied in materials science as other photoswitches like azobenzenes, its unique photochromic and photomechanical properties present exciting opportunities for the development of novel photoresponsive materials. The protocols outlined in this document provide a starting point for researchers to explore these applications further. Future work could focus on synthesizing derivatives of 1,2-Dibenzoylethylene with enhanced photoswitching efficiency and incorporating them into various polymer backbones to create a new class of smart materials. Further investigation into the solid-state photomechanical effects could also lead to the design of more efficient and robust light-driven actuators.
References
Unveiling the Biological Potential of cis-1,2-Dibenzoylethylene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and potential biological activities of cis-1,2-Dibenzoylethylene derivatives. While direct extensive research on this specific class of compounds is emerging, this guide draws upon established protocols and data from structurally related analogs, such as cis-stilbenes and benzil (B1666583) derivatives, to illustrate their potential as anticancer agents and enzyme inhibitors. The following application notes and protocols are intended to serve as a foundational resource for the investigation of this compound derivatives in a research and drug development context.
Application Notes
This compound and its derivatives represent a class of molecules with significant therapeutic potential, primarily attributed to their structural similarity to known biologically active compounds. Key areas of investigation for these derivatives include their cytotoxic effects against cancer cell lines, their ability to induce programmed cell death (apoptosis), and their potential to inhibit specific enzymes.
Anticancer Activity
Structurally analogous compounds, such as cis-stilbene-1,2,3-triazole congeners, have demonstrated notable anticancer activity. These compounds are of interest due to their ability to inhibit tubulin polymerization, a critical process for cell division, particularly in rapidly proliferating cancer cells. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.
Enzyme Inhibition
The core structure of this compound is closely related to benzil (1,2-diphenylethane-1,2-dione), which is a known potent inhibitor of carboxylesterases (CEs). CEs are enzymes involved in the metabolism of various xenobiotics and endogenous compounds. Inhibition of these enzymes can have significant pharmacological implications. It is hypothesized that derivatives of this compound could exhibit similar inhibitory activities against CEs or other enzymes, warranting further investigation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on compounds structurally related to this compound derivatives. This data is presented to provide a comparative baseline for the expected potency of novel derivatives.
Table 1: Cytotoxicity of Structurally Related cis-Stilbene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9j | HCT-116 (Colon) | 3.25 ± 1.04 | [1] |
| 9j | A549 (Lung) | 4.12 ± 1.12 | [1] |
| 9j | MCF-7 (Breast) | 5.34 ± 1.08 | [1] |
| 9j | A431 (Skin) | 6.51 ± 1.15 | [1] |
Table 2: Tubulin Polymerization Inhibition by a Structurally Related cis-Stilbene Derivative
| Compound ID | IC50 (µM) | Reference |
| 9j | 4.51 | [1] |
Table 3: Carboxylesterase Inhibition by Benzil Analogs
| Compound | Enzyme | Ki (nM) | Reference |
| Benzil | Rabbit Liver CE | 1 | [2] |
| 2,2'-Naphthil | Rabbit Liver CE | 1 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Tubulin Polymerization Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)
-
GTP (100 mM stock)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., Paclitaxel, a stabilizer)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: Reconstitute tubulin in ice-cold G-PEM buffer. Prepare serial dilutions of the test compound and controls.
-
Assay Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or controls.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with the this compound derivative. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1,2-Dibenzoylethylene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis and purification of pure cis-1,2-Dibenzoylethylene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pure this compound?
A1: The main challenge is the inherent thermodynamic instability of the cis-isomer compared to its trans counterpart. The trans-isomer is more stable due to reduced steric hindrance between the bulky benzoyl groups.[1] This stability difference means the cis-isomer readily isomerizes back to the trans-form, especially when exposed to heat or certain catalysts.[2][3] Consequently, the direct synthesis often yields the trans-isomer, and the cis-isomer must be obtained through isomerization and carefully purified.
Q2: What is the most common experimental method to obtain the cis-isomer?
A2: The most prevalent method is the photochemical isomerization of the more stable and commercially available trans-1,2-dibenzoylethylene (B146848).[2][3][4] This is achieved by dissolving the trans-isomer in a suitable solvent, such as 95% ethanol (B145695), and exposing the solution to ultraviolet (UV) light or direct sunlight.[2][4][5] The UV radiation provides the energy necessary to overcome the activation barrier for the conversion from the trans to the cis form.[1][6]
Q3: How can I distinguish between the cis and trans isomers?
A3: The two isomers have distinct physical properties that allow for their identification and characterization. The trans-isomer typically appears as pale yellow crystals, while the cis-isomer forms colorless or white crystals.[2][3][5] Their melting points are also significantly different, which is a key indicator of purity. Additionally, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectroscopy can be used to separate and identify them.[2][3][7] For instance, the cis-isomer is generally more polar than the trans-isomer.[1][7]
Troubleshooting Guide
Problem: Low yield of cis-isomer after photochemical irradiation.
| Potential Cause | Recommended Solution |
| Insufficient Irradiation: | The photochemical equilibrium may not have been reached. |
| Action: Increase the exposure time to the UV source or sunlight. Ensure the lamp is at an appropriate distance (e.g., 3-4 inches for a 150W sun lamp) and that its output is within specification.[4] | |
| Incorrect Wavelength: | The wavelength of light may not be optimal for excitation of the π → π* transition. |
| Action: Use a UV source that emits around the maximum absorption wavelength of the trans-isomer (~269 nm).[2] Sun lamps or placing the reaction in direct sunlight for several days are effective, low-cost options.[2][5] | |
| Thermal Re-isomerization: | The reaction mixture may be overheating from the lamp, causing the newly formed cis-isomer to revert to the more stable trans-form. |
| Action: Ensure the reaction flask is adequately cooled. If using a high-power lamp, consider placing the flask in a water bath to maintain room temperature.[8] |
Problem: Difficulty in separating the cis and trans isomers after the reaction.
| Potential Cause | Recommended Solution |
| Ineffective Purification Method: | The isomers can be challenging to separate completely due to their similar structures. |
| Action: Fractional Crystallization. This is the most effective and common method.[9] It exploits the different solubilities of the isomers in a given solvent. The cis-isomer is typically less soluble than the trans-isomer in solvents like 95% ethanol at low temperatures. By carefully cooling the reaction mixture, the cis-isomer will crystallize first and can be isolated by vacuum filtration.[3] | |
| Contamination: | The isolated crystals of one isomer are contaminated with the other. |
| Action: Perform multiple recrystallization steps to improve purity.[4] Monitor purity between steps using TLC or by taking a melting point.[3] The eutectic composition for this mixture is approximately 70% trans and 30% cis, which has a sharp melting point around 94°C.[4][10] |
Problem: The purified, colorless cis-isomer turns yellow and converts back to the trans-isomer upon storage.
| Potential Cause | Recommended Solution |
| Inherent Instability: | The cis-isomer is thermodynamically less stable and can isomerize upon exposure to light or heat. |
| Action: Store the purified this compound as a solid in a sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (refrigerated).[3] | |
| Acid/Base Catalysis: | Trace amounts of acid or base can catalyze the isomerization back to the trans-form.[3] |
| Action: Ensure all glassware is thoroughly cleaned and neutralized. Use high-purity solvents for recrystallization to avoid introducing catalytic impurities. |
Physicochemical Data for Isomers
The distinct physical properties of the isomers are crucial for their identification and separation.
| Property | trans-1,2-Dibenzoylethylene | This compound |
| Appearance | Pale yellow crystals[3] | Colorless (white) crystals[2][3] |
| Melting Point | ~109-111°C[3][4] | ~132-136°C[3][4] |
| Polarity | Less polar[1][7] | More polar[1][7] |
| UV λmax (in Ethanol) | ~269 nm[2] | ~260 nm[2] |
Detailed Experimental Protocol: Photoisomerization and Purification
This protocol details the conversion of the trans-isomer to the cis-isomer followed by purification via fractional crystallization.
Materials:
-
trans-1,2-Dibenzoylethylene (1.0 g)
-
95% Ethanol (approx. 60 mL)
-
Concentrated Hydrochloric Acid (optional, for demonstrating reverse isomerization)[2][3]
-
Deionized Water
Equipment:
-
125 mL Erlenmeyer flask
-
Heating source (steam bath or hot plate)
-
UV lamp or access to direct sunlight
-
Ice bath
-
Vacuum filtration apparatus (Buchner or Hirsch funnel)
-
Melting point apparatus
Procedure:
-
Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.[3]
-
Irradiation: Stopper the flask and place it in a location where it will be exposed to strong, direct sunlight for several days (up to a week) or irradiate with a UV lamp for 6-7 hours.[2][3][4] As the reaction progresses, the yellow color of the solution will fade, and colorless crystals of the cis-isomer will begin to precipitate.
-
Isolation of cis-Isomer: After the irradiation period, cool the flask in an ice bath to maximize the crystallization of the cis-isomer.[3][4]
-
Filtration: Collect the colorless crystals by vacuum filtration.[4] Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble trans-isomer.
-
Drying and Analysis: Air-dry the crystals and determine their mass and melting point. A sharp melting point around 134-136°C indicates a high purity of the cis-isomer.[4]
Visualized Workflows and Concepts
References
- 1. homework.study.com [homework.study.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. bartleby.com [bartleby.com]
- 7. chegg.com [chegg.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. rcprocess.se [rcprocess.se]
- 10. researchgate.net [researchgate.net]
Technical Support Center: trans-to-cis Dibenzoylethylene Isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photochemical isomerization of trans-to-cis dibenzoylethylene.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the trans-to-cis isomerization of dibenzoylethylene?
The isomerization is a photochemical reaction. The trans isomer of dibenzoylethylene absorbs ultraviolet (UV) light, which excites electrons to a higher energy state. In this excited state, the carbon-carbon double bond has more single-bond character, allowing for rotation around the bond. Relaxation back to the ground electronic state can then lead to the formation of the thermodynamically less stable cis isomer.
Q2: What are the expected physical properties of the trans and cis isomers of dibenzoylethylene?
The trans and cis isomers of dibenzoylethylene exhibit distinct physical properties that are useful for their identification and separation.
| Property | trans-1,2-Dibenzoylethylene (B146848) | cis-1,2-Dibenzoylethylene |
| Appearance | Yellow crystals | Colorless or white crystals[1] |
| Melting Point | ~109-111 °C | ~132-134 °C |
| Polarity | Less polar | More polar |
| Solubility | More soluble in nonpolar solvents | More soluble in polar solvents |
Q3: What are the common side reactions observed during the photochemical isomerization of trans-to-cis dibenzoylethylene?
While the primary reaction is isomerization, side reactions can occur, particularly under prolonged irradiation or at high concentrations. For stilbene-like molecules, including dibenzoylethylene, the most common side reactions are:
-
Photodimerization: Two molecules of dibenzoylethylene can react to form a cyclobutane (B1203170) dimer. This is more likely to occur at higher concentrations where the excited molecule can readily encounter another ground-state molecule.
-
Photocyclization: The cis isomer, upon further irradiation, can undergo an intramolecular cyclization followed by oxidation to form a phenanthrene-type derivative.
These side reactions can lead to a decrease in the yield of the desired cis isomer and complicate the purification process.
Troubleshooting Guides
Low or No Yield of cis-Dibenzoylethylene
| Potential Cause | Suggested Solution |
| Insufficient Light Exposure | Ensure the reaction mixture is exposed to a sufficiently strong UV source (e.g., direct sunlight or a UV lamp). Increase the exposure time if necessary. For reactions relying on sunlight, consider the time of day and weather conditions. |
| Inappropriate Solvent | The choice of solvent is crucial. Ethanol (B145695) is commonly used and generally effective. Ensure the trans isomer is fully dissolved to allow for efficient photoisomerization. |
| Low Concentration of Starting Material | While high concentrations can favor side reactions, a very low concentration may result in a low overall yield. Follow recommended concentrations from established protocols. |
| Precipitation of trans Isomer | If the reaction is cooled or the solvent evaporates, the less soluble trans isomer may precipitate, preventing it from isomerizing. Ensure the starting material remains in solution during irradiation. |
| Thermal Reversion to trans Isomer | The cis isomer can thermally revert to the more stable trans isomer, especially in the presence of acid or upon heating. Avoid excessive heat during the workup and purification steps. |
Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Isomerization | If the product is contaminated with the starting trans isomer, increase the irradiation time or use a more intense light source. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Formation of Photodimer | To minimize photodimerization, consider diluting the reaction mixture. Purification can be achieved by recrystallization, as the dimer will likely have different solubility properties than the cis isomer. |
| Formation of Photocyclization Product | Avoid prolonged exposure to UV light after the formation of the cis isomer. The cyclization product is typically highly conjugated and may be colored, aiding in its separation during chromatography or crystallization. |
| Solvent Impurities | Use a pure, appropriate solvent for the reaction and recrystallization to avoid introducing contaminants. |
Experimental Protocol: Photochemical Isomerization of trans-to-cis-1,2-Dibenzoylethylene
This protocol details a common method for the photochemical isomerization of trans-1,2-dibenzoylethylene to its cis isomer.
Materials:
-
trans-1,2-Dibenzoylethylene
-
95% Ethanol
-
Erlenmeyer flask
-
Stir bar and stir plate (optional)
-
UV lamp or access to direct sunlight
-
Buchner funnel and filter paper
-
Ice bath
-
Recrystallization apparatus
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.0 g of trans-1,2-dibenzoylethylene in 120 mL of 95% ethanol. Gentle heating and stirring may be required to fully dissolve the starting material. The solution should be a clear yellow.
-
Irradiation: Stopper the flask and place it under a UV lamp or in direct sunlight. If using a UV lamp, ensure the flask is positioned to receive uniform irradiation. The solution should be irradiated for several hours to several days. The progress of the reaction can be monitored by the disappearance of the yellow color as the colorless cis isomer is formed.
-
Crystallization and Isolation: Once the isomerization is deemed complete (the solution becomes significantly less colored), cool the flask in an ice bath to induce crystallization of the cis isomer. Collect the white crystals of this compound by vacuum filtration using a Buchner funnel.
-
Purification: The collected crystals can be further purified by recrystallization from ethanol. Dissolve the crude product in a minimum amount of hot 95% ethanol and allow it to cool slowly to form pure crystals.
-
Drying and Characterization: Dry the purified crystals in a desiccator. The yield of the cis isomer can be up to 78% under optimal conditions.[2] Characterize the product by measuring its melting point and comparing it to the literature value.
Visualizing the Experimental Workflow and Side Reactions
Caption: Workflow for the photochemical isomerization of trans-to-cis dibenzoylethylene, highlighting potential side reactions.
References
Technical Support Center: Synthesis of cis-1,2-Dibenzoylethylene
Welcome to the technical support center for the synthesis of cis-1,2-Dibenzoylethylene. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Photochemical Isomerization: This widely used method involves the conversion of the trans-isomer to the cis-isomer by exposing a solution of trans-1,2-dibenzoylethylene (B146848) to ultraviolet light.[1][2]
-
Oxidative Synthesis: This method produces the compound from 2,5-diphenylfuran (B1207041) using oxidizing agents like Fenton's reagent or peroxydisulfate.[1]
-
Synthesis from Fumaryl (B14642384) Chloride: This involves a Friedel-Crafts reaction between fumaryl chloride and benzene (B151609) to produce trans-1,2-dibenzoylethylene, which is then isomerized to the cis-form.[3]
Q2: My yield of this compound from photochemical isomerization is very low. What are the potential causes?
A2: Low yields in photochemical isomerization can stem from several factors:
-
Incomplete Conversion: The equilibrium between the cis and trans isomers might not have been reached, or the reaction was not allowed to proceed for a sufficient duration.
-
Product Contamination: The final product may be contaminated with the starting trans-isomer, which can co-crystallize and reduce the purity and isolated yield of the cis-isomer.[4]
-
Reverse Isomerization: The cis-isomer can revert to the more stable trans-isomer, a process that can be catalyzed by acid or the presence of iodine.[3][5]
-
Purification Losses: Significant amounts of the product can be lost during recrystallization if the solvent system or temperature is not optimal.[4]
Q3: How can I monitor the progress of the trans to cis isomerization?
A3: The progress of the isomerization can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): The cis and trans isomers have different polarities and can be separated by TLC.[6] The cis isomer is generally more polar than the trans isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the relative amounts of the cis and trans isomers in the reaction mixture.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the two isomers, as the chemical shifts of the vinylic protons are different.[2]
Q4: What is the best way to purify the synthesized this compound?
A4: Recrystallization is the most common method for purifying this compound.[4][5] Ethanol (B145695) is a frequently used solvent for this purpose.[5][7] It is important to carefully select the solvent and control the cooling rate to obtain pure crystals and maximize recovery.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete photochemical isomerization. | Increase the duration of UV exposure. Ensure the light source is of the appropriate wavelength and intensity. |
| Reverse isomerization from cis to trans. | Avoid acidic conditions during workup and purification.[5] Ensure all glassware is clean and free of iodine traces.[3] | |
| Loss of product during recrystallization. | Optimize the recrystallization solvent and procedure. Use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. | |
| Product is a mixture of cis and trans isomers | Incomplete conversion. | As mentioned above, extend the reaction time for the photochemical isomerization. |
| Isomerization during workup. | Maintain neutral pH during extraction and washing steps. | |
| Product is colored (yellowish) | Presence of the trans-isomer. | The trans-isomer is typically yellow, while the cis-isomer is colorless.[3][5] The presence of a yellow tint indicates incomplete conversion or contamination. Further purification by recrystallization is necessary. |
| Other impurities. | If recrystallization does not remove the color, consider column chromatography for purification. |
Experimental Protocols
Photochemical Isomerization of trans-1,2-Dibenzoylethylene
This protocol describes the conversion of the trans-isomer to the cis-isomer via photochemical isomerization.
Materials:
-
trans-1,2-Dibenzoylethylene
-
95% Ethanol
-
Erlenmeyer flask
-
UV lamp or bright sunlight
-
Vacuum filtration apparatus
-
HPLC or TLC for analysis
Procedure:
-
Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask. Gentle heating on a steam bath may be required to facilitate dissolution.[5]
-
Stopper the flask and place it in a location with bright, direct sunlight or under a UV lamp for an extended period (e.g., one week).[5]
-
Monitor the reaction progress periodically using TLC or HPLC to determine the ratio of cis to trans isomers.[5] The reaction is complete when the desired conversion has been achieved.
-
Once the reaction is complete, cool the flask in an ice bath to induce crystallization of the cis-isomer.[5]
-
Collect the colorless crystals of this compound by vacuum filtration.[5]
-
Recrystallize the crude product from ethanol to improve purity.[5]
-
Dry the purified product, determine its mass, and calculate the yield. Confirm purity by melting point analysis and spectroscopy.
Synthesis of trans-1,2-Dibenzoylethylene via Friedel-Crafts Reaction
This protocol outlines the synthesis of the trans-isomer, which can then be used as the starting material for the photochemical isomerization to the cis-isomer.
Materials:
-
Fumaryl chloride
-
Benzene (use with appropriate safety precautions)
-
Aluminum chloride (anhydrous)
-
Ice
-
Sodium carbonate solution
-
Rotary evaporator
-
Mechanical stirrer and reflux condenser
Procedure:
-
In a flask equipped with a mechanical stirrer and a reflux condenser, suspend 31 g of finely powdered anhydrous aluminum chloride in 250 cc of benzene.[3]
-
Slowly add 18 g of fumaryl chloride to the stirred suspension.[3]
-
Continue stirring the mixture at room temperature for one hour.[3]
-
Decompose the reaction mixture by carefully pouring it onto ice.[3]
-
Separate the benzene layer, wash it with a sodium carbonate solution, and then dry it.[3]
-
Evaporate the benzene to obtain the crude trans-1,2-dibenzoylethylene.[3]
-
Recrystallize the crude product from alcohol after treating the solution with activated carbon to remove colored impurities. The trans-isomer will form pale yellow needles.[3] A yield of approximately 74% can be expected.[3]
Data Summary
| Synthesis Method | Reactants | Product | Reported Yield | Reference |
| Friedel-Crafts Acylation | Fumaryl chloride, Benzene, AlCl3 | trans-1,2-Dibenzoylethylene | 74% | [3] |
| Photochemical Isomerization | trans-1,2-Dibenzoylethylene, Ethanol, UV light | This compound | Nearly quantitative conversion | [3] |
| Photochemical Isomerization | trans-1,2-Dibenzoylethylene | This compound | 3.4% (in a student lab, indicating potential for low yield) | [4] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
- 1. Buy this compound | 959-27-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. bartleby.com [bartleby.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. Solved Organic lab photochemical isomerization of an | Chegg.com [chegg.com]
- 7. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
purification techniques for cis-1,2-Dibenzoylethylene from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of cis-1,2-Dibenzoylethylene. This guide is intended for researchers, scientists, and professionals in drug development to facilitate a higher purity and yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in a sample of this compound?
A1: The most common impurity is its geometric isomer, trans-1,2-Dibenzoylethylene. The cis and trans isomers can interconvert under certain conditions, such as exposure to heat or acid, with the trans isomer generally being more stable.[1]
Q2: How can I visually assess the purity of my this compound sample?
A2: A preliminary visual assessment can be made based on color. Pure this compound typically appears as colorless crystals, while the trans isomer is yellow.[2] The presence of a yellow tint in your sample may indicate contamination with the trans isomer.
Q3: What analytical techniques are recommended for determining the purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to check for the presence of the trans isomer.[3] High-Performance Liquid Chromatography (HPLC) can provide quantitative data on the isomeric ratio.[2] Melting point analysis is also crucial; pure this compound has a distinct melting point (approximately 132°C) compared to the trans isomer (approximately 109-112°C).[1][4]
Q4: My purified this compound keeps converting back to the trans isomer. What can I do?
A4: The cis isomer can thermally isomerize to the more stable trans isomer.[1] To minimize this, avoid excessive heating during and after purification. Store the purified this compound in a cool, dark place. If your purification involves acidic conditions, be aware that acid can catalyze the isomerization to the trans form.[2]
Troubleshooting Guide
Issue 1: Poor Separation of cis- and trans-Isomers During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Optimize Solvent Polarity: Since the cis isomer is more polar than the trans isomer, a solvent system with optimized polarity is key.[5][6] Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[7] A good starting point is a solvent system where the Rf of the cis isomer on a TLC plate is around 0.2-0.3. 2. Utilize Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of these two isomers.[8] |
| Improper Column Packing | 1. Ensure Uniform Packing: Air bubbles or channels in the silica (B1680970) gel will lead to poor separation.[8][9] Pack the column using a slurry method to create a homogenous bed. 2. Correct Column Dimensions: For better resolution, use a longer, narrower column.[9] |
| Column Overloading | 1. Reduce Sample Load: Overloading the column will result in broad, overlapping bands.[8] Use a rule of thumb of a 30:1 to 100:1 ratio of silica gel to crude sample by weight for difficult separations. |
Issue 2: Low Recovery or Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incorrect Recrystallization Solvent | 1. Select an Appropriate Solvent: Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Test a range of solvents to find the optimal one for your specific impurity profile.[11] |
| Isomerization During Recrystallization | 1. Avoid Prolonged Heating: Minimize the time the solution is kept at a high temperature to prevent the thermal isomerization of the cis isomer to the trans isomer.[1] 2. Neutral Conditions: Avoid acidic conditions during recrystallization as this can catalyze the conversion to the trans isomer.[2] |
| Crystals Contaminated with Mother Liquor | 1. Efficient Filtration: Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.[12] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring.[13]
-
Cooling and Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the colorless crystals of this compound by vacuum filtration using a Hirsch or Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.[2]
-
Analysis: Determine the melting point and analyze the purity using TLC or HPLC.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The goal is to achieve good separation between the cis and trans isomers. Methylene chloride can also be used as a developing solvent.[13]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack a chromatography column, avoiding the introduction of air bubbles.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity (gradient elution) by adding more of the polar solvent. The less polar trans isomer will elute first, followed by the more polar cis isomer.
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure this compound.[8]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary
| Parameter | This compound | trans-1,2-Dibenzoylethylene |
| Appearance | Colorless crystals[2] | Yellow crystals[2] |
| Melting Point | ~132°C[1] | ~109-112°C[4] |
| Polarity | More polar[5][6] | Less polar[5][6] |
| UV-Vis λmax (in ethanol) | 260 nm[13] | 269 nm[13] |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for purifying this compound from its trans isomer.
References
- 1. Buy this compound | 959-27-3 [smolecule.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TRANS-1,2-DIBENZOYLETHYLENE | 959-28-4 [chemicalbook.com]
- 5. chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chemistry-solutions.com [chemistry-solutions.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Recrystallization of cis-1,2-Dibenzoylethylene
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for obtaining high-purity cis-1,2-Dibenzoylethylene through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: 95% ethanol (B145695) is the most commonly recommended solvent for the recrystallization of this compound.[1][2] The compound should be highly soluble in hot 95% ethanol and significantly less soluble at room temperature or in an ice bath, which are the ideal characteristics for a recrystallization solvent.[3]
Q2: My recrystallized product is yellow. What does this indicate?
A2: A yellow coloration in your product suggests the presence of the trans-isomer of 1,2-Dibenzoylethylene as an impurity.[1] Pure cis-isomer is a colorless or white solid, while the trans-isomer is yellow.[2] This contamination can occur if the cis-isomer isomerizes back to the more stable trans-form during the heating process.
Q3: Why is the melting point of my recrystallized product lower than the literature value and/or has a broad range?
A3: A broad melting point range or a melting point that is depressed from the literature value (approx. 132-136°C for the pure cis-isomer) is a strong indicator of impurities.[2][3] The most likely impurity is the trans-isomer, which has a lower melting point (approx. 109-111°C).[1][2] The presence of residual solvent or other byproducts can also lead to these results.
Q4: Can the cis-isomer convert to the trans-isomer during recrystallization?
A4: Yes, isomerization is a significant risk. The cis-isomer can convert to the more stable trans-isomer, particularly when heated for prolonged periods or in the presence of acidic catalysts.[1] To minimize this, avoid unnecessarily long heating times and ensure all glassware is free from acidic residue.
Troubleshooting Guide
Issue 1: Very Low or No Crystal Yield
-
Possible Cause: Too much solvent was used, causing the product to remain dissolved in the mother liquor even after cooling.[4]
-
Troubleshooting Steps:
-
Reheat the solution to evaporate a portion of the solvent.
-
Once the solution becomes slightly cloudy or saturated, remove it from the heat and allow it to cool slowly again.
-
To check for product in the mother liquor after filtration, place a drop on a watch glass. Rapid evaporation leaving a solid residue indicates that a significant amount of product was not recovered.[4]
-
Issue 2: Crystals Do Not Form Upon Cooling
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass stirring rod just below the solvent line. This can create microscopic scratches that serve as nucleation sites.[5]
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[4]
-
Reduce Solvent Volume: If the above methods fail, reheat the solution to boil off some of the solvent to increase the concentration of the solute, then attempt to cool and crystallize again.
-
Issue 3: Product "Oils Out" Instead of Crystallizing
-
Possible Cause: The solute is coming out of the solution at a temperature above its melting point, often due to the solution being too saturated or cooling too rapidly.[5] This can also happen if significant impurities are present, which lowers the melting point of the mixture.
-
Troubleshooting Steps:
Issue 4: Product Purity is Low (Contaminated with trans-isomer)
-
Possible Cause: Isomerization of the cis- to the trans-isomer during the heating phase of recrystallization.
-
Troubleshooting Steps:
-
Minimize Heating Time: Dissolve the crude product in the hot solvent as quickly as possible. Do not hold the solution at its boiling point for an extended period.
-
Perform a Second Recrystallization: If purity remains low, a second recrystallization can be performed on the obtained solid. This process generally results in a significant increase in purity, though with some loss of yield.[5]
-
Purity Analysis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze the purity and determine the ratio of cis to trans isomers.[6][7] The cis-isomer is more polar and will have a lower Rf value on a normal-phase silica (B1680970) TLC plate.[7]
-
Quantitative Data Summary
The table below summarizes the key physical properties of cis- and trans-1,2-Dibenzoylethylene.
| Property | This compound | trans-1,2-Dibenzoylethylene |
| Molecular Formula | C₁₆H₁₂O₂[8] | C₁₆H₁₂O₂ |
| Molecular Weight | 236.26 g/mol [8] | 236.26 g/mol |
| Appearance | Colorless / White Crystalline Solid[1][2] | Yellow Crystalline Solid[1][2] |
| Melting Point | 132 - 136 °C[1][2] | 109 - 111 °C[1][2] |
| Polarity | More Polar[7] | Less Polar[7] |
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol outlines the steps for purifying crude this compound using 95% ethanol.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 125-mL Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol (e.g., start with 30-40 mL) and a boiling chip.
-
Gently heat the mixture on a steam bath or hot plate, swirling continuously, until the solid completely dissolves.[1]
-
If the solid does not dissolve upon reaching the boiling point, add small portions of hot ethanol dropwise until a clear solution is achieved. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Cooling and Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Cover the mouth of the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
After the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[2]
-
-
Isolation of Crystals:
-
Drying and Analysis:
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Once dry, weigh the crystals to determine the percent recovery.
-
Determine the melting point of the purified product. A sharp melting point range close to 132-136°C indicates high purity.[1][2]
-
Visual Workflow and Troubleshooting Logic
The following diagram illustrates the experimental workflow for the recrystallization of this compound and the logical steps for troubleshooting common issues.
Caption: Workflow for recrystallization and troubleshooting.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 1-2 Dibenzoylethylene Lab Report - 1718 Words | Bartleby [bartleby.com]
- 7. chegg.com [chegg.com]
- 8. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis-1,2-Dibenzoylethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in removing residual trans-isomer from cis-1,2-Dibenzoylethylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual trans-1,2-Dibenzoylethylene from the cis-isomer?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the initial purity of the cis-isomer and the desired final purity.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of the cis- and trans-isomers. Due to differences in their polarity, the two isomers will have different retention factors (Rf values). High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the isomer ratio.[1]
Q3: What are the key physical differences between cis- and trans-1,2-Dibenzoylethylene that are exploited for purification?
A3: The primary differences are polarity and solubility. The cis-isomer is more polar than the trans-isomer.[2] This difference in polarity is the basis for separation by chromatography. Additionally, their solubilities in various solvents differ, which is the principle behind purification by recrystallization. The trans-isomer is typically a yellow solid, while the cis-isomer is colorless.[1]
Q4: Can I convert the unwanted trans-isomer back to the cis-isomer?
A4: Yes, the trans-isomer can be converted to the cis-isomer via photochemical isomerization.[1] This is often the primary method for synthesizing the cis-isomer. Exposing a solution of the trans-isomer in a solvent like 95% ethanol (B145695) to bright, direct sunlight for several days can facilitate this conversion.[1]
Troubleshooting Guides
Recrystallization
Issue: Low recovery of this compound after recrystallization.
-
Possible Cause: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Possible Cause: The cooling process was too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Possible Cause: The cis-isomer is significantly soluble in the chosen solvent even at low temperatures.
-
Solution: Try a different solvent or a mixture of solvents. Ethanol is a commonly used solvent for the recrystallization of this compound.[1]
-
Issue: The purified product is still contaminated with the trans-isomer.
-
Possible Cause: Inefficient single recrystallization.
-
Solution: Perform a second recrystallization. The purity of the product generally increases with each successive recrystallization.
-
-
Possible Cause: Co-crystallization of the trans-isomer.
-
Solution: Ensure the solution is not supersaturated when cooling begins. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Column Chromatography
Issue: Poor separation of cis- and trans-isomers on the column.
-
Possible Cause: Incorrect solvent system (eluent).
-
Solution: The polarity of the eluent is critical. For silica (B1680970) gel or alumina (B75360), a non-polar solvent will elute the less polar trans-isomer first. The polarity of the eluent can be gradually increased to elute the more polar cis-isomer. A good starting point for developing a solvent system is to find a mixture that gives a clear separation of the two isomers on a TLC plate, with the desired cis-isomer having an Rf value of approximately 0.35.[3]
-
-
Possible Cause: Improperly packed column.
-
Solution: Ensure the column is packed uniformly without any air bubbles or channels, as these will lead to poor separation.[3]
-
-
Possible Cause: Column overloading.
-
Solution: Use an appropriate amount of stationary phase for the amount of sample being purified. A general guideline is to use 20-50 times the weight of the sample as the weight of the adsorbent (silica gel or alumina).[3]
-
Data Presentation
| Property | This compound | trans-1,2-Dibenzoylethylene | Reference |
| Appearance | Colorless crystals | Yellow needles | [1] |
| Melting Point | ~132 °C | ~109-112 °C | [1][4] |
| Polarity | More Polar | Less Polar | [2] |
| ¹H NMR (vinyl protons) | ~7.14 ppm (singlet) | ~8.01 ppm (singlet) | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is adapted for the purification of this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot 95% ethanol by heating on a steam bath or hot plate.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Colorless crystals of the cis-isomer should form.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Check the purity of the recrystallized product by TLC, HPLC, or by measuring its melting point.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for separating the cis- and trans-isomers.
-
Stationary Phase: Use silica gel or alumina as the stationary phase. The weight of the adsorbent should be 20-50 times the weight of the sample to be purified.[3]
-
Column Packing: Pack the column using a slurry method to ensure a uniform and bubble-free packing.[3]
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Sample Loading: Dissolve the impure this compound in a minimum amount of the eluent and carefully load it onto the top of the column.
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Elution: Begin elution with a non-polar solvent or a solvent mixture of low polarity. The less polar trans-isomer will elute first. Gradually increase the polarity of the eluent to elute the more polar cis-isomer.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the pure fractions containing the cis-isomer and remove the solvent using a rotary evaporator.
Protocol 3: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Dissolve a small amount of the impure sample and the purified fractions in a suitable solvent (e.g., dichloromethane) and spot them on the TLC plate.
-
Developing: Develop the plate in a sealed chamber with an appropriate solvent system. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:4 or 1:1 ratio).[6] The optimal ratio should be determined experimentally to achieve good separation between the two isomer spots.
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Visualization: Visualize the spots under UV light. The cis-isomer, being more polar, will have a lower Rf value than the trans-isomer.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Visualization of TLC separation of cis- and trans-isomers.
References
troubleshooting low conversion rates in dibenzoylethylene isomerization
Technical Support Center: Dibenzoylethylene Isomerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isomerization of dibenzoylethylene.
Frequently Asked Questions (FAQs)
Q1: What are the basic principles behind the isomerization of dibenzoylethylene?
The isomerization of dibenzoylethylene involves the interconversion between its trans and cis isomers. This can be achieved through two primary methods:
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Photochemical Isomerization: Exposure to light, typically sunlight or a UV lamp, can convert the more stable trans-dibenzoylethylene to the cis isomer.[1][2] The energy from the light excites the molecule to a state where rotation around the central double bond is possible.[1][3]
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Thermal or Acid-Catalyzed Isomerization: The cis isomer can be converted back to the more stable trans isomer by heating or by adding a catalytic amount of acid, such as hydrochloric acid.[4]
Q2: Which isomer of dibenzoylethylene is more stable?
The trans isomer is thermodynamically more stable than the cis isomer. This is primarily due to steric hindrance between the two bulky benzoyl groups in the cis configuration, which forces them onto the same side of the double bond.[5]
Q3: How can I monitor the progress of the isomerization reaction?
The progress of the isomerization can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): Samples of the reaction mixture can be spotted on a silica (B1680970) gel TLC plate. The cis and trans isomers will have different Rf values, allowing for a qualitative assessment of the conversion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the ratio of cis to trans isomers in the reaction mixture.[4]
-
UV-Visible Spectroscopy: The cis and trans isomers have different wavelengths of maximum absorption (λmax), which can be used to monitor the reaction. The λmax for the cis isomer is around 260 nm, while for the trans isomer, it is approximately 269 nm.
-
Melting Point: The melting points of the two isomers are distinct. trans-1,2-dibenzoylethylene (B146848) has a melting point of about 109-111°C, whereas the cis isomer melts at a higher temperature, around 132-136°C.
Troubleshooting Guide for Low Conversion Rates
This guide addresses common issues that can lead to low conversion rates during the isomerization of dibenzoylethylene.
Issue 1: Low Conversion of trans to cis Isomer (Photochemical Reaction)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Light Exposure | Ensure the reaction flask is placed in direct, bright sunlight or an appropriate distance from a UV lamp.[4] The reaction time may need to be extended from several hours to several days depending on the light source's intensity. | Increased conversion to the cis isomer. |
| Inappropriate Solvent | 95% ethanol (B145695) is a commonly used solvent.[4] Ensure the trans-dibenzoylethylene is fully dissolved to allow for efficient light absorption. | Complete dissolution should facilitate the photochemical reaction. |
| Reaction Vessel Material | Use a vessel that is transparent to the wavelength of light being used. For UV light, a quartz flask is ideal, though borosilicate glass (like Pyrex) can also be used. | Improved light penetration and higher reaction rates. |
| Starting Material Purity | Impurities in the starting trans-dibenzoylethylene can sometimes interfere with the photochemical process. Recrystallize the starting material if its purity is in doubt. | A purer starting material can lead to a cleaner reaction and better conversion. |
Issue 2: Low Conversion of cis to trans Isomer (Acid-Catalyzed/Thermal Reaction)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Acid Catalyst | Ensure a catalytic amount of concentrated hydrochloric acid (a few drops) is added to the ethanolic solution of the cis isomer.[4] | The presence of the acid catalyst should significantly increase the rate of isomerization to the trans form. |
| Inadequate Heating | The solution should be gently warmed (e.g., on a steam bath) for a sufficient amount of time (e.g., 5-10 minutes) after the addition of the acid catalyst.[4] Avoid boiling away the ethanol. | Proper heating provides the necessary activation energy for the isomerization to proceed to completion. |
| Solvent Polarity | The rate of isomerization can be influenced by the polarity of the solvent.[5] While ethanol is standard, ensure it has not absorbed a significant amount of water, which could alter its polarity. | Using a solvent with the appropriate polarity will optimize the reaction rate. |
| Incomplete Dissolution of cis Isomer | Ensure that the cis isomer is fully dissolved in the solvent before and during the heating process to ensure it is available for catalysis.[4] | A homogeneous solution will result in a more efficient and complete reaction. |
Experimental Protocols
Photochemical trans to cis Isomerization
-
Dissolution: Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask. Gentle heating on a steam bath may be required to fully dissolve the solid.[4]
-
Irradiation: Stopper the flask and place it in a location where it will receive bright, direct sunlight for a period of one to seven days.[4]
-
Isolation: As the reaction progresses, the yellow color of the trans isomer will fade, and colorless crystals of the cis isomer will form.[4] Chill the flask in an ice bath to maximize crystallization.[4]
-
Filtration: Collect the colorless crystals of cis-1,2-dibenzoylethylene by vacuum filtration using a Hirsch or Büchner funnel.[4]
-
Purification (Optional): The collected product can be recrystallized from ethanol to improve its purity.[4]
Acid-Catalyzed cis to trans Isomerization
-
Dissolution: Dissolve 100 mg of the purified this compound in 3.8 mL of 95% ethanol in a test tube or small flask. Gentle warming may be necessary.[4]
-
Catalysis: To the warm solution, add 3 drops of concentrated hydrochloric acid.[4]
-
Heating: Continue to warm the solution on a steam bath for 5 minutes. The solution should turn yellow, indicating the formation of the trans isomer.[4]
-
Crystallization: Chill the solution in an ice bath to induce crystallization of the yellow trans isomer.[4]
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Isolation: Collect the yellow crystals of trans-1,2-dibenzoylethylene by suction filtration.[4]
Data Presentation
| Property | trans-1,2-Dibenzoylethylene | This compound |
| Appearance | Pale yellow needles/crystals | Colorless crystals |
| Melting Point | ~109-111 °C | ~132-136 °C |
| UV λmax | ~269 nm | ~260 nm |
| Solubility | Soluble in ethanol with heating | Soluble in ethanol with heating |
Visualizations
Experimental Workflow for Dibenzoylethylene Isomerization
Caption: General experimental workflow for the isomerization of dibenzoylethylene.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting decision tree for low isomerization conversion rates.
References
Technical Support Center: Photodegradation of cis-1,2-Dibenzoylethylene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of cis-1,2-Dibenzoylethylene under UV irradiation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction of this compound upon UV irradiation?
A1: The primary and most well-documented photochemical reaction of this compound upon UV irradiation is the efficient isomerization to its trans-isomer (trans-1,2-dibenzoylethylene).[1][2] This is a reversible process, and prolonged irradiation will typically lead to a photostationary state (PSS), which is a dynamic equilibrium mixture of the cis and trans isomers.[3] The composition of the PSS is dependent on the excitation wavelength and the molar absorptivities of both isomers at that wavelength.[3]
Q2: Beyond isomerization, what are the potential degradation pathways for this compound under UV light?
A2: While cis-trans isomerization is the dominant process, prolonged or high-energy UV irradiation, especially in the presence of oxygen or other reactive species, can lead to degradation of the molecule. Based on the photochemistry of similar α,β-unsaturated ketones and stilbene (B7821643) derivatives, several degradation pathways are plausible:
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Photocyclization: The cis-isomer can undergo an intramolecular cyclization followed by oxidation to form phenanthrene-like derivatives.[4][5] This is a common reaction for stilbene-type molecules.
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Photocleavage (Norrish Type Reactions): The benzoyl groups contain carbonyl functionalities that can undergo Norrish type I (α-cleavage) or Norrish type II (γ-hydrogen abstraction) reactions.[6][7] Norrish type I cleavage would result in the formation of benzoyl and other carbon-centered radicals, which can then lead to a variety of secondary products.
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Photooxidation: In the presence of oxygen, photooxidation can occur. This can involve the reaction with singlet oxygen, which can be generated by the excited this compound acting as a photosensitizer.[4] This could lead to the cleavage of the carbon-carbon double bond, potentially forming benzaldehyde (B42025) or benzoic acid.
Q3: What factors can influence the degradation pathways and product distribution?
A3: Several experimental parameters can significantly affect the outcome of the photodegradation of this compound:
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Wavelength of Irradiation: The energy of the incident photons can determine which electronic states are accessed and, consequently, which reaction pathways are favored.[3]
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Solvent: The polarity and proticity of the solvent can influence the stability of excited states and intermediates, thereby affecting reaction rates and product distribution.
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Presence of Oxygen: As mentioned, oxygen can participate in photooxidation reactions and can also quench excited states, which may reduce the efficiency of other pathways like isomerization.[3]
-
Concentration: At higher concentrations, intermolecular reactions, such as [2+2] cycloadditions, may become more prevalent.[5]
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Temperature: While photochemistry is often considered temperature-independent, temperature can affect the rates of secondary, non-photochemical reactions of intermediates.
Q4: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its byproducts?
A4: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis:
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High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the primary tool for separating and quantifying the cis and trans isomers and any potential degradation products.[8][9] A diode array detector (DAD) can provide UV spectra of the separated components, aiding in their initial identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the degradation products, which is crucial for their identification.[10][11]
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS is a powerful identification tool.[12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, 1D and 2D NMR techniques are indispensable.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid disappearance of the this compound peak in HPLC, but no significant increase in the trans-isomer peak. | Formation of photodegradation products other than the trans-isomer. | Analyze the chromatogram for new, unidentified peaks. Use LC-MS to determine the molecular weights of these new species.[9] Consider shortening the irradiation time to observe initial product formation. |
| Appearance of multiple unexpected peaks in the chromatogram. | 1. Formation of various photodegradation products.[12]2. Presence of impurities in the starting material or solvent. | 1. Use LC-MS or GC-MS to identify the new peaks.[10][11]2. Run a control sample of the starting material and a solvent blank to check for initial impurities. |
| Inconsistent or irreproducible results between experiments. | 1. Fluctuations in UV lamp intensity or wavelength.2. Variations in sample concentration or solvent purity.3. Temperature fluctuations during irradiation.4. Inconsistent oxygen levels in the sample. | 1. Calibrate the UV light source and ensure consistent sample positioning.[2]2. Prepare fresh solutions for each experiment using high-purity solvents.3. Use a temperature-controlled sample chamber.[7]4. For studying intrinsic photochemistry, deoxygenate the solvent by purging with an inert gas (e.g., nitrogen or argon).[3] |
| Precipitate formation in the sample solution after UV exposure. | Formation of poorly soluble photodegradation products. | Characterize the precipitate by dissolving it in a suitable solvent and analyzing it using techniques like NMR or MS. Consider using a different solvent for the study if the precipitate is a major product. |
| Poor peak shape or resolution in HPLC analysis. | 1. Column overload.2. Inappropriate mobile phase.3. Column contamination or degradation. | 1. Reduce the injection volume or dilute the sample.[15]2. Optimize the mobile phase composition and gradient.[8]3. Flush the column with a strong solvent or replace it if necessary.[15] |
Quantitative Data Summary
| Parameter | This compound | trans-1,2-Dibenzoylethylene | Notes |
| λmax (in Ethanol) | 260 nm[16] | 269 nm[16] | The wavelength of maximum UV absorbance. |
| Appearance | Colorless crystals[16] | Yellow crystals[2] | |
| Quantum Yield of Isomerization (Φ_iso) | Varies with wavelength and solvent | Varies with wavelength and solvent | This is the primary photochemical process. The quantum yield represents the efficiency of the isomerization reaction.[17] |
| Plausible Degradation Pathways | Photocyclization, Photocleavage, Photooxidation | Photoisomerization to cis-isomer is required for photocyclization. | The quantum yields for these degradation pathways are expected to be significantly lower than for isomerization and are highly dependent on experimental conditions.[17] |
Experimental Protocols
Protocol 1: Monitoring Photoisomerization of this compound by HPLC
Objective: To monitor the photochemical conversion of this compound to its trans-isomer over time.
Materials:
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This compound
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HPLC-grade ethanol (B145695)
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Quartz cuvette or reaction vessel
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UV photoreactor with a specific wavelength output (e.g., 365 nm)[1]
-
Magnetic stirrer and stir bar
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in ethanol (e.g., 0.1 mg/mL) in the quartz reaction vessel.
-
Initial Analysis (t=0): Before irradiation, take an aliquot of the solution, dilute it if necessary, and inject it into the HPLC system to obtain the initial chromatogram.
-
UV Irradiation: Place the reaction vessel in the photoreactor and start the UV lamp and magnetic stirrer.
-
Time-course Monitoring: At regular time intervals (e.g., every 15 minutes), briefly stop the irradiation and take an aliquot of the reaction mixture.
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HPLC Analysis: Inject each aliquot into the HPLC system to monitor the decrease in the cis-isomer peak and the increase in the trans-isomer peak.
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Data Analysis: Plot the peak areas of the cis and trans isomers as a function of irradiation time to determine the reaction kinetics and the composition of the photostationary state.
Protocol 2: Identification of Photodegradation Products by LC-MS
Objective: To identify potential degradation products of this compound after prolonged UV irradiation.
Materials:
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This compound
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HPLC-grade methanol (B129727) or acetonitrile
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Quartz reaction vessel
-
High-power UV photoreactor
-
Rotary evaporator
-
LC-MS system with a C18 column and an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Forced Degradation: Prepare a solution of this compound in a suitable solvent and irradiate it for an extended period to induce degradation. An unprotected sample exposed to light and a control sample protected from light (e.g., wrapped in aluminum foil) should be prepared.[18]
-
Sample Concentration: After irradiation, concentrate the sample using a rotary evaporator to increase the concentration of any minor degradation products.
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LC-MS Analysis: Inject the concentrated sample into the LC-MS system.
-
Data Acquisition: Acquire mass spectra over a relevant mass range. If possible, perform tandem MS (MS/MS) on the parent ions of the suspected degradation products to obtain fragmentation patterns.[10][11]
-
Data Analysis: Analyze the mass spectra to determine the molecular weights of the degradation products. Use the fragmentation patterns from MS/MS to propose chemical structures. Compare the results with the dark control to ensure the observed products are from photodegradation.
Visualizations
References
- 1. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 5. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC method for the simultaneous determination of the UV-Filters butyl methoxy dibenzoylmethane and octocrylene in the presence of their photodegradants [researchonline.jcu.edu.au]
- 9. Development of an HPLC-UV Method to Assay Empagliflozin Tablets and Identification of the Major Photoproduct by Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.uniupo.it [research.uniupo.it]
- 11. Photodegradation of E110 and E122 dyes in a commercial aperitif. A high performance liquid chromatography-diode array-tandem mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. techinstro.com [techinstro.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. Quantum yield - Wikipedia [en.wikipedia.org]
- 18. database.ich.org [database.ich.org]
stability of cis-1,2-Dibenzoylethylene in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with cis-1,2-Dibenzoylethylene.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern for this compound is its isomerization to the more thermodynamically stable trans isomer. This conversion can be initiated by exposure to heat, light (especially UV), and acidic conditions.[1][2] The cis isomer is the colorless, higher melting point solid (mp ~132-136°C), while the trans isomer is a yellow, lower melting point solid (mp ~109-111°C).[1][3]
Q2: How do solvent and temperature affect the stability of this compound?
A2: Both solvent polarity and temperature play a crucial role in the stability of this compound.
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Temperature: Increased temperature provides the activation energy for the isomerization of the cis isomer to the trans isomer. This process can occur even without a catalyst at elevated temperatures.
Q3: What are the expected degradation products of this compound?
A3: The principal "degradation" product under most common laboratory conditions is the trans-1,2-Dibenzoylethylene isomer. Under forced degradation conditions, such as strong acid/base hydrolysis, oxidation, or high-intensity photolysis, other degradation products could potentially form through reactions involving the benzoyl groups or the carbon-carbon double bond. However, the primary and most readily observed transformation is the cis-to-trans isomerization.
Q4: What is a suitable analytical method for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying cis- and trans-1,2-Dibenzoylethylene.[1] A reversed-phase C18 or a cholesterol-based column can provide good separation of these geometric isomers.[4] UV detection is suitable as both isomers are UV active.
Troubleshooting Guides
HPLC Analysis Issues
Q: My cis and trans isomer peaks are not well-resolved. What should I do?
A: Poor resolution between geometric isomers is a common challenge. Here are several steps to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the proportion of the aqueous phase will generally increase retention times and may improve resolution.
-
Change Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.
-
pH Adjustment: For compounds with ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity. While 1,2-dibenzoylethylene is neutral, pH can affect the silica (B1680970) support of the column.
-
-
Adjust the Column Temperature: Temperature can influence the selectivity of the separation. Try decreasing the column temperature, which often enhances the separation of isomers.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. A phenyl-based or a cholesterol-based stationary phase can offer different selectivity for aromatic and structurally rigid molecules, which may improve the separation of these isomers.[4]
Q: I am observing peak tailing for one or both of the isomer peaks. How can I fix this?
A: Peak tailing can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and active sites (silanols) on the silica packing material can cause tailing. Ensure your mobile phase is buffered appropriately if needed, or consider using a column with advanced end-capping.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.
Q: My retention times are shifting between injections. What is the cause?
A: Drifting retention times can indicate a problem with the HPLC system or method robustness.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed. Inconsistent mobile phase composition is a common cause of retention time variability.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Data Presentation
Table 1: Representative Stability of this compound under Various Conditions (Hypothetical Data for Illustrative Purposes)
| Condition | Solvent | Temperature (°C) | Duration (hours) | % this compound Remaining |
| Thermal | Ethanol | 25 | 24 | >99% |
| Thermal | Ethanol | 60 | 24 | ~85% |
| Thermal | Toluene | 60 | 24 | ~90% |
| Photochemical (UVA) | Acetonitrile | 25 | 4 | ~60% |
| Acidic (0.1 M HCl) | Ethanol/Water (1:1) | 40 | 8 | ~70% |
| Basic (0.1 M NaOH) | Ethanol/Water (1:1) | 40 | 8 | >95% |
Note: This table presents hypothetical data to illustrate the expected stability trends. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak. The primary expected "degradant" will be the trans isomer.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a starting point for an HPLC method to separate this compound from its trans isomer and potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50:50 Acetonitrile:Water.
-
Linearly increase to 80:20 Acetonitrile:Water over 15 minutes.
-
Hold at 80:20 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: Isomerization pathway of 1,2-Dibenzoylethylene.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. Solved Organic lab photochemical isomerization of an | Chegg.com [chegg.com]
- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Interpreting Complex NMR Spectra of Dibenzoylethylene Isomer Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of cis- and trans-dibenzoylethylene isomer mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I distinguish between cis- and trans-dibenzoylethylene isomers in a ¹H NMR spectrum?
A1: The primary methods for distinguishing between cis- and trans-dibenzoylethylene isomers using ¹H NMR are by analyzing the chemical shifts of the vinylic protons and their coupling constants (J-values).
-
Chemical Shift: The vinylic protons of the trans-isomer are significantly deshielded and appear at a higher chemical shift (further downfield) compared to the cis-isomer.[1][2] This is due to the anisotropic effect of the carbonyl and phenyl groups. In the trans isomer, the vinylic protons are in the deshielding region of both the carbonyl and phenyl groups, whereas in the cis isomer, they are primarily deshielded by the closer carbonyl group.[1][2]
-
Coupling Constants: For substituted ethylenes, the vicinal coupling constant (³JHH) between the vinylic protons is stereospecific. The coupling constant for trans protons is consistently larger than for cis protons.[3][4][5][6]
Q2: Why is the chemical shift of the vinylic protons in trans-dibenzoylethylene so far downfield?
A2: The downfield chemical shift of the vinylic protons in trans-dibenzoylethylene is a result of diamagnetic anisotropy.[1][2] The π-electron systems of the two phenyl rings and the two carbonyl groups induce local magnetic fields. In the planar conformation of the trans-isomer, the vinylic protons are located in the deshielding cones of these functional groups, causing them to experience a stronger effective magnetic field and resonate at a higher frequency (downfield).[1][2]
Q3: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?
A3: Overlapping signals in the aromatic region are common. Here are a few troubleshooting steps:
-
Use a Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals and may resolve the overlap.
-
Try a Different Solvent: Changing the deuterated solvent can alter the chemical shifts of the protons due to different solvent-solute interactions.[7] For example, switching from CDCl₃ to benzene-d₆ can often induce significant changes in the chemical shifts of aromatic protons.[7]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping.[3][8] HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, providing another dimension of information.[3]
Q4: I see more than two signals for the vinylic protons. What could be the reason?
A4: If you observe more than two signals in the vinylic region, it could be due to the presence of impurities or byproducts from the synthesis of dibenzoylethylene. It is also possible, though less common for this specific molecule, to have restricted rotation around single bonds leading to different conformers (rotamers) that are distinct on the NMR timescale.[7] In such cases, running the NMR at a higher temperature might cause the signals to coalesce.[7]
Q5: How can I quantify the ratio of cis to trans isomers in my mixture?
A5: The ratio of isomers can be determined from the integration of the vinylic proton signals in the ¹H NMR spectrum.[9]
-
Identify the distinct signals corresponding to the vinylic protons of the cis and trans isomers.
-
Integrate these signals.
-
The ratio of the integration values will be proportional to the molar ratio of the isomers in the mixture.
For accurate quantification, ensure the signals are well-resolved and that the relaxation delays are sufficient for complete relaxation of the protons.
Quantitative Data Summary
The following tables summarize key quantitative data for the ¹H NMR analysis of dibenzoylethylene isomers.
Table 1: ¹H NMR Chemical Shifts of Vinylic Protons in Dibenzoylethylene Isomers.
| Isomer | Chemical Shift (δ) of Vinylic Protons (ppm) |
| trans-1,2-Dibenzoylethylene | ~8.01 |
| cis-1,2-Dibenzoylethylene | ~7.14 |
Data sourced from references[1][2].
Table 2: Typical Vicinal Coupling Constants (³JHH) for Alkenes.
| Isomer Configuration | Typical Coupling Constant (Hz) |
| trans | 11 - 18 |
| cis | 6 - 14 |
Data sourced from references[3][6][10].
Experimental Protocols
Protocol: ¹H NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for preparing a sample of a dibenzoylethylene isomer mixture for ¹H NMR analysis.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dibenzoylethylene isomer mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and sharp signals.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Set the spectral width to include all expected proton signals (typically 0-10 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals of interest.
-
Measure the coupling constants of the vinylic proton signals.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the NMR analysis of dibenzoylethylene isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. benchchem.com [benchchem.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Percentage of trans-stilbene traces in cis-stilbene H NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Cis and Trans Isomers of Dibenzoylethylene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the separation of cis- and trans-dibenzoylethylene isomers by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating cis- and trans-dibenzoylethylene using column chromatography?
A1: The separation relies on the difference in polarity between the two isomers. Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. The more polar isomer interacts more strongly with the polar stationary phase (typically silica (B1680970) gel) and therefore elutes from the column more slowly.
Q2: Which isomer of dibenzoylethylene is more polar, and why?
A2: The cis-isomer of 1,2-dibenzoylethylene is more polar than the trans-isomer. In the trans-isomer, the polar C=O bonds are on opposite sides of the molecule, causing their dipole moments to largely cancel each other out, resulting in a non-polar molecule. In the cis-isomer, the C=O bonds are on the same side, leading to a net molecular dipole and making the molecule polar.[1]
Q3: Which isomer will elute first from a normal-phase silica gel column?
A3: The less polar trans-isomer will elute first. Because it has a weaker interaction with the polar silica gel, it travels down the column more quickly with the mobile phase. The more polar cis-isomer is adsorbed more strongly to the silica gel and will elute later.
Q4: What are the key physical differences between the cis and trans isomers of dibenzoylethylene?
A4: The isomers have distinct physical properties that can be used for identification. The trans-isomer is typically a yellow crystalline solid, while the cis-isomer is composed of colorless crystals.[2] They also have different melting points, which can be used to assess the purity of the collected fractions.
Data Presentation: Isomer Properties
| Property | trans-1,2-Dibenzoylethylene | cis-1,2-Dibenzoylethylene | Rationale for Chromatographic Behavior |
| Polarity | Non-polar | Polar | The trans-isomer's symmetry causes its bond dipoles to cancel out. The cis-isomer is asymmetrical, resulting in a net molecular dipole.[1] |
| Elution Order | Elutes first | Elutes last | The less polar trans-isomer interacts weakly with the polar stationary phase, while the more polar cis-isomer adsorbs more strongly. |
| Expected Rf Value | Higher | Lower | The less polar compound travels further up a TLC plate with the mobile phase. |
| Appearance | Yellow crystals | Colorless crystals | This visual difference aids in identifying the fractions as they elute from the column.[2] |
| Melting Point | ~109-111 °C | ~132-134 °C | Can be used to confirm the identity and purity of the separated isomers.[2] |
Experimental Protocol: Column Chromatography Separation
This protocol outlines a standard procedure for separating a mixture of cis- and trans-dibenzoylethylene using silica gel column chromatography.
1. Materials and Reagents
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Mixture of cis- and trans-dibenzoylethylene
-
Eluent: Hexane and Ethyl Acetate (B1210297) (or Dichloromethane)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
2. Mobile Phase (Eluent) Selection
-
Starting Point: Begin with a non-polar solvent system, such as 95:5 or 90:10 hexane/ethyl acetate.
-
Optimization: Run a Thin Layer Chromatography (TLC) plate of the mixture to determine the optimal solvent system. The ideal eluent should provide a good separation of the two spots, with the lower-polarity spot (trans-isomer) having an Rf value of approximately 0.3-0.4.[3]
-
If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate.
-
If the spots are too low on the plate (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.[3]
-
3. Column Preparation (Wet Packing Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Fill the column about one-third full with the chosen eluent.
-
In a separate beaker, prepare a slurry of silica gel in the eluent (approximately 1.5 times the volume of silica). Mix well to ensure there are no lumps.
-
Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to allow some eluent to drain, which helps in uniform settling of the silica. Add more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.
4. Sample Loading
-
Dissolve the cis/trans isomer mixture in a minimal amount of a polar solvent like dichloromethane (B109758) or ethyl acetate to create a concentrated solution.
-
Carefully pipette this solution directly onto the center of the top sand layer, taking care not to disturb the silica bed.
-
Open the stopcock and allow the sample to absorb completely into the silica gel, draining the solvent until the level is again at the top of the sand.
-
Gently add a small amount of fresh eluent, wash the sides of the column, and drain it down to the sand layer. Repeat this step 2-3 times to ensure all the sample is loaded in a narrow band.
5. Elution and Fraction Collection
-
Carefully fill the top of the column with the eluent.
-
Open the stopcock to begin the elution process. Maintain a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks. The yellow-colored trans-isomer should begin to move down the column first.
-
As the yellow band approaches the bottom of the column, start collecting fractions. Once the yellow band has been completely eluted, the colorless cis-isomer will follow.
-
If the bands are not visible, collect fractions of a consistent volume (e.g., 10 mL each).
6. Analysis of Fractions
-
Spot each collected fraction (or every few fractions) on a TLC plate alongside the original mixture.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure trans-isomer and, separately, those that contain only the pure cis-isomer.
-
Evaporate the solvent from the combined fractions to obtain the purified solid isomers.
Visualizations
References
Validation & Comparative
A Comparative Analysis of cis- and trans-1,2-Dibenzoylethylene Polarity by Thin Layer Chromatography
This guide provides a detailed comparison of the polarity of cis- and trans-1,2-dibenzoylethylene (B146848) using Thin Layer Chromatography (TLC). The structural differences between these geometric isomers lead to a significant variance in their polarity, which can be effectively demonstrated and quantified by their differential migration on a TLC plate.
Polarity and Structural Comparison
The polarity of a molecule is determined by the vector sum of all individual bond dipoles. In 1,2-dibenzoylethylene, the polar carbonyl groups are the primary contributors to the dipole moment.
-
trans-1,2-Dibenzoylethylene: In the trans isomer, the two polar benzoyl groups are positioned on opposite sides of the carbon-carbon double bond. This symmetrical arrangement allows for the partial or complete cancellation of the individual bond dipoles, resulting in a molecule with low overall polarity or one that is non-polar.[1][2] Due to this lower polarity, it has a weaker affinity for the polar stationary phase in TLC and travels further with the mobile phase.
-
cis-1,2-Dibenzoylethylene: In the cis isomer, the two benzoyl groups are on the same side of the double bond. This arrangement prevents the cancellation of the bond dipoles, leading to a net molecular dipole and making the cis isomer significantly more polar than the trans isomer.[1][3] Its higher polarity causes it to adhere more strongly to the stationary phase, resulting in slower movement up the TLC plate.
This difference in polarity is the basis for their separation by TLC. The more polar compound interacts more strongly with the polar stationary phase (typically silica (B1680970) gel), resulting in a lower Retention Factor (Rf), while the less polar compound travels further up the plate, exhibiting a higher Rf value.[4][5] Therefore, this compound is expected to have a lower Rf value than trans-1,2-dibenzoylethylene.[3][6]
Experimental Data: TLC Separation of Isomers
The separation of the two isomers can be summarized by their relative Rf values. While exact Rf values are dependent on specific experimental conditions (e.g., solvent system, temperature, plate type), the relative order will remain consistent.
| Compound | Structure | Polarity | Expected Rf Value |
| This compound | ![this compound structure] | More Polar | Lower |
| trans-1,2-Dibenzoylethylene | ![trans-1,2-dibenzoylethylene structure] | Less Polar | Higher |
Note: The structures are simplified 2D representations.
Experimental Protocol: TLC Analysis
This protocol outlines the procedure for the TLC separation of cis- and trans-1,2-dibenzoylethylene.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (e.g., Kodak 13181)[7]
-
Samples of cis- and trans-1,2-dibenzoylethylene
-
A mixture of both isomers
-
Developing solvent (Mobile Phase): Methylene (B1212753) chloride[7] or a 4:1 mixture of hexane (B92381) and ethyl acetate
-
Spotting capillaries or micropipettes
-
Developing chamber (e.g., a beaker with a watch glass or a sealed jar)
-
Pencil
-
Ruler
-
UV lamp for visualization
Procedure:
-
Plate Preparation:
-
Obtain a TLC plate. Handle the plate only by the edges to avoid contaminating the surface with oils from your skin.
-
Using a pencil, gently draw a faint line (the baseline or origin) approximately 1 cm from the bottom of the plate.
-
Mark three small, evenly spaced points on the baseline where the samples will be applied. Label them (e.g., 'C' for cis, 'T' for trans, and 'M' for mixture).
-
-
Sample Spotting:
-
Dissolve small amounts of the cis isomer, trans isomer, and the mixture in a volatile solvent (like methylene chloride or ethyl acetate) to create dilute (~1%) solutions.
-
Using a clean capillary tube for each sample, spot a small amount of each solution onto its corresponding mark on the baseline. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.
-
-
Plate Development:
-
Pour the developing solvent into the developing chamber to a depth of about 0.5 cm. This level must be below the baseline on your TLC plate.[8]
-
Cover the chamber and let the atmosphere inside become saturated with solvent vapor.
-
Carefully place the spotted TLC plate into the chamber, ensuring the bottom edge is submerged in the solvent but the baseline is not.
-
Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the separated spots by placing the plate under a UV lamp.[7] The spots will appear as dark patches against the fluorescent background.
-
Gently circle the outline of each spot with a pencil.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]
-
Workflow Visualization
The following diagram illustrates the key stages of the Thin Layer Chromatography experiment for separating the isomers.
Caption: Workflow for TLC separation and analysis of isomers.
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. Solved Organic lab photochemical isomerization of an | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved 1)trans-1,2-Dibenzoylethene and the cis-isomer are | Chegg.com [chegg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
A Comparative Guide to the HPLC Analysis of cis- and trans-Dibenzoylethylene Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analysis of cis- and trans-dibenzoylethylene isomer mixtures using High-Performance Liquid Chromatography (HPLC). While various analytical techniques can be employed for isomer differentiation, HPLC remains a robust and widely accessible method for both qualitative and quantitative analysis. This document details a standard experimental protocol, compares potential HPLC methodologies, and presents the expected data in a clear, comparative format.
Comparison of HPLC Methods for Isomer Separation
The separation of geometric isomers like cis- and trans-dibenzoylethylene by HPLC is primarily influenced by the choice of stationary phase (column) and mobile phase. The difference in the spatial arrangement of the benzoyl groups leads to differences in polarity and interaction with the stationary phase, enabling separation.
Reversed-Phase HPLC (RP-HPLC) is the most common approach for this separation. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The more planar and less polar trans-isomer typically has a stronger interaction with the stationary phase, resulting in a longer retention time compared to the more polar cis-isomer.
Normal-Phase HPLC (NP-HPLC) can also be employed. In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase. The elution order would be reversed from that of RP-HPLC, with the less polar trans-isomer eluting first.
Alternative Stationary Phases , such as those with phenyl or cyano ligands, can offer different selectivity for aromatic isomers through π-π interactions, potentially improving resolution. For instance, columns with polar-embedded groups may also enhance the separation of these E/Z isomers.
The following table summarizes the key performance parameters of a typical RP-HPLC method for the analysis of a cis- and trans-dibenzoylethylene mixture.
Data Presentation
Table 1: Representative HPLC Performance Data for the Separation of Dibenzoylethylene Isomers
| Parameter | Method 1: Reversed-Phase C18 | Alternative: Phenyl Column |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 60:40 v/v) | Methanol (B129727):Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (cis) | ~ 4.5 min | Varies, expected to be shorter than trans |
| Retention Time (trans) | ~ 5.8 min | Varies, expected to be longer than cis |
| Resolution (Rs) | > 2.0 | Potentially enhanced due to π-π interactions |
Experimental Protocols
Recommended Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol outlines a standard procedure for the quantitative analysis of a mixture of cis- and trans-dibenzoylethylene.
1. Materials and Reagents:
-
cis- and trans-Dibenzoylethylene standards
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol (for sample preparation)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV detector, pump, and autosampler
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Degas the solution before use.
-
Standard Solutions: Accurately weigh and dissolve pure cis- and trans-dibenzoylethylene in methanol to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL). From these, prepare a mixed standard solution containing both isomers at a suitable concentration (e.g., 0.1 mg/mL of each).
-
Sample Preparation: Dissolve the unknown mixture of cis- and trans-dibenzoylethylene in methanol to a concentration within the calibration range.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 254 nm[2]
5. Analysis and Quantification:
-
Inject the mixed standard solution to determine the retention times for the cis and trans isomers and to establish the detector response.
-
Inject the unknown sample solution.
-
Identify the peaks in the sample chromatogram based on the retention times from the standard.
-
Integrate the peak areas for the cis and trans isomers in the sample chromatogram.
-
Calculate the percentage of each isomer in the mixture using the following formula: % Isomer = (Area of Isomer Peak / Total Area of Isomer Peaks) x 100
Mandatory Visualization
References
A Comparative Thermal Analysis of cis- and trans-1,2-Dibenzoylethylene Using Differential Scanning Calorimetry
A comprehensive guide for researchers and drug development professionals on the differential scanning calorimetry (DSC) analysis of cis- and trans- isomers of 1,2-dibenzoylethylene. This guide provides a comparative overview of their thermal properties, supported by experimental data, and outlines a detailed methodology for their analysis.
The geometric isomers of 1,2-dibenzoylethylene, cis and trans, exhibit distinct physical and thermal properties due to their different spatial arrangements. The trans-isomer is generally the more stable form. These differences are readily quantifiable using differential scanning calorimetry, a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Comparative Thermal Data
The thermal properties of the pure cis and trans isomers of 1,2-dibenzoylethylene have been characterized by DSC analysis. The key quantitative data are summarized in the table below, highlighting the differences in their melting behavior and enthalpies of fusion.
| Property | cis-1,2-Dibenzoylethylene | trans-1,2-Dibenzoylethylene (B146848) |
| Melting Point (Onset) | 132.1 °C[1][2] | 107.7 °C[1][2] |
| Melting Point (Range) | ~132 °C[3] | 108.0 °C to 112.0 °C[4][5] |
| Enthalpy of Fusion (ΔHfusion) | 139.4 J/g[1][2] | 124.4 J/g[1][2] |
| Appearance | Colorless crystals[6][7] | Yellow to light orange crystalline powder[5] |
The higher melting point and enthalpy of fusion of the cis-isomer indicate a more stable crystal lattice structure compared to the trans-isomer.
Experimental Protocol for DSC Analysis
The following protocol outlines a typical experimental setup for the DSC analysis of cis- and trans-1,2-dibenzoylethylene. This methodology is based on established procedures for obtaining high-quality thermal data for these compounds.[1]
1. Instrumentation and Calibration:
-
A power-compensated Differential Scanning Calorimeter (e.g., Perkin-Elmer Pyris 1) is utilized for the analysis.[1]
-
Prior to sample analysis, the instrument is calibrated for temperature, heat flow, and baseline linearity.[1]
-
Calibration is performed by running empty sample and reference pans to establish a thermal baseline, followed by the analysis of high-purity standards such as indium, tin, and lead.[1]
-
The standards are subjected to four thermal cycles (two heating and two cooling ramps) at a constant rate of 10.0 °C/min to ensure accurate temperature calibration based on their known onset melting and recrystallization temperatures.[1]
2. Sample Preparation:
-
Small amounts of the purified cis- or trans-1,2-dibenzoylethylene samples (typically 2-5 mg) are accurately weighed into aluminum DSC pans.
-
The pans are hermetically sealed to ensure a closed system and prevent any sublimation during the analysis.
3. DSC Analysis Parameters:
-
The samples are placed in the DSC sample holder, with an empty, sealed aluminum pan used as the reference.
-
The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20 ml/min to maintain a dry and inert atmosphere.[8]
-
A typical thermal program involves an initial equilibration step followed by a controlled heating ramp. For instance, the temperature program can be set from 30 °C to 150 °C at a heating rate of 10.0 °C/min.[8]
-
The heat flow to the sample is recorded as a function of temperature, and the resulting thermogram is analyzed to determine the onset melting temperature and the enthalpy of fusion.
4. Data Analysis:
-
The DSC thermogram is analyzed using the instrument's software.
-
The onset melting temperature is determined as the intersection of the baseline with the tangent of the melting peak's leading edge.
-
The enthalpy of fusion (ΔHfusion) is calculated by integrating the area under the melting peak.
Experimental Workflow Diagram
The logical flow of the DSC analysis, from sample preparation to data interpretation, is illustrated in the following diagram.
Caption: Workflow for DSC analysis of 1,2-dibenzoylethylene isomers.
Isomer Stability and Interconversion
The trans-isomer of 1,2-dibenzoylethylene is the thermodynamically more stable form. The cis-isomer can be converted to the trans-isomer through thermal means.[3] Conversely, the trans-isomer can be converted to the cis-isomer via photochemical isomerization, for example, by exposure to sunlight.[3][6] This highlights the importance of proper sample handling and storage to prevent unintended isomerization prior to analysis.
This guide provides a foundational understanding of the thermal behavior of cis- and trans-1,2-dibenzoylethylene, which is crucial for applications in materials science, organic synthesis, and pharmaceutical development where precise control over isomeric purity and thermal stability is required.
References
- 1. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 959-27-3 [smolecule.com]
- 4. trans-1,2-Dibenzoylethylene, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 5. trans-1,2-Dibenzoylethylene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Melting Points of Cis- and Trans-1,2-Dibenzoylethylene
This guide provides an objective comparison of the melting points of the geometric isomers of 1,2-dibenzoylethylene: the cis ((Z)-1,4-diphenylbut-2-ene-1,4-dione) and trans ((E)-1,4-diphenylbut-2-ene-1,4-dione) forms. The comparison is supported by experimental data and includes a detailed protocol for melting point determination. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Data Summary
The melting points of the two isomers are presented below. Contrary to the general trend observed for many geometric isomers where the trans isomer has a higher melting point due to more efficient crystal lattice packing, in the case of 1,2-dibenzoylethylene, the cis isomer exhibits a higher melting point.
| Isomer | Structure | Melting Point (°C) |
| cis-1,2-Dibenzoylethylene | (Z)-1,4-diphenylbut-2-ene-1,4-dione | ~132.1[1][2] |
| trans-1,2-Dibenzoylethylene (B146848) | (E)-1,4-diphenylbut-2-ene-1,4-dione | 108 - 112[3][4][5][6] |
Discussion of Melting Point Differences
Typically, trans isomers are more symmetrical, allowing them to pack more efficiently into a crystal lattice.[7][8][9][10][11] This efficient packing leads to stronger intermolecular forces of attraction, which require more energy to overcome, resulting in a higher melting point.[8][10][11]
However, 1,2-dibenzoylethylene is an exception to this general rule. The cis isomer of 1,2-dibenzoylethylene has a significantly higher melting point than its trans counterpart.[1][2][12] This suggests that the "U" shape of the cis isomer, in this specific case, allows for a more stable and well-packed crystal structure than the more linear trans isomer. The specific intermolecular interactions, possibly including dipole-dipole interactions and pi-stacking of the benzoyl groups, may be more favorable in the crystal lattice of the cis isomer, leading to its higher melting point.
Experimental Protocol: Melting Point Determination by Capillary Method
The melting point of an organic solid is a physical property used for identification and purity assessment.[13] A pure crystalline solid typically melts over a narrow range of 0.5-1.0°C.[14] The following protocol describes the determination of a melting point range using a standard melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt)
-
Capillary tubes (sealed at one end)
-
Sample of cis- or trans-1,2-dibenzoylethylene (finely powdered)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Thermometer (if using a manual apparatus)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[15]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the solid at the bottom.[16] The packed sample should be approximately 1-2 mm high.[17]
-
Placing the Tube in the Apparatus: Insert the capillary tube into the designated slot in the melting point apparatus.[14][15]
-
Heating the Sample:
-
If the approximate melting point is unknown, a rapid determination should be performed first by heating the sample at a rate of 10-20°C per minute to get a rough estimate.[16]
-
For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[14]
-
-
Observing and Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.[14]
-
-
Cooling and Cleaning: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.
Logical Relationship Visualization
The following diagram illustrates the factors influencing the melting points of cis- and trans-1,2-dibenzoylethylene.
References
- 1. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. trans-1,2-Dibenzoylethylene | 959-28-4 | TCI AMERICA [tcichemicals.com]
- 4. trans-1,2-Dibenzoylethylene, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 5. trans-1,2-Dibenzoylethylene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. TRANS-1,2-DIBENZOYLETHYLENE | 959-28-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Melting point and boiling point in isomers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. scribd.com [scribd.com]
- 11. Methods of Determination of Configuration of Geometrical Isomers | Pharmaguideline [pharmaguideline.com]
- 12. Buy this compound | 959-27-3 [smolecule.com]
- 13. pennwest.edu [pennwest.edu]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to the ¹H NMR Spectra of cis- and trans-1,2-Dibenzoylethylene
For researchers, scientists, and professionals in drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, and understanding the nuances of NMR spectra is crucial for distinguishing between isomers. This guide provides a detailed comparison of the ¹H NMR spectra of cis- and trans-1,2-dibenzoylethylene (B146848), offering experimental data and protocols to aid in their differentiation.
The geometric isomerism in 1,2-dibenzoylethylene significantly influences the chemical environment of its protons, leading to distinct ¹H NMR spectra. The primary differences are observed in the chemical shifts (δ) and coupling constants (J) of the vinyl protons.
Data Presentation
The key ¹H NMR spectral data for cis- and trans-1,2-dibenzoylethylene are summarized in the table below for easy comparison.
| Parameter | trans-1,2-Dibenzoylethylene | cis-1,2-Dibenzoylethylene |
| Vinyl Proton Chemical Shift (δ) | ~8.01 ppm[1] | ~7.14 ppm[1] |
| Vinyl Proton Multiplicity | Singlet (s) | Doublet (d) |
| Vinyl Proton Coupling Constant (J) | Not applicable | ~5-10 Hz[2] |
| Aromatic Proton Chemical Shift (δ) | Multiplet (m) | Multiplet (m) |
Experimental Protocols
A general experimental protocol for acquiring the ¹H NMR spectra of cis- and trans-1,2-dibenzoylethylene is provided below. This protocol is adapted from standard procedures for similar organic compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid cis- or trans-1,2-dibenzoylethylene sample.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Securely cap the NMR tube and gently agitate it until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
3. Data Acquisition:
-
Set the following acquisition parameters (values may be adjusted based on the specific instrument and sample concentration):
-
Number of scans (NS): 16
-
Pulse width: 30-45°
-
Acquisition time (AQ): 2-4 seconds
-
Relaxation delay (D1): 1-2 seconds
-
-
Initiate the data acquisition.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
Mandatory Visualization
The structural differences between cis- and trans-1,2-dibenzoylethylene and their direct impact on the respective ¹H NMR spectral parameters can be visualized. The trans isomer exhibits a downfield shift for its vinyl protons due to the anisotropic effect of the benzoyl groups, while the cis isomer's vinyl protons are in a different magnetic environment.
Caption: Structural and ¹H NMR spectral relationship between cis- and trans-1,2-dibenzoylethylene.
This guide provides a foundational understanding of the ¹H NMR spectral differences between cis- and trans-1,2-dibenzoylethylene. By utilizing the provided data and protocols, researchers can confidently distinguish between these isomers and ensure the structural integrity of their compounds.
References
Definitive Structural Validation of cis-1,2-Dibenzoylethylene: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
The precise geometric arrangement of molecules is paramount in determining their physical properties and biological activity. For stereoisomers such as cis-1,2-Dibenzoylethylene, unambiguous structural confirmation is a critical step in research and development. While various analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for absolute structure determination. This guide provides a comparative overview of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural validation of this compound.
Unambiguous Structure Elucidation via X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive, three-dimensional map of the atomic arrangement within a molecule. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 918565.[1] This analysis unequivocally confirms the cis configuration of the two benzoyl groups relative to the carbon-carbon double bond.
The crystallographic data provide precise measurements of bond lengths and angles, offering an unparalleled level of structural detail. This direct visualization of the molecular geometry serves as an absolute reference for the validation of data obtained from other analytical methods.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides a static, solid-state structure, spectroscopic methods such as NMR and FTIR offer valuable information about the molecule's structure in solution and its vibrational properties. These techniques are often more readily accessible and can provide complementary data to support the crystallographic findings.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Nuclear spin transitions of ¹³C nuclei in a magnetic field | Vibrational and rotational transitions upon absorption of infrared radiation |
| Sample Phase | Solid (single crystal) | Solution | Solution | Solid or Solution |
| Key Data for this compound | - C=C bond length- Torsion angle of benzoyl groups- Crystal packing information | - Chemical shift (δ) of vinylic protons- Coupling constant (J) between vinylic protons | - Chemical shift (δ) of olefinic and carbonyl carbons | - C=O stretching frequency- C=C stretching frequency- Out-of-plane C-H bending (wagging) frequency |
| Advantages | - Unambiguous 3D structure determination- Precise bond lengths and angles- Absolute stereochemical confirmation | - Provides information about the electronic environment of protons- Can distinguish between stereoisomers through coupling constants- Non-destructive | - Provides information on the carbon skeleton- Can differentiate between isomers based on chemical shifts | - Rapid and sensitive to functional groups- Can distinguish between cis and trans isomers based on characteristic vibrational modes |
| Limitations | - Requires a suitable single crystal, which can be challenging to grow- Provides a time-averaged structure in the solid state | - Indirect structural information- Can be complex to interpret for molecules with many signals | - Lower sensitivity than ¹H NMR- Indirect structural information | - Provides information on functional groups, not the complete 3D structure- Some vibrations can be weak or overlap |
Table 1. Comparison of Analytical Techniques for the Structural Validation of this compound.
Experimental Protocols
X-ray Crystallography
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The diffraction data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.
FTIR Spectroscopy
A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be analyzed. The sample is placed in the path of an infrared beam in an FTIR spectrometer. The interferometer modulates the infrared radiation, and the detector measures the intensity of the transmitted light as a function of the mirror position. A Fourier transform of the interferogram yields the infrared spectrum.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating crystallographic and spectroscopic methods.
Figure 1. Workflow for the structural validation of this compound.
References
A Comparative Guide to Dienophiles: Cis-1,2-Dibenzoylethylene vs. Maleic Anhydride
Introduction
The Diels-Alder reaction, a Nobel Prize-winning transformation, is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings.[1] This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile, an alkene or alkyne.[2] The reaction's efficiency is profoundly influenced by the electronic nature of the reactants; typically, it is accelerated by electron-donating groups on the diene and electron-withdrawing groups (EWGs) on the dienophile.[3]
This guide provides a comparative analysis of two common dienophiles: maleic anhydride (B1165640) and cis-1,2-dibenzoylethylene. While both possess strong electron-withdrawing groups, their structural differences in terms of steric bulk and conformational rigidity lead to significant variations in reactivity, experimental handling, and reaction outcomes. This analysis is supported by experimental data to aid researchers in selecting the appropriate dienophile for their synthetic targets.
Physicochemical and Reactivity Comparison
Maleic anhydride is a classic, highly reactive dienophile due to its two electron-withdrawing carbonyl groups constrained within a planar, five-membered ring.[3] This rigid cis-conformation is ideal for the Diels-Alder reaction. In contrast, this compound also features two EWGs (benzoyl groups), but the bulky phenyl substituents introduce significant steric hindrance, which can impede the approach of the diene. Furthermore, the cis-isomer of 1,2-dibenzoylethylene is less stable than its trans-counterpart and often must be synthesized via photochemical isomerization prior to use.[4][5]
| Property | Maleic Anhydride | This compound |
| Molar Mass | 98.06 g/mol | 236.26 g/mol [6] |
| Appearance | White crystalline solid | White to off-white solid[7] |
| Melting Point | 52-54 °C | 134-136 °C[7] |
| Structure | ||
| Reactivity | High . Highly activated by two carbonyl groups in a rigid anhydride ring. Reacts rapidly at room temperature with reactive dienes. | Moderate . Activated by two benzoyl groups but sterically hindered by bulky phenyl rings. Typically requires elevated temperatures. |
| Handling | Commercially available and ready to use. | The required cis-isomer is less stable than the trans-isomer and often prepared by photoisomerization of the trans-isomer before the reaction.[5] |
Experimental Data Presentation
To provide a direct performance comparison, the reaction of each dienophile with 1,3-cyclopentadiene is examined. Cyclopentadiene (B3395910) is an exceptionally reactive diene because its cyclic structure locks it in the required s-cis conformation.[8][9]
Table 1: Diels-Alder Reaction with 1,3-Cyclopentadiene
| Parameter | Maleic Anhydride | This compound |
| Diene | 1,3-Cyclopentadiene | 1,3-Cyclopentadiene |
| Product Name | cis-Norbornene-5,6-endo-dicarboxylic anhydride | endo-2,3-Dibenzoylbicyclo[2.2.1]hept-5-ene |
| Reaction Conditions | Ethyl acetate (B1210297)/Hexane (B92381), Room Temp, ~15-20 min[10][11] | Toluene or Xylene, Reflux, Several hours |
| Typical Yield | >90%[12] | Moderate (Lower yields expected due to steric hindrance and higher reaction temperatures potentially leading to side reactions or retro-Diels-Alder) |
| Product M.P. | 164-165 °C[10][12] | Data not readily available |
| ¹H NMR (CDCl₃) | δ 6.30 (t, 2H), 3.56 (m, 2H), 3.49 (m, 2H), 1.77 (d, 1H), 1.55 (d, 1H) ppm[12] | Data not readily available |
Note: Specific, directly comparable experimental data for the reaction of this compound with cyclopentadiene is not as widely published as the classic maleic anhydride reaction. The conditions and expected outcomes for this compound are based on general principles for less reactive, sterically hindered dienophiles.[13]
Mandatory Visualizations
Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.
Caption: Standard experimental workflow for a Diels-Alder reaction.
Experimental Protocols
Protocol 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride (Dienophile: Maleic Anhydride)
This protocol is adapted from established undergraduate laboratory procedures which consistently demonstrate high yields and purity.[10][11]
Materials and Equipment:
-
Maleic anhydride (1.0 g, 10.2 mmol)
-
Freshly "cracked" cyclopentadiene (0.8 mL, ~9.7 mmol)
-
Ethyl acetate (5 mL)
-
Hexane (5 mL)
-
50 mL Erlenmeyer flask
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve 1.0 g of maleic anhydride in 5 mL of ethyl acetate in a 50 mL Erlenmeyer flask. Gentle warming may be required.
-
Once dissolved, add 5 mL of hexane to the solution. If a precipitate forms, gently warm the mixture until it redissolves.
-
Cool the solution to room temperature.
-
Slowly add 0.8 mL of freshly prepared cyclopentadiene to the flask while swirling. The reaction is exothermic, and a white solid will begin to precipitate almost immediately.[11]
-
Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete reaction.
-
Cool the flask in an ice bath for 10 minutes to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration and wash the crystals with a small amount of cold hexane.
-
Allow the product to air dry. Determine the yield, melting point, and characterize by NMR or IR spectroscopy.
Protocol 2: Synthesis of endo-2,3-Dibenzoylbicyclo[2.2.1]hept-5-ene (Dienophile: this compound)
This procedure is a representative method for a Diels-Alder reaction with a less reactive dienophile and involves the initial preparation of the cis-isomer.
Part A: Preparation of this compound [5][7]
-
Dissolve 2.0 g of trans-1,2-dibenzoylethylene (B146848) in 100 mL of 95% ethanol (B145695) in a large Erlenmeyer flask, gently heating to dissolve.
-
Stopper the flask and place it in direct, bright light (e.g., a sun lamp or strong sunlight) for several days. The yellow trans-isomer will slowly convert to the colorless cis-isomer, which will precipitate from the solution.[5]
-
After sufficient exposure, cool the flask in an ice bath and collect the colorless crystals of this compound by vacuum filtration.
Part B: Diels-Alder Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine the prepared this compound (1.0 g, 4.23 mmol) and 20 mL of toluene.
-
Add freshly "cracked" cyclopentadiene (0.42 mL, ~5.1 mmol, ~1.2 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
-
Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data.
Conclusion
The comparison between maleic anhydride and this compound highlights the critical interplay of electronic and steric effects in the Diels-Alder reaction.
-
Maleic Anhydride is an exemplary dienophile for researchers seeking high yields and rapid reaction rates under mild, often room-temperature, conditions. Its planar structure and highly activated double bond make it a reliable and efficient choice for a broad range of dienes.[3][12]
-
This compound , while electronically activated, presents significant steric challenges that lower its reactivity, necessitating more forcing conditions such as elevated temperatures and longer reaction times. Its primary utility lies in syntheses where the introduction of two bulky benzoyl groups is a specific architectural goal. The prerequisite for photochemical isomerization adds a preparatory step not required for maleic anhydride.[5]
For professionals in drug development and synthetic research, the choice is clear: for efficiency and yield in constructing cyclohexene cores, maleic anhydride is superior. This compound should be reserved for specific synthetic applications where its unique structural contribution outweighs its lower reactivity and more demanding experimental requirements.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy this compound | 959-27-3 [smolecule.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
- 8. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. odinity.com [odinity.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. 3. You want to confirm you made the endo Diels-Alder | Chegg.com [chegg.com]
- 13. sciforum.net [sciforum.net]
A Comparative Guide to the Cycloaddition Reactivity of cis- and trans-1,2-Dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of cis- and trans-1,2-dibenzoylethylene (B146848) in cycloaddition reactions, supported by experimental data and detailed protocols. Understanding the reactivity differences between these geometric isomers is crucial for controlling reaction outcomes and designing efficient synthetic routes in organic chemistry and drug development.
Introduction to 1,2-Dibenzoylethylene Isomers
1,2-Dibenzoylethylene, also known as 1,4-diphenyl-2-butene-1,4-dione, exists as two geometric isomers: cis and trans. The trans isomer is typically a yellow crystalline solid, while the cis isomer is a colorless solid. The interconversion between these isomers can be achieved photochemically or thermally. Exposure of the trans isomer to ultraviolet light facilitates isomerization to the cis form, whereas the reverse transformation can be induced by heat or acid catalysis.
Diels-Alder ([4+2] Cycloaddition) Reactivity
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). Both cis- and trans-1,2-dibenzoylethylene can act as dienophiles due to the presence of electron-withdrawing benzoyl groups that activate the double bond.
The stereochemistry of the dienophile is retained in the Diels-Alder product. This means that a cis-dienophile will yield a product with cis stereochemistry at the newly formed stereocenters, and a trans-dienophile will result in a trans product.
Table 1: Comparison of Activation Enthalpies for the Diels-Alder Reaction of Cyanoethylenes with Cyclopentadiene (B3395910)
| Dienophile | Activation Enthalpy (kcal/mol) |
| cis-1,2-Dicyanoethylene | 17.0 |
| trans-1,2-Dicyanoethylene | 15.5 |
Data extrapolated from computational studies on cyanoethylenes as a proxy for dibenzoylethylene isomers.
[2+2] Photocycloaddition Reactivity
Photochemical [2+2] cycloadditions are valuable for the synthesis of four-membered cyclobutane (B1203170) rings. These reactions are typically initiated by the absorption of UV light, which excites the alkene to a singlet or triplet state, followed by reaction with a ground-state alkene.
A key consideration in the photochemical reactions of cis- and trans-1,2-dibenzoylethylene is the competing process of cis-trans isomerization. Irradiation of either isomer can lead to a photostationary state, a mixture of both isomers, alongside the desired cycloaddition products. This can complicate the product distribution and yield of the desired cycloadduct.
For arene-conjugated alkenes like stilbenes, which are structurally analogous to 1,2-dibenzoylethylene, cis-trans isomerization is a well-documented and efficient process that competes with [2+2] cycloaddition. The relative rates of these competing pathways will determine the overall efficiency of the cycloaddition. Generally, for intermolecular [2+2] cycloadditions to be efficient, the rate of cycloaddition must be high to compete with the rapid isomerization.
Due to the steric hindrance of the two bulky benzoyl groups in the cis isomer, it is generally less stable than the trans isomer. This steric strain can influence its reactivity in cycloadditions. In some cases, the higher ground-state energy of the cis isomer can lead to a lower activation barrier for the reaction. However, the steric hindrance can also disfavor the formation of the transition state for the cycloaddition, potentially leading to lower reactivity compared to the trans isomer. The specific reaction conditions and the nature of the reacting partner will ultimately determine the relative reactivity.
Experimental Protocols
Isomerization of 1,2-Dibenzoylethylene
Trans-to-Cis Isomerization (Photochemical):
-
Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol (B145695) in a 125-mL Erlenmeyer flask by gentle heating on a steam bath.
-
Stopper the flask and expose it to bright, direct sunlight or a UV lamp for several days to a week. The progress of the isomerization can be monitored by the disappearance of the yellow color of the trans isomer as the colorless cis isomer is formed.
-
After the reaction is complete, chill the flask in an ice bath to induce crystallization of the cis isomer.
-
Collect the colorless crystals of cis-1,2-dibenzoylethylene by vacuum filtration.
-
The product can be recrystallized from ethanol to improve purity.
Cis-to-Trans Isomerization (Thermal/Acid-Catalyzed):
-
Dissolve 100 mg of purified this compound in 4 mL of 95% ethanol, with gentle heating if necessary.
-
Add 3 drops of concentrated hydrochloric acid (HCl) to the warm solution.
-
Continue to warm the solution on a steam bath for approximately 5 minutes.
-
Chill the solution in an ice bath to precipitate the trans isomer.
-
Collect the yellow crystals of trans-1,2-dibenzoylethylene by suction filtration.
Diels-Alder Reaction with Cyclopentadiene (General Procedure)
-
Preparation of Cyclopentadiene: Cyclopentadiene is generated by the thermal cracking of its dimer, dicyclopentadiene (B1670491). Heat dicyclopentadiene to its boiling point (ca. 170 °C) and collect the monomeric cyclopentadiene (bp 41 °C) by fractional distillation. The monomer should be kept cold and used promptly as it readily dimerizes at room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the dienophile (cis- or trans-1,2-dibenzoylethylene) in a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Reaction: Add a freshly prepared solution of cyclopentadiene to the dienophile solution at room temperature or a specified reaction temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.
Photochemical [2+2] Cycloaddition (General Procedure)
-
Reaction Setup: Dissolve the alkene (cis- or trans-1,2-dibenzoylethylene) in a suitable solvent (e.g., benzene, acetone, or acetonitrile) in a quartz reaction vessel. The concentration should be optimized for the specific reaction.
-
Deoxygenation: Deoxygenate the solution by bubbling a stream of inert gas (e.g., nitrogen or argon) through it for at least 30 minutes. Oxygen can quench the excited state of the alkene and inhibit the reaction.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) of an appropriate wavelength. The reaction vessel should be placed in a photoreactor equipped with a cooling system to maintain a constant temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Work-up and Purification: After the starting material has been consumed or the reaction has reached the desired conversion, remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to isolate the cyclobutane adduct(s).
Visualizations
Caption: General workflow of a Diels-Alder reaction.
quantum yield comparison for the photoisomerization of stilbene and dibenzoylethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photoisomerization quantum yields of stilbene (B7821643) and 1,2-dibenzoylethylene, offering insights into their photochemical behavior. The information presented is supported by experimental data and methodologies to assist researchers in understanding and applying these photochemical transformations.
Quantitative Data Summary
The efficiency of photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed. The table below summarizes the reported quantum yields for the trans to cis photoisomerization of stilbene and 1,2-dibenzoylethylene in various solvents.
| Compound | Solvent | Φ (trans → cis) | Reference |
| trans-Stilbene | n-Hexane | 0.41 | [1] |
| Methylcyclohexane | 0.40 | [1] | |
| Benzene | 0.42 | [1] | |
| Ethanol | 0.30 | [1] | |
| trans-1,2-Dibenzoylethylene (B146848) | Ethanol | ~0.3 (estimated) | [2] |
| Solid State | (Yield after 9h: 17%) | [2] |
Note: The quantum yield for trans-1,2-dibenzoylethylene in solution is not well-documented in recent literature. The value provided is an estimation based on reported chemical yields under prolonged irradiation.[2] Further experimental investigation is required for a precise determination.
Photoisomerization Mechanisms
The photoisomerization of both stilbene and dibenzoylethylene is initiated by the absorption of a photon, leading to the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁). From the excited state, the molecule can undergo a conformational change, primarily through rotation around the central carbon-carbon double bond, to form a twisted intermediate. This intermediate then relaxes back to the ground state, yielding a mixture of the cis and trans isomers.
The generally accepted mechanism for the direct photoisomerization of stilbene proceeds predominantly through the first excited singlet state (S₁).[3] Key steps include:
-
Photoexcitation: Absorption of a UV photon promotes the molecule from the ground state (trans-S₀ or cis-S₀) to the first excited singlet state (trans-S₁ or cis-S₁).[3]
-
Torsional Motion: In the S₁ state, the molecule undergoes twisting around the central C=C bond.
-
Formation of a Perpendicular Intermediate: A twisted, non-planar intermediate is formed.
-
Relaxation: The intermediate relaxes to the S₀ potential energy surface, followed by further rotation to the stable trans or cis ground state isomers.[3]
Experimental Workflow for Quantum Yield Determination
The following diagram outlines a typical experimental workflow for determining the photoisomerization quantum yield of a compound in solution.
Detailed Experimental Protocol: Determination of Photoisomerization Quantum Yield
This protocol describes the determination of the photoisomerization quantum yield using chemical actinometry.
1. Principle: The quantum yield (Φ) is the ratio of the number of molecules that undergo a specific photochemical event (isomerization) to the number of photons absorbed by the sample. The determination involves two key measurements: the rate of photoisomerization and the photon flux of the light source.[1]
2. Materials and Equipment:
-
Compound of interest (stilbene or dibenzoylethylene)
-
Spectroscopic grade solvents
-
Potassium ferrioxalate (B100866) (for actinometry)
-
1,10-phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system (optional)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
3. Procedure:
Part A: Determination of Photon Flux (Chemical Actinometry)
-
Prepare the Actinometer Solution: In a dark room, prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled accordingly.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a known period. The irradiation time should be chosen to ensure a measurable but not excessive conversion.
-
Analysis of Fe²⁺ Formation:
-
Take a known aliquot of the irradiated solution.
-
Add 2 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer.[1]
-
Dilute the solution to a known volume with deionized water and allow it to stand for at least 30 minutes for the color to develop.
-
Measure the absorbance of the solution at 510 nm.
-
-
Calculation of Photon Flux: The number of moles of Fe²⁺ formed is determined from the absorbance using a calibration curve. The photon flux (I₀) in Einstein s⁻¹ can then be calculated using the following equation:
I₀ = (moles of Fe²⁺) / (Φ_actinometer * t * f)
where:
-
Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., 1.21 at 366 nm).[1]
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength.[1]
-
Part B: Measurement of Photoisomerization
-
Prepare Sample Solution: Prepare a solution of the compound of interest (stilbene or dibenzoylethylene) in the desired solvent with a known concentration. The absorbance of the solution at the irradiation wavelength should be measured.
-
Irradiation: Irradiate the sample solution under the same conditions as the actinometer.
-
Monitor Isomerization: At various time intervals, withdraw aliquots of the irradiated solution and analyze the extent of isomerization. This can be done by:
-
UV-Vis Spectroscopy: Monitor the change in absorbance at a wavelength where the trans and cis isomers have significantly different extinction coefficients.
-
HPLC: Separate and quantify the trans and cis isomers.
-
-
Calculation of Quantum Yield: The initial rate of isomerization (moles of isomer formed per unit time) can be determined from the concentration changes. The quantum yield of photoisomerization (Φ_iso) is then calculated as:
Φ_iso = (initial rate of isomerization) / (I₀ * f_sample)
where:
-
I₀ is the photon flux determined in Part A.
-
f_sample is the fraction of light absorbed by the sample solution.
-
Photoisomerization Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways for the photoisomerization of stilbene and dibenzoylethylene.
References
Assessing the Purity of Synthesized cis-1,2-Dibenzoylethylene via Melting Point Depression: A Comparative Guide
For researchers engaged in the synthesis of stereoisomers, confirming the purity of the target compound is a critical step. This guide provides a detailed comparison and experimental protocol for assessing the purity of synthesized cis-1,2-Dibenzoylethylene by leveraging the principle of melting point depression. The primary potential impurity in the synthesis of the cis isomer via photochemical isomerization is the starting material, trans-1,2-Dibenzoylethylene.
Comparative Melting Point Data
The distinct melting points of the pure cis and trans isomers of 1,2-Dibenzoylethylene form the basis for this purity assessment. A depression and broadening of the melting range of the synthesized cis isomer can indicate the presence of the trans isomer as an impurity.
| Isomer | Reported Melting Point (°C) |
| This compound | 132 - 136 |
| trans-1,2-Dibenzoylethylene | 108 - 112[1][2] |
Note: The observed melting point of a synthesized sample should be compared against these literature values. A significant deviation or a broad melting range suggests the presence of impurities.
Experimental Protocols
This section outlines the necessary protocols for the synthesis of this compound and the subsequent assessment of its purity using the mixed melting point technique.
Synthesis of this compound by Photochemical Isomerization
A common method for synthesizing this compound is through the photochemical isomerization of its trans isomer.[3]
Materials:
-
trans-1,2-Dibenzoylethylene
-
Erlenmeyer flask
-
Heating source (e.g., steam bath or hot plate)
-
High-intensity light source (e.g., UV lamp or direct sunlight)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure:
-
Dissolve a known quantity of trans-1,2-Dibenzoylethylene in a minimal amount of 95% ethanol in an Erlenmeyer flask, gently heating to facilitate dissolution.
-
Stopper the flask and expose the solution to a high-intensity light source for an extended period (e.g., one week of direct sunlight or a shorter duration with a UV lamp). The yellow color of the trans isomer will fade as it converts to the colorless cis isomer.
-
After the exposure period, cool the flask in an ice bath to induce crystallization of the cis isomer.
-
Collect the colorless crystals of this compound by vacuum filtration.
-
Further purify the product by recrystallization from a suitable solvent, such as 95% ethanol.
-
Dry the purified crystals thoroughly before proceeding to melting point analysis.
Purity Assessment by Mixed Melting Point Depression
This technique involves creating mixtures of the synthesized this compound with the pure trans isomer and observing the melting behavior.
Materials:
-
Synthesized this compound
-
Pure trans-1,2-Dibenzoylethylene (as a standard)
-
Melting point apparatus
-
Capillary tubes
-
Spatula
-
Watch glass or mortar and pestle
Procedure:
-
Prepare three capillary tubes:
-
Sample 1 (Synthesized cis isomer): Fill a capillary tube with a small amount of the dried, synthesized this compound.
-
Sample 2 (Pure trans isomer): Fill a second capillary tube with a small amount of pure trans-1,2-Dibenzoylethylene.
-
Sample 3 (Mixture): On a clean, dry watch glass or in a mortar, thoroughly mix a small amount of the synthesized cis isomer with an approximately equal amount of the pure trans isomer (a 1:1 ratio). Fill a third capillary tube with this mixture.
-
-
Determine the melting points:
-
Place all three capillary tubes in the melting point apparatus.
-
Heat the samples at a slow, controlled rate (approximately 1-2 °C per minute) as you approach the expected melting points.
-
Carefully observe and record the temperature range over which each sample melts, from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Interpretation of Results:
-
Pure Synthesized cis Isomer: If the synthesized this compound is pure, its melting point should be sharp (a narrow range of 1-2 °C) and close to the literature value of 132-136 °C.
-
Depressed and Broadened Melting Range: If the synthesized sample is impure (i.e., contains the trans isomer), its melting point will be depressed (lower than the pure cis isomer) and will occur over a broader temperature range.
-
Mixed Sample: The mixture of the synthesized cis isomer and the pure trans isomer will exhibit a significantly depressed and broadened melting range compared to either of the pure components. A eutectic mixture of 30% cis and 70% trans 1,2-dibenzoylethylene has been observed to have a melting temperature of 94°C.[4]
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for assessing the purity of synthesized this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. TRANS-1,2-DIBENZOYLETHYLENE | 959-28-4 [chemicalbook.com]
- 3. Buy this compound | 959-27-3 [smolecule.com]
- 4. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]
A Comparative Guide to the Analytical Techniques for Dibenzoylethylene Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis and differentiation of dibenzoylethylene isomers, cis-(Z) and trans-(E), are critical in various fields, including synthetic chemistry, materials science, and pharmacology, due to their distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of various analytical techniques for the qualitative and quantitative analysis of these isomers, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
| Technique | Principle of Separation/Differentiation | Key Quantitative Parameters | Advantages | Limitations |
| ¹H NMR Spectroscopy | Difference in the chemical environment of the vinyl protons. | Chemical Shift (δ) | Provides unambiguous structural information for identification. | Lower sensitivity compared to other methods; requires higher sample concentration. |
| HPLC | Differential partitioning between a stationary and mobile phase based on polarity. | Retention Time (tᵣ) | High resolution and sensitivity for both quantification and separation of mixtures. | Requires method development and reference standards for peak identification. |
| UV-Vis Spectroscopy | Differences in electronic transitions and conjugation between the isomers. | Wavelength of Maximum Absorbance (λmax), Molar Absorptivity (ε) | Simple, rapid, and cost-effective for quantitative analysis of pure or simple mixtures. | Limited specificity in complex mixtures; isomers may have overlapping spectra. |
| DSC | Differences in melting point and enthalpy of fusion. | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ) | Provides information on purity and isomeric composition in the solid state. | Not suitable for online monitoring or analysis of solutions. |
| GC-MS | Separation based on boiling point differences (GC) and mass-to-charge ratio (MS). | Retention Time (tᵣ), Mass Spectrum (m/z) | High sensitivity and can provide molecular weight information. | Isomers often produce identical mass spectra, making differentiation by MS alone difficult. |
| TLC | Differential migration on a solid stationary phase based on polarity. | Retention Factor (Rբ) | Simple, rapid, and inexpensive for qualitative assessment of purity and isomer separation. | Not quantitative; lower resolution compared to HPLC. |
Quantitative Data Summary
The following table summarizes the key quantitative data for the analysis of cis- and trans-dibenzoylethylene isomers using various techniques.
| Analytical Technique | Isomer | Parameter | Value | Reference |
| ¹H NMR Spectroscopy | cis-Dibenzoylethylene | Chemical Shift (δ) of vinyl protons | 7.14 ppm | [1][2] |
| trans-Dibenzoylethylene | Chemical Shift (δ) of vinyl protons | 8.01 ppm | [1][2] | |
| Differential Scanning Calorimetry (DSC) | cis-Dibenzoylethylene | Onset Melting Point | 132.1 °C | [3] |
| Enthalpy of Fusion (ΔHբ) | 139.4 J/g | [3] | ||
| trans-Dibenzoylethylene | Onset Melting Point | 107.7 °C | [3] | |
| Enthalpy of Fusion (ΔHբ) | 124.4 J/g | [3] | ||
| UV-Vis Spectroscopy | trans-Dibenzoylethylene | λmax | ~270-280 nm (typical for extended conjugation) | General Principle |
| cis-Dibenzoylethylene | λmax | Shorter wavelength than trans isomer | General Principle | |
| High-Performance Liquid Chromatography (HPLC) | cis-Dibenzoylethylene | Retention Time (tᵣ) | Earlier elution expected due to higher polarity | General Principle |
| trans-Dibenzoylethylene | Retention Time (tᵣ) | Later elution expected due to lower polarity | General Principle |
Detailed Experimental Protocols
¹H NMR Spectroscopy for Isomer Identification
Principle: The cis and trans isomers of dibenzoylethylene can be readily distinguished by the chemical shift of their vinyl protons in a ¹H NMR spectrum. The vinyl protons in the trans isomer are more deshielded due to the anisotropic effect of the carbonyl and phenyl groups, resulting in a downfield shift compared to the cis isomer.[1][2]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dibenzoylethylene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the signals and determine the chemical shifts. The singlet corresponding to the vinyl protons will appear at approximately 7.14 ppm for the cis isomer and 8.01 ppm for the trans isomer.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
Principle: HPLC separates the cis and trans isomers based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The more polar cis isomer will have a shorter retention time than the less polar trans isomer.
Protocol:
-
Sample Preparation: Dissolve a known amount of the dibenzoylethylene sample in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and water is commonly used. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both isomers absorb (e.g., 260 nm).
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times (the cis isomer is expected to elute first). Quantify the isomers by constructing a calibration curve from the peak areas of the standards.
UV-Vis Spectroscopy for Isomer Analysis
Principle: The extent of conjugation in the trans isomer is greater than in the sterically hindered cis isomer. This leads to the trans isomer absorbing light at a longer wavelength (a bathochromic or red shift) and typically with a higher molar absorptivity compared to the cis isomer.
Protocol:
-
Sample Preparation: Prepare solutions of known concentrations of the dibenzoylethylene isomers in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Data Acquisition: Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax for each isomer. The trans isomer will exhibit a λmax at a longer wavelength than the cis isomer. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of dibenzoylethylene isomers using different techniques.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of cis-1,2-dibenzoylethylene. Due to the limited availability of direct experimental data for this compound in the public domain, this document focuses on the well-documented biological activities of its structural analogs, primarily chalcones and other α,β-unsaturated ketones. The data presented for these related compounds serve as a predictive framework for the potential therapeutic applications of this compound and to guide future experimental screening.
This compound, with the CAS number 959-27-3, is a stilbenoid derivative characterized by a cis-alkene geometry and two benzoyl groups.[1][2] Its structure is a subset of the α,β-unsaturated ketone pharmacophore, a core component of many biologically active molecules, including the extensively studied chalcones. Chalcones are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4] The structural similarity suggests that this compound may share some of these biological properties.
Comparative Biological Activity Data
The following tables summarize the biological activities of various chalcone (B49325) derivatives and related α,β-unsaturated ketones, offering a basis for comparison and prediction of the potential efficacy of this compound.
Table 1: In Vitro Anticancer Activity of Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| Unsubstituted Chalcone | A2780 (Ovarian) | SRB | ~20 | [1] |
| Unsubstituted Chalcone | HepG2 (Liver) | SRB | ~39-100 | [1] |
| Chalcone Analog S1 | MDA-MB-231 (Breast) | Cell Count | <10 | [2] |
| Chalcone Analog S2 | MCF-7 ADRr (Breast) | Cell Count | ~10-20 | [2] |
| 4-Methoxy Chalcone Derivative | MCF-7 (Breast) | MTT | 3.44 ± 0.19 | [5] |
| 4-Methoxy Chalcone Derivative | HepG2 (Liver) | MTT | 4.64 ± 0.23 | [5] |
| 4-Methoxy Chalcone Derivative | HCT116 (Colon) | MTT | 6.31 ± 0.27 | [5] |
| Vanillin-based Chalcone 9 | HCT-116 (Colon) | Not Specified | 6.85 ± 0.71 µg/mL | [5] |
| 3-Bromo-4-hydroxy-5-methoxy Benzylidenchroman-4-one | K562 (Leukemia) | MTT | ≤ 3.86 µg/mL | [6] |
| 3-Bromo-4-hydroxy-5-methoxy Benzylidenchroman-4-one | MDA-MB-231 (Breast) | MTT | ≤ 3.86 µg/mL | [6] |
| 3-Bromo-4-hydroxy-5-methoxy Benzylidenchroman-4-one | SK-N-MC (Neuroblastoma) | MTT | ≤ 3.86 µg/mL | [6] |
Table 2: Antimicrobial Activity of Related α,β-Unsaturated Ketones and Heterocyclic Analogues
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione derivative 8 | Staphylococcus aureus | 16-64 | [7] |
| Pyrrolidine-2,5-dione derivative 5 | Staphylococcus aureus | 32-128 | [7] |
| Pyrrolidine-2,5-dione derivative 8 | Candida spp. | 64-256 | [7] |
| Bis(2-hydroxynaphthalene-1,4-dione) derivatives | Pseudomonas aeruginosa ATCC 27853 | 8-128 | [8] |
| Bis(2-hydroxynaphthalene-1,4-dione) derivatives | MRSA | 32-128 | [8] |
| Quinolone derivative 4e | Escherichia coli | 0.25 | [9] |
| Benzimidazole (B57391) derivative 14 | Staphylococcus aureus | Potent Inhibition | [10] |
| Benzimidazole derivative 14 | Escherichia coli | Potent Inhibition | [10] |
| Benzimidazole derivative 14 | Bacillus pumilus | Potent Inhibition | [10] |
Table 3: Enzyme Inhibitory Activity of Related Compounds
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Methoxy Benzil derivative 15 | α-Glucosidase | Similar to standard | [11] |
| Methoxy Benzil derivative 19 | α-Glucosidase | Similar to standard | [11] |
| Methoxy Benzoin derivative 2 | Tyrosinase | Similar to standard | [11] |
| Methoxy Benzoin derivative 4 | Tyrosinase | Similar to standard | [11] |
| Methoxy Benzoin derivative 2 | Acetylcholinesterase (AChE) | Similar to standard | [11] |
| Methoxy Benzoin derivative 7 | Acetylcholinesterase (AChE) | Similar to standard | [11] |
| Azinane triazole derivative 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | [12] |
| Azinane triazole derivative 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | [12] |
| Azinane triazole derivative 12n | α-Glucosidase | 0.017 ± 0.53 µM | [12] |
Experimental Protocols
Detailed methodologies for key experiments to ascertain the biological activity of this compound and its analogs are outlined below.
In Vitro Cytotoxicity Screening: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in DMSO)
-
96-well sterile microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Culture the microbial strain overnight and dilute the suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibition of enzyme activity.
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Inhibitor compound (test compound)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period (e.g., 10-15 minutes) at a controlled temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the rate of product formation or substrate depletion by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for anticancer activity and a general workflow for biological screening, based on the properties of related chalcone compounds.
References
- 1. Buy this compound | 959-27-3 [smolecule.com]
- 2. This compound | C16H12O2 | CID 1549518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of some 1,2-disubstituted benzimidazole derivatives as new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. davidpublisher.com [davidpublisher.com]
- 8. Efficient Synthesis and Antibacterial Profile of Bis(2-hydroxynaphthalene- 1,4-dione) [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Safety Operating Guide
Proper Disposal of cis-1,2-Dibenzoylethylene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of cis-1,2-Dibenzoylethylene.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European Standard EN 166).[3] | To protect eyes from potential splashes or dust particles. |
| Hand Protection | Protective gloves.[3] | To prevent skin contact. Users should inspect gloves before use and refer to the manufacturer's instructions for permeability and breakthrough time.[3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2][3] | To minimize the risk of accidental skin contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] | Necessary in situations with inadequate ventilation or when dust formation is unavoidable.[3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
-
Waste Collection:
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
-
-
Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[3][4]
-
Prevent further leakage or spillage if it is safe to do so.[3]
-
For solid spills, sweep or vacuum up the material and place it into a suitable container for disposal.[4][5] Avoid actions that generate dust.[4][5]
-
-
Final Disposal:
-
The primary recommendation for the disposal of this compound is to entrust it to a licensed waste disposal company.[1]
-
All disposal activities must be in strict accordance with federal, state, and local regulations.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult relevant regulations for accurate classification.[6]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling cis-1,2-Dibenzoylethylene
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with cis-1,2-Dibenzoylethylene. Given that the toxicological properties of this chemical have not been fully investigated, adherence to stringent safety protocols is imperative to minimize potential exposure and ensure a safe laboratory environment. The information provided is based on available data, primarily for the trans-isomer, which is expected to have similar hazard properties.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a yellow crystalline powder that may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][2][3] The toxicological properties have not been fully investigated.[1][2][3] Therefore, a cautious approach to handling is essential.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Standards |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2][3] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure. | Consult glove manufacturer for specific breakthrough times. |
| Respiratory Protection | Use a NIOSH or European Standard approved respirator when dust generation is unavoidable or if irritation is experienced. | OSHA 29 CFR 1910.134 or European Standard EN 149[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to maintaining safety. The following workflow outlines the key steps for receiving, storing, handling, and disposing of this chemical.
Step-by-Step Handling and Disposal Procedures
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the contents as this compound.
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep it away from incompatible substances such as strong acids and oxidizing agents.[4][5]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Take precautions to minimize dust generation and accumulation.[1][2][3]
-
Wear the recommended personal protective equipment (PPE) as detailed in the table above.
-
After handling, wash hands and any exposed skin thoroughly.[1][2] Remove and wash contaminated clothing before reuse.[1][2]
3. Accidental Release Measures:
-
In case of a spill, immediately evacuate the area.
-
Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2]
4. First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin: Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek medical attention.[1]
5. Disposal Plan:
-
All waste containing this compound should be considered chemical waste.
-
Collect all waste material, including contaminated PPE, in a suitable and properly labeled container.[2]
-
Disposal must be carried out by a licensed waste disposal company.[6]
-
Adhere to all federal, state, and local regulations for hazardous waste disposal.[2] Do not let the product enter drains.[6]
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
